sodium;methyl sulfate
Description
BenchChem offers high-quality sodium;methyl sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;methyl sulfate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
sodium;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O4S.Na/c1-5-6(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXBHDRHRFLQCJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Methyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of sodium methyl sulfate (B86663) (CAS No. 512-42-5). The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and visual representations of key chemical processes and methodologies.
Physical Properties
Sodium methyl sulfate is a white, crystalline solid that is highly soluble in water.[1][2] It is also described as a white powder.[3][4][5][6][7] The compound is slightly hygroscopic, meaning it has a tendency to absorb moisture from the air.[8][9]
Quantitative Physical Data
A summary of the key physical properties of sodium methyl sulfate is presented in the table below. This data is compiled from various chemical data sources and safety data sheets.
| Property | Value | Source(s) |
| Molecular Formula | CH₃NaO₄S | [6][8][10] |
| Molecular Weight | 134.08 g/mol , 134.09 g/mol | [1][5][8][11] |
| Appearance | White crystalline solid/powder | [1][2][6][12] |
| Melting Point | 184 - 210 °C (Note: Discrepancy in reported values) | [1][3][4][8][13] |
| Boiling Point | Decomposes upon heating | [1][8] |
| Density | 1.602 g/cm³ | [13] |
| Water Solubility | Highly soluble (580 g/L at 25°C); dissolves exothermically | [1][2][3][8] |
Chemical Properties
Sodium methyl sulfate is an organic salt classified as an alkyl sulfate.[2][7] Its primary chemical utility lies in its capacity to act as a methylating agent in organic synthesis.[8][10][14] It is considered stable under normal storage conditions.[2][8]
Reactivity and Chemical Behavior
-
Methylating Agent : Sodium methyl sulfate is used to introduce a methyl group (CH₃) to various organic molecules, including phenols, alcohols, and amines.[8] A prominent example is the Williamson ether synthesis, where it reacts with a deprotonated phenol (B47542) (a phenoxide) to form an anisole (B1667542) derivative.[8][10]
-
Thermal Decomposition : When heated, sodium methyl sulfate decomposes to yield dimethyl sulfate ((CH₃)₂SO₄) and sodium sulfate (Na₂SO₄).[1] Hazardous decomposition products under fire conditions can include carbon monoxide, carbon dioxide, sulfur oxides, and sodium oxides.[9]
-
Incompatibilities : The compound is incompatible with strong oxidizing agents and strong acids.[9][15]
-
Surfactant Properties : Due to its molecular structure, it can act as a surfactant, reducing the surface tension of liquids.[2]
Below is a diagram illustrating the thermal decomposition of sodium methyl sulfate.
The following diagram shows the methylation of sodium phenoxide to form anisole.
Experimental Protocols
This section details the methodologies for determining key physical and chemical properties of sodium methyl sulfate.
Determination of Melting Point (Capillary Method)
This protocol is based on the principles outlined in the ASTM E324 standard test method.[2][8]
-
Sample Preparation :
-
Ensure the sodium methyl sulfate sample is completely dry and in a fine, powdered form. If necessary, gently crush any coarse crystals in a mortar.[7]
-
Press the open end of a capillary melting point tube into the powdered sample to collect a small amount of material.
-
Tap the sealed end of the tube gently on a hard surface, or drop it down a longer glass tube, to pack the sample firmly into the bottom. The packed sample height should be 2-4 mm.[9]
-
-
Apparatus Setup :
-
Use a calibrated melting point apparatus (e.g., Mel-Temp or similar).[9]
-
Insert the packed capillary tube into the heating block of the apparatus.
-
-
Measurement :
-
For an unknown sample, a rapid preliminary heating can be done to find an approximate melting range.
-
For an accurate measurement, heat the block rapidly to about 20°C below the expected melting point.
-
Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[16]
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (T₂).
-
The melting range is reported as T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1.0°C).[16]
-
-
Calibration :
-
Routinely calibrate the apparatus's thermometer using certified melting point standards to ensure accuracy.[2]
-
The general workflow for this procedure is visualized below.
Determination of Water Solubility (Flask Method)
This protocol follows the general principles of the OECD Guideline 105 "Flask Method," suitable for substances with solubilities above 10⁻² g/L.[1][3][4]
-
Preliminary Test :
-
To estimate the approximate solubility, add successive small, weighed amounts of sodium methyl sulfate to a known volume of deionized water in a flask at the test temperature (e.g., 25°C).
-
Stir the solution vigorously after each addition until the substance is fully dissolved.
-
Continue until a persistent solid phase indicates saturation. This helps determine the appropriate sample mass for the final test.
-
-
Definitive Test :
-
Prepare several flasks, each containing a known volume of deionized water.
-
Add an excess amount of sodium methyl sulfate (determined from the preliminary test) to each flask to ensure a saturated solution is formed.
-
Seal the flasks and agitate them at a constant temperature (e.g., 25 ± 0.5°C) using a shaker or magnetic stirrer.
-
Continue agitation until equilibrium is reached. This may take 24 hours or more; periodic sampling and analysis can confirm when the concentration in solution becomes constant.
-
-
Sample Analysis :
-
Once equilibrium is established, cease agitation and allow the undissolved solid to settle.
-
Carefully take an aliquot of the clear supernatant. Centrifugation or filtration may be necessary to ensure no solid particles are present.
-
Determine the concentration of sodium methyl sulfate in the aliquot using a suitable analytical method (e.g., gravimetric analysis after evaporation of the solvent, HPLC, or titration).
-
The average concentration from at least three replicate flasks is reported as the water solubility at the specified temperature.
-
Protocol for Methylation of Phenol to Anisole
This protocol is a generalized procedure based on literature methods for the synthesis of anisole using sodium methyl sulfate.[6][11]
-
Reaction Setup :
-
Addition of Methylating Agent :
-
Slowly add sodium methyl sulfate to the stirred sodium phenoxide solution. A typical molar ratio might be approximately 1.3 moles of sodium methyl sulfate for every 1 mole of phenol.[11]
-
Control the addition rate to maintain the reaction temperature.
-
-
Reaction and Work-up :
-
After the addition is complete, heat the reaction mixture to reflux (approximately 105°C) and maintain for several hours (e.g., 6 hours) to ensure the reaction goes to completion.[11]
-
Cool the mixture to room temperature. The organic product (anisole) will form a separate layer.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with a dilute base (e.g., 5% NaOH) to remove any unreacted phenol, followed by a wash with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and purify the anisole by distillation.
-
-
Analysis :
-
Confirm the identity and purity of the product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
-
Safety and Handling
Sodium methyl sulfate is considered hazardous. It can cause skin and serious eye irritation.[6][11] It may be harmful if swallowed or inhaled.[7][8] Standard laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles or a face shield, and a lab coat.[6][17]
-
Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid dust formation and inhalation.[16][17]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong acids and oxidizers.[9][15]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
References
- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.tw]
- 2. infinitalab.com [infinitalab.com]
- 3. filab.fr [filab.fr]
- 4. Water Solubility | Scymaris [scymaris.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Improved Process For Preparation Of Anisole Using Sodium Methyl [quickcompany.in]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. store.astm.org [store.astm.org]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. iris.unive.it [iris.unive.it]
- 11. researchgate.net [researchgate.net]
- 12. alcohols - what is mechanism for reaction phenol + dimethylsulphate -> anisole - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. Anisole synthesis - chemicalbook [chemicalbook.com]
- 14. CN103588625A - Method for synthesizing anisol by utilizing methyl sodium sulfate waste residue - Google Patents [patents.google.com]
- 15. Sciencemadness Discussion Board - Methylation with sodium methyl sulfate? - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. oecd.org [oecd.org]
An In-depth Technical Guide to the Synthesis of Sodium Methyl Sulfate from Methanol and Sulfuric Acid
This technical guide provides a comprehensive overview of the synthesis of sodium methyl sulfate (B86663), a versatile chemical reagent, from the foundational starting materials of methanol (B129727) and sulfuric acid. The process is primarily a two-step synthesis involving an initial esterification to form a key intermediate, followed by neutralization. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.
Chemical Principles and Reaction Mechanism
The synthesis of sodium methyl sulfate (CH₃SO₄Na) from methanol (CH₃OH) and sulfuric acid (H₂SO₄) proceeds through two primary chemical reactions:
-
Esterification : Methanol reacts with concentrated sulfuric acid in an esterification reaction to form the intermediate, methyl hydrogen sulfate (CH₃HSO₄), also known as monomethyl sulfate (MMS). This reaction is typically performed by carefully adding sulfuric acid to an excess of methanol. The reaction is exothermic and requires controlled conditions.
CH₃OH + H₂SO₄ ⇌ CH₃HSO₄ + H₂O
-
Neutralization : The resulting methyl hydrogen sulfate is a strong acid. It is subsequently neutralized with a suitable sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), to yield the final product, sodium methyl sulfate, and water.
CH₃HSO₄ + NaOH → CH₃SO₄Na + H₂O
Studies have shown that the initial conversion of sulfuric acid to methyl hydrogen sulfate can achieve near-quantitative yields within an hour when conducted in refluxing methanol.[1]
Caption: Overall reaction pathway for the synthesis of sodium methyl sulfate.
Quantitative Data
Table 1: Physicochemical Properties of Key Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| Methanol | CH₃OH | 32.04 | 0.792 | 64.7 |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 1.84 | ~337 |
| Sodium Hydroxide | NaOH | 40.00 | 2.13 | 1388 |
| Sodium Methyl Sulfate | CH₃SO₄Na | 134.08 | - | Decomposes |
Table 2: Summary of Reaction Conditions for Methyl Hydrogen Sulfate Formation
| Parameter | Condition | Rationale / Notes | Source |
| Reactant Ratio | Methanol in excess | Serves as both reactant and solvent; drives equilibrium towards product formation. | [1] |
| Temperature | 65°C (Reflux) | Provides sufficient energy for esterification while minimizing methanol loss. | [1] |
| Reaction Time | 45 - 60 minutes | Sufficient for near-quantitative conversion of sulfuric acid to methyl hydrogen sulfate. | [1] |
| Expected Yield | >95% (of MHS) | The initial esterification step is highly efficient under these conditions. | [1][2] |
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis. Extreme caution must be exercised throughout this procedure.
3.1. Materials and Equipment
-
Reagents : Anhydrous Methanol (CH₃OH), Concentrated Sulfuric Acid (H₂SO₄, 98%), Sodium Hydroxide (NaOH) pellets or 50% solution, Deionized Water, Ice.
-
Equipment : 3-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer with heating mantle, thermometer, ice bath, beaker, pH paper or pH meter.
3.2. Experimental Workflow
Caption: Step-by-step workflow for the synthesis of sodium methyl sulfate.
3.3. Step-by-Step Procedure
-
Preparation (Esterification) : Place 160 g (202 mL, 5.0 mol) of anhydrous methanol into a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Place the flask in an ice-water bath and begin stirring.
-
Acid Addition : Carefully measure 49 g (26.6 mL, 0.5 mol) of concentrated (98%) sulfuric acid and add it to the dropping funnel. Add the sulfuric acid dropwise to the cold, stirring methanol over a period of 30-45 minutes. Crucially, maintain the internal temperature below 20°C during the addition , as the reaction is highly exothermic. Adding acid too quickly can cause dangerous boiling and splashing.[3]
-
Reaction : Once the addition is complete, remove the ice bath and replace it with a heating mantle. Heat the mixture to a gentle reflux (approximately 65°C) and maintain this temperature for 1 hour to ensure the complete formation of methyl hydrogen sulfate.[1]
-
Cooling : After the reflux period, turn off the heat and allow the mixture to cool to room temperature. Once at room temperature, place the flask back into an ice-water bath to cool it further, preparing for neutralization.
-
Neutralization : Prepare a solution of 20 g (0.5 mol) of sodium hydroxide in 50 mL of cold water. This dissolution is also highly exothermic; prepare it in a separate beaker cooled in an ice bath. Slowly and carefully add the cold sodium hydroxide solution to the vigorously stirring, cold methyl hydrogen sulfate solution. Monitor the pH continuously and maintain a low temperature. Add the base until the solution is neutral (pH ~7).
-
Isolation and Purification : The product, sodium methyl sulfate, is soluble in water. The product can be isolated by removing the excess methanol under reduced pressure using a rotary evaporator. The resulting aqueous solution can be further concentrated and cooled to induce crystallization. The solid product can then be collected by filtration, washed with a small amount of cold ethanol (B145695) or another suitable solvent to remove impurities, and dried under vacuum.
Side Reactions and Safety Considerations
4.1. Formation of Byproducts
Two significant side reactions must be controlled:
-
Dimethyl Sulfate (DMS) Formation : Methyl hydrogen sulfate can undergo a second esterification, particularly at higher temperatures or with prolonged heating, to form dimethyl sulfate ((CH₃)₂SO₄).[1][4] DMS is an extremely toxic, carcinogenic, and potent alkylating agent.[4] Its formation must be minimized by adhering strictly to the recommended reaction temperature and time.
-
Dimethyl Ether Formation : At higher temperatures, sulfuric acid can catalyze the dehydration of methanol to form dimethyl ether (CH₃OCH₃).[3] This reduces the yield of the desired product.
4.2. Critical Safety Precautions
-
Personal Protective Equipment (PPE) : Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber for handling concentrated acids and DMS).
-
Ventilation : Perform all steps in a well-ventilated fume hood. Methanol is volatile and toxic, and the potential for DMS formation necessitates stringent vapor control.
-
Handling Reagents :
-
Sulfuric Acid : Concentrated H₂SO₄ is extremely corrosive and causes severe burns. Always add acid slowly to the alcohol or water, never the other way around.
-
Sodium Hydroxide : NaOH is caustic and can cause severe burns. The dissolution in water is highly exothermic.
-
Dimethyl Sulfate (DMS) : Given the risk of DMS formation, be aware of its properties. It is a suspected human carcinogen.[5] An ammonia (B1221849) solution should be kept nearby as a specific antidote for immediate decontamination of spills.[6]
-
-
Thermal Hazards : Both the initial acid addition and the neutralization step are highly exothermic and require efficient cooling to prevent loss of control.
This guide provides a framework for the synthesis of sodium methyl sulfate. Users must adapt these procedures to their specific laboratory conditions and conduct a thorough risk assessment before beginning any experimental work.
References
An In-depth Technical Guide to Sodium Methyl Sulfate (CAS 512-42-5)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties and safety data for Sodium Methyl Sulfate (B86663), identified by CAS number 512-42-5. The information is compiled to assist in laboratory and research applications, ensuring safe handling and informed use.
Chemical Identification and Overview
Sodium methyl sulfate is an organic compound belonging to the alkyl sulfate class.[1] It presents as a white, crystalline solid that is highly soluble in water.[1] Its ability to act as a surfactant makes it useful in the production of detergents and emulsifiers.[1] In a laboratory context, it is commonly employed as a methylating agent.[2][]
| Identifier | Value |
| CAS Number | 512-42-5[1][4][5] |
| Molecular Formula | CH₃NaO₄S[4][5] |
| IUPAC Name | Sodium methyl sulfate[1] |
| Synonyms | Methyl sodium sulfate, Sodium monomethylsulfate, Sulfuric acid, monomethyl ester, sodium salt[1][6] |
| Molecular Weight | 134.09 g/mol [4][5] |
Physicochemical Properties
The physical and chemical properties of Sodium Methyl Sulfate are summarized below, providing key data for experimental design and handling.
| Property | Value | Source |
| Physical State | White to off-white solid powder/crystal[1] | TCI, CymitQuimica |
| Melting Point | 210 °C[7] | ChemicalBook, ChemWhat, Sigma-Aldrich |
| Water Solubility | Highly soluble[1] | CymitQuimica |
| Chemical Stability | Stable under normal conditions, but is hygroscopic[1][8] | CymitQuimica, Fisher Scientific |
| Storage Temperature | Room temperature; Keep sealed and away from moisture[5][9] | ChemScene, FUJIFILM Wako |
Safety and Hazard Information
Understanding the safety profile of a chemical is critical for ensuring laboratory safety. Sodium Methyl Sulfate is classified as hazardous; the following tables outline its GHS classification and associated safety recommendations.
| Classification | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | H315: Causes skin irritation[6] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation[6][8] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
| Element | Details |
| Pictogram | GHS07 (Exclamation Mark)[2] |
| Signal Word | Warning [2][6] |
| Hazard Statements | H302+H332: Harmful if swallowed or if inhaled. H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation. |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P312, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501[] |
Handling, Storage, and Reactivity
Proper handling and storage are essential to maintain the chemical's integrity and prevent hazardous situations.
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[10] Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[10] Wash hands and any exposed skin thoroughly after handling.[6][8]
-
Storage: Store in a dry, cool, and well-ventilated place. Keep containers tightly closed and protected from moisture, as the material is hygroscopic.[8][10]
-
Incompatible Materials: Strong oxidizing agents and strong acids.[8][10]
-
Hazardous Decomposition Products: Upon thermal decomposition, it can release toxic fumes including carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides, and sodium oxides.[8][10]
Experimental Protocols and Workflows
While specific, detailed experimental protocols for Sodium Methyl Sulfate are proprietary or published in subscription-based journals, a general workflow for handling this chemical in a laboratory setting can be established based on its safety profile.
The following diagram illustrates a logical workflow for the safe handling of Sodium Methyl Sulfate from receipt to disposal.
First-Aid Measures
In case of exposure, follow these first-aid guidelines and seek immediate medical attention.
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[8]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical advice/attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[8][10]
This guide is intended for informational purposes for trained professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before use and follow all institutional safety protocols.
References
- 1. CAS 512-42-5: Sodium methyl sulfate | CymitQuimica [cymitquimica.com]
- 2. Sodium methyl sulfate | 512-42-5 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. chemscene.com [chemscene.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemwhat.com [chemwhat.com]
- 8. fishersci.nl [fishersci.nl]
- 9. 512-42-5・Sodium Methyl Sulfate・358-33782・356-33783[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. fishersci.com [fishersci.com]
Solubility Profile of Sodium Methyl Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of sodium methyl sulfate (B86663) in water and common organic solvents. The information is compiled from available literature and presented to assist researchers and professionals in laboratory and drug development settings.
Quantitative Solubility Data
The solubility of a compound is a critical physical property influencing its application in various scientific and industrial processes. Sodium methyl sulfate, an organic salt, exhibits high solubility in polar protic solvents like water and is anticipated to have limited solubility in less polar organic solvents. The available quantitative and qualitative solubility data are summarized in the table below.
| Solvent | Temperature (°C) | Solubility | Data Type |
| Water | 25 | 580 g/L | Experimental[1] |
| Water | Not Specified | 60.2 g/L | Predicted[2] |
| Water | Not Specified | Highly Soluble | Qualitative[3] |
| Water | Not Specified | Soluble | Qualitative[4][5] |
| Water | Not Specified | Dissolves Exothermically | Qualitative[6] |
| Ethanol | Not Specified | Insoluble (inferred) | Analogous Compound (Sodium Sulfate)[7] |
| Methanol | Not Specified | Low Solubility (inferred) | General Principle for Organic Salts |
| Acetone | Not Specified | Low Solubility (inferred) | General Principle for Organic Salts |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Likely Soluble (inferred) | General Principle for Polar Aprotic Solvents |
Note: There is a significant discrepancy between the experimental and predicted solubility of sodium methyl sulfate in water. The experimental value of 580 g/L suggests very high solubility. A comprehensive literature search did not yield specific quantitative solubility data for sodium methyl sulfate in organic solvents such as methanol, ethanol, acetone, or DMSO. The expected low solubility in most organic solvents is an inference based on the ionic nature of the compound and the properties of similar alkyl sulfates.
Experimental Protocols for Solubility Determination
While specific experimental protocols for determining the solubility of sodium methyl sulfate were not found in the reviewed literature, a general methodology based on the principle of equilibrium solubility determination can be applied. The following is a synthesized protocol for determining the solubility of a solid organic salt like sodium methyl sulfate in a given solvent.
Objective: To determine the saturation solubility of sodium methyl sulfate in a specific solvent at a controlled temperature.
Principle: An excess amount of the solute is agitated in the solvent for a sufficient period to reach equilibrium. The concentration of the solute in the saturated solution is then determined gravimetrically or by a suitable analytical technique.
Apparatus:
-
Constant temperature bath or shaker
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Drying oven
-
Vials or flasks with secure closures
Procedure:
-
Sample Preparation: Add an excess amount of sodium methyl sulfate to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., water, ethanol) into each vial.
-
Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to rest in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any undissolved micro-particles. This step is critical to prevent post-sampling precipitation.
-
Quantification (Gravimetric Method):
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a known volume of the clear filtrate to the evaporating dish.
-
Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of sodium methyl sulfate.
-
Once all the solvent has evaporated, cool the dish in a desiccator and weigh it again.
-
The difference in weight corresponds to the mass of dissolved sodium methyl sulfate.
-
-
Calculation: Calculate the solubility in the desired units (e.g., g/L or g/100 mL) using the mass of the dissolved solid and the volume of the solvent used.
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.
Factors Influencing Solubility
The solubility of sodium methyl sulfate is governed by its molecular structure and the nature of the solvent. The following diagram illustrates the key relationships influencing its dissolution.
Caption: Logical flow of factors determining sodium methyl sulfate solubility.
References
- 1. Buy Sodium methyl sulfate | 512-42-5 [smolecule.com]
- 2. Showing Compound Sodium methyl sulfate (FDB018135) - FooDB [foodb.ca]
- 3. CAS 512-42-5: Sodium methyl sulfate | CymitQuimica [cymitquimica.com]
- 4. chemwhat.com [chemwhat.com]
- 5. echemi.com [echemi.com]
- 6. Sodium methyl sulfate - Sciencemadness Wiki [sciencemadness.org]
- 7. Sodium sulfate - Wikipedia [en.wikipedia.org]
Sodium Methyl Sulfate: A Technical Guide to its Hygroscopic Nature and Handling Precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the hygroscopic properties of sodium methyl sulfate (B86663), a compound of interest in various chemical and pharmaceutical applications. A thorough understanding of its interaction with atmospheric moisture is critical for ensuring material stability, experimental reproducibility, and safety. This document outlines quantitative data on its hygroscopicity, details relevant experimental protocols for its characterization, and provides comprehensive handling precautions.
Hygroscopic Nature of Sodium Methyl Sulfate
Sodium methyl sulfate is classified as a hygroscopic and deliquescent substance, meaning it readily attracts and absorbs moisture from the atmosphere, and can absorb enough water to dissolve and form a liquid solution. This property has significant implications for its storage, handling, and use in moisture-sensitive applications.
Quantitative Hygroscopicity Data
| Parameter | Value | Conditions |
| Mass Growth Factor | 3.65 ± 0.06 | 90% Relative Humidity |
| Water-to-Solute Ratio (molar) | 19.75 ± 0.34 | 90% Relative Humidity |
Table 1: Quantitative hygroscopicity data for sodium methyl sulfate.
Experimental Protocols for Hygroscopicity Determination
To characterize the hygroscopic nature of sodium methyl sulfate or similar powdered substances, several established experimental protocols can be employed. The following are detailed methodologies for key experiments.
Dynamic Vapor Sorption (DVS) Analysis
Dynamic Vapor Sorption is a gravimetric technique that measures the mass of a sample as it is exposed to varying levels of humidity at a constant temperature. This method provides a detailed moisture sorption isotherm, which illustrates the relationship between water uptake and relative humidity.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the sodium methyl sulfate sample (typically 5-15 mg) into the DVS instrument's sample pan.
-
Initial Drying: The sample is initially dried by exposing it to a stream of dry nitrogen gas (0% relative humidity) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry mass of the sample.
-
Sorption Phase: The relative humidity of the nitrogen stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).
-
Equilibration: At each step, the system holds the relative humidity constant until the sample mass equilibrates (i.e., the rate of mass change is below a specified threshold).
-
Desorption Phase: After reaching the maximum relative humidity, the process is reversed, and the relative humidity is decreased in a stepwise manner back to 0% RH to measure moisture loss.
-
Data Analysis: The change in mass at each relative humidity step is recorded and plotted to generate a sorption-desorption isotherm.
Static Gravimetric Method (Desiccator Method)
This is a more traditional and less automated method for assessing hygroscopicity. It involves exposing a sample to a constant humidity environment created by a saturated salt solution in a sealed container (desiccator).
Methodology:
-
Preparation of Constant Humidity Chambers: Prepare a series of desiccators, each containing a saturated solution of a different salt to create a range of constant relative humidity environments.
-
Sample Preparation: Accurately weigh a sample of sodium methyl sulfate in a pre-weighed container.
-
Exposure: Place the open container with the sample inside a desiccator with a known and constant relative humidity.
-
Equilibration and Weighing: Store the desiccator at a constant temperature. At regular intervals (e.g., every 24 hours), remove the sample and quickly weigh it.
-
Endpoint Determination: Continue this process until the sample weight becomes constant, indicating that it has reached equilibrium with the surrounding atmosphere.
-
Calculation: The percentage of water absorbed is calculated based on the initial and final mass of the sample.
Handling Precautions for Sodium Methyl Sulfate
Due to its hygroscopic and potentially hazardous nature, strict handling and storage procedures are imperative.
Personal Protective Equipment (PPE)
When handling sodium methyl sulfate, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of dust formation, a NIOSH-approved particulate respirator is recommended.
Storage and Handling
-
Storage: Store in a tightly sealed, airtight container in a cool, dry, and well-ventilated area. Protect from moisture.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation of any dust. Avoid creating dust. Use non-sparking tools. After handling, wash hands thoroughly.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships for handling and experimenting with sodium methyl sulfate.
The Role of Sodium Methyl Sulfate as a Methylating Agent: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical properties, synthetic applications, and biological relevance of sodium methyl sulfate (B86663) in methylation reactions.
Introduction
Methylation, the transfer of a methyl group (–CH₃) from one molecule to another, is a fundamental reaction in organic chemistry and a pivotal process in numerous biological systems. In the realm of drug discovery and development, methylation can profoundly alter the pharmacokinetic and pharmacodynamic properties of a molecule, influencing its efficacy, metabolism, and toxicity. Among the various reagents employed for methylation, sodium methyl sulfate (CH₃NaSO₄) presents itself as a noteworthy, albeit less aggressive, methylating agent compared to its more volatile and toxic counterpart, dimethyl sulfate (DMS). This technical guide provides a comprehensive overview of sodium methyl sulfate's role as a methylating agent, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical characteristics, detail experimental protocols for key methylation reactions, present quantitative data, and explore the broader context of methylation in biological signaling pathways relevant to drug discovery.
Chemical Properties and Reactivity
Sodium methyl sulfate is the sodium salt of methylsulfuric acid. It is a white, water-soluble solid that is less reactive and hazardous than dimethyl sulfate.[1][2] Its utility as a methylating agent stems from the electrophilic nature of the methyl group attached to the electron-withdrawing sulfate moiety. The methylation reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where a nucleophile attacks the methyl group, leading to the displacement of the sulfate anion as a leaving group.
The reactivity of sodium methyl sulfate is significantly lower than that of dimethyl sulfate. While DMS is a potent methylating agent for a wide range of nucleophiles including alcohols, phenols, amines, and thiols, sodium methyl sulfate is more selective and often requires more forcing reaction conditions, such as higher temperatures.[3] It is frequently generated as a byproduct in reactions where dimethyl sulfate is used, and in some instances, this byproduct can be utilized in subsequent methylation steps, particularly in industrial settings.[4]
Applications in Organic Synthesis
Sodium methyl sulfate is primarily employed for the O-methylation of phenols and carboxylic acids, and to a lesser extent, for the N-methylation of amines.
O-Methylation of Phenols
The methylation of phenols to produce aryl methyl ethers is a common application of sodium methyl sulfate. This reaction is typically carried out under basic conditions to deprotonate the phenol, forming a more nucleophilic phenoxide ion.
A notable example is the synthesis of anisole (B1667542) from phenol. While often performed with dimethyl sulfate, waste streams containing sodium methyl sulfate can be effectively used for this purpose.[4]
O-Methylation of Carboxylic Acids
Sodium methyl sulfate can also be used to methylate carboxylic acids to form methyl esters. Similar to the methylation of phenols, this reaction is facilitated by the presence of a base to generate the carboxylate anion.
N-Methylation of Amines
The N-methylation of amines using sodium methyl sulfate is less common due to the lower reactivity of amines compared to phenoxides and carboxylates, and the potential for over-methylation to form quaternary ammonium (B1175870) salts. More reactive methylating agents are generally preferred for this transformation.[5]
Quantitative Data on Methylation Reactions
The following tables summarize quantitative data from methylation reactions where sodium methyl sulfate is either a byproduct of a reaction using dimethyl sulfate (a common scenario) or is implicated as the methylating agent. These examples provide insights into typical reaction conditions and yields.
| Substrate | Methylating Agent System | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| p-Cresol (B1678582) | Dimethyl Sulfate | Sodium Hydroxide (B78521) | Cyclohexane (B81311) | 40 | 5.0 - 8.0 | p-Methylanisole | 97.0 | [6] |
| Salicylic Acid | Dimethyl Sulfate | Sodium Bicarbonate | (DMS as solvent) | 90 | 1.5 | Methyl Salicylate | 96 | [7][8] |
| Phenol | Sodium Methyl Sulfate (waste) | Sodium Hydroxide | Water | Reflux | Not Specified | Anisole | 87.04 | [4] |
Table 1: O-Methylation of Phenols and Carboxylic Acids
Note: In the reactions with dimethyl sulfate, sodium methyl sulfate is a significant byproduct and can contribute to methylation.
Experimental Protocols
General Procedure for the Methylation of p-Cresol using Dimethyl Sulfate (leading to Sodium Methyl Sulfate)[6]
This protocol details the synthesis of p-methylanisole from p-cresol, a reaction that produces sodium methyl sulfate as a byproduct.
Step 1: Formation of Sodium p-Methylphenoxide
-
To a 1000 mL four-necked flask equipped with a thermometer, mechanical stirrer, nitrogen inlet, and reflux condenser, add p-cresol (100.0 g, 0.9176 mol) and absolute ethanol (B145695) (600 mL).
-
Start nitrogen purging (0.5 L/min).
-
Cool the flask with an ice bath and slowly add sodium hydroxide (37.5 g, 0.9375 mol), ensuring the internal temperature does not exceed 35°C.
-
After the addition is complete, stir the mixture for 1 hour at 35°C.
-
Heat the flask to 85-90°C to distill off the ethanol under a nitrogen atmosphere.
-
Once the majority of the ethanol has been removed, apply a vacuum (> -0.08 MPa) to recover the remaining solvent. The residue is sodium p-methylphenoxide.
Step 2: Methylation
-
In a 500 mL four-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser, place the prepared sodium p-methylphenoxide (50.0 g, ~0.3777 mol) and cyclohexane (300 mL).
-
Warm the flask to 40°C and stir at a speed greater than 500 r/min.
-
Add dimethyl sulfate (50.0 g, 0.3917 mol) dropwise over 30-60 minutes.
-
After the addition, maintain the reaction mixture at 40°C for 5.0 to 8.0 hours.
Step 3: Work-up and Isolation
-
After the reaction is complete, cool the mixture and filter.
-
Wash the filter cake with cyclohexane (100 mL) and dry to obtain sodium methyl sulfate (50.8 g, 97.3% content).
-
Wash the filtrate with an alkaline aqueous solution.
-
Recover the solvent from the filtrate to obtain p-methylanisole (45.6 g, 98.1% content, 97.0% yield).
The Role of Methylation in Drug Development
Methylation is a critical transformation in drug design and development, influencing a molecule's biological activity, selectivity, solubility, and metabolic stability.[9] The strategic addition of a methyl group, often referred to as the "magic methyl" effect, can lead to significant improvements in a drug candidate's profile.
Impact on Pharmacokinetics and Pharmacodynamics
-
Metabolic Stability: Methylation at a metabolically labile position can block enzymatic degradation, thereby increasing the drug's half-life.
-
Binding Affinity: The introduction of a methyl group can enhance binding to the target protein by filling a hydrophobic pocket or inducing a more favorable conformation.
-
Solubility: While methylation generally increases lipophilicity, strategic placement can sometimes disrupt crystal packing and improve aqueous solubility.
-
Selectivity: A methyl group can introduce steric hindrance that prevents binding to off-target proteins, thus improving the drug's selectivity and reducing side effects.
Methylation in Biological Signaling Pathways
Methylation is a key post-translational modification that regulates the function of proteins in various signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer, making them attractive targets for drug development.
The Ras family of small GTPases are critical signaling nodes that regulate cell proliferation, differentiation, and survival. The activity of Ras proteins is modulated by methylation, which affects their localization to the cell membrane, a prerequisite for their function.[10] Aberrant Ras signaling is a hallmark of many cancers, and understanding the role of methylation in this pathway is crucial for the development of targeted therapies.[11]
Histone methylation is a fundamental epigenetic mechanism that controls gene expression without altering the DNA sequence itself. Histone methyltransferases (HMTs) add methyl groups to specific lysine (B10760008) and arginine residues on histone tails, while histone demethylases (HDMs) remove them. This dynamic process can either activate or repress gene transcription, depending on the site and degree of methylation.[12] The dysregulation of histone methylation is a common feature in many cancers, leading to the inappropriate silencing of tumor suppressor genes or the activation of oncogenes. Consequently, inhibitors of HMTs and HDMs are being actively pursued as anti-cancer therapeutics.
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize a typical experimental workflow for methylation and the Sₙ2 reaction mechanism.
Experimental Workflow for a Methylation Reaction
The Sₙ2 Mechanism of Methylation
Conclusion
Sodium methyl sulfate serves as a viable, though milder, alternative to more hazardous methylating agents like dimethyl sulfate. Its primary applications lie in the O-methylation of phenols and carboxylic acids, often utilizing industrial waste streams where it is a byproduct. For researchers and professionals in drug development, understanding the principles of methylation and the reactivity of agents like sodium methyl sulfate is crucial. The strategic introduction of methyl groups can significantly enhance the properties of drug candidates. Furthermore, the biological roles of methylation in key signaling pathways, such as the Ras pathway and histone modification, offer exciting opportunities for the design of novel therapeutics that target these fundamental cellular processes. While sodium methyl sulfate may not be the most potent tool in the synthetic chemist's arsenal, its lower toxicity and role in greener chemistry initiatives warrant its consideration in appropriate synthetic contexts.
References
- 1. Buy Sodium methyl sulfate | 512-42-5 [smolecule.com]
- 2. Sodium methyl sulfate [myskinrecipes.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Sciencemadness Discussion Board - Methylation of phenols - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sodium methyl sulfate synthesis - chemicalbook [chemicalbook.com]
- 7. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Sodium Methyl Sulfate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the synonyms, properties, and applications of sodium methyl sulfate (B86663) in the chemical and pharmaceutical sciences.
Introduction
Sodium methyl sulfate, a versatile and reactive chemical compound, holds a significant place in various scientific and industrial domains. This technical guide provides a thorough overview of its synonyms as found in chemical literature, its physicochemical properties, and its applications, with a particular focus on its role as a methylating agent. This document is intended for researchers, scientists, and professionals in drug development who seek a detailed understanding of this compound.
Nomenclature and Synonyms
In chemical literature and databases, sodium methyl sulfate is known by a variety of names. A comprehensive list of these synonyms is provided in Table 1 to aid in literature searches and substance identification.
Table 1: Synonyms for Sodium Methyl Sulfate
| Synonym | Source/Context |
| Methyl sodium sulfate | Common alternative name |
| Methylsulfuric Acid Sodium Salt | Descriptive chemical name |
| Sodium monomethylsulfate | Emphasizes the single methyl ester group |
| Sulfuric acid, monomethyl ester, sodium salt | IUPAC-style name |
| Methyl sulfate, sodium salt | Common in chemical catalogs |
| Sodium methyl sulphate | Alternative spelling |
| Methanesulfuric Acid Sodium Salt | Less common, potentially confusing with methanesulfonic acid |
| Monomethyl ester sulfuric acid sodium salt | Descriptive chemical name |
| MeOSO3Na | Chemical formula representation |
Physicochemical Properties
A summary of the key physical and chemical properties of sodium methyl sulfate is presented in Table 2. These properties are crucial for its handling, storage, and application in experimental settings.
Table 2: Physicochemical Properties of Sodium Methyl Sulfate [1][2]
| Property | Value | Notes |
| Molecular Formula | CH₃NaO₄S | |
| Molecular Weight | 134.09 g/mol | |
| CAS Number | 512-42-5 | |
| Appearance | White crystalline solid or powder | [1][2][3] |
| Melting Point | 210 °C (decomposes) | [1] Decomposes upon heating. |
| Boiling Point | Decomposes | [2] |
| Solubility in Water | Highly soluble | [2][3] Dissolves exothermically.[1] |
| Stability | Stable under normal conditions | [3] Hygroscopic. |
Chemical Reactivity and Applications
Sodium methyl sulfate is primarily utilized as a methylating agent in organic synthesis.[1][2] Its reactivity stems from the electrophilic nature of the methyl group, making it susceptible to nucleophilic attack.
Methylation Reactions
Sodium methyl sulfate serves as a safer alternative to the more hazardous dimethyl sulfate for introducing methyl groups onto various substrates, including phenols, amines, and carboxylic acids.
Workflow for Synthesis and Application as a Methylating Agent:
Experimental Protocols
Synthesis of Sodium Methyl Sulfate
One common laboratory-scale synthesis involves the reaction of sulfur trioxide with sodium methoxide.[1]
Materials:
-
Sulfur trioxide (SO₃)
-
Sodium methoxide (CH₃ONa)
-
Anhydrous aprotic solvent (e.g., dichloromethane)
Procedure:
-
A solution of sodium methoxide in the anhydrous solvent is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction vessel is cooled in an ice bath to maintain a low temperature.
-
A solution of sulfur trioxide in the same solvent is added dropwise to the sodium methoxide solution with vigorous stirring.
-
The reaction is highly exothermic and the temperature should be carefully controlled to prevent side reactions.
-
After the addition is complete, the reaction mixture is allowed to stir for a specified period while gradually warming to room temperature.
-
The resulting precipitate of sodium methyl sulfate is collected by filtration, washed with the anhydrous solvent, and dried under vacuum.
Methylation of Phenols
Sodium methyl sulfate can be used to methylate phenols to their corresponding methyl ethers (anisoles).
Materials:
-
Phenol
-
Sodium methyl sulfate
-
A suitable base (e.g., sodium hydroxide)
-
Solvent (e.g., water, ethanol)
Procedure:
-
The phenol is dissolved in the chosen solvent, and a stoichiometric amount of the base is added to form the corresponding phenoxide salt.
-
Sodium methyl sulfate is then added to the reaction mixture.
-
The mixture is heated to reflux for several hours to ensure the completion of the reaction.
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent.
-
The organic layer is then washed, dried, and the solvent is evaporated to yield the crude methylated product, which can be further purified by distillation or chromatography.
Toxicological Profile
Biochemical Interactions and Cellular Effects
Despite its use in organic synthesis, there is a significant lack of information in the scientific literature regarding the specific roles of sodium methyl sulfate in biological signaling pathways or its detailed mechanisms of interaction at a cellular level. Its primary biological relevance appears to be in the context of toxicology, where its reactive nature can lead to non-specific alkylation of biological macromolecules, potentially causing cellular damage. Further research is needed to elucidate any specific biochemical interactions.
Environmental Fate
In the environment, sodium methyl sulfate can be a component of atmospheric aerosols.[1] Research has shown that it can interact with hydroxyl radicals in the atmosphere, leading to its oxidation and transformation.[1] This suggests a potential role in atmospheric chemistry and the formation of secondary pollutants. Due to its high water solubility, it is expected to be mobile in aqueous environments.
Conclusion
Sodium methyl sulfate is a valuable reagent in organic chemistry, primarily serving as a methylating agent. Its various synonyms and physicochemical properties are well-documented, providing a solid foundation for its use in research and development. While detailed experimental protocols for its synthesis and application are available, there remains a notable gap in the understanding of its specific biological and toxicological effects beyond general hazard classifications. For professionals in drug development and other scientific fields, a thorough understanding of its reactivity and handling requirements is essential for its safe and effective utilization. Future research into its biochemical interactions and a more detailed toxicological assessment would provide a more complete profile of this important chemical compound.
References
Sodium Methyl Sulfate: A Versatile Precursor for the Synthesis of Ionic Liquids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ionic liquids (ILs), salts with melting points below 100°C, have garnered significant attention across various scientific disciplines due to their unique physicochemical properties. These include negligible vapor pressure, high thermal and chemical stability, and exceptional solvation capabilities for a wide range of organic and inorganic compounds.[1] The "designer" nature of ionic liquids, where properties can be tuned by modifying the cation and anion structure, makes them highly attractive for applications in catalysis, electrochemistry, and as green solvents in chemical synthesis.[2] A common and efficient route to synthesizing a variety of ionic liquids involves the use of sodium methyl sulfate (B86663), either as a methylating agent in the formation of the cation or as a source of the methyl sulfate anion in metathesis reactions. This guide provides a comprehensive overview of the synthesis of ionic liquids using sodium methyl sulfate, detailing experimental protocols, quantitative data, and reaction pathways.
Synthesis Methodologies
The synthesis of ionic liquids, particularly those based on the widely used imidazolium (B1220033) cation, typically follows a two-step process:
-
Quaternization: Formation of the desired cation by alkylating a precursor molecule, such as 1-methylimidazole.
-
Anion Metathesis (Anion Exchange): Exchange of the initial anion with the desired final anion.[3]
Sodium methyl sulfate can be employed in the second step of this process.
Anion Metathesis using Sodium Methyl Sulfate
Anion metathesis is a common and straightforward method for preparing a wide variety of ionic liquids.[4] The process involves the exchange of anions between two salts, typically an organic salt containing the desired cation and an inorganic salt providing the desired anion. When using sodium methyl sulfate, a common precursor is an imidazolium halide salt, such as 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]).
The general reaction pathway for the anion exchange is as follows:
Caption: General schematic of anion metathesis for ionic liquid synthesis.
Experimental Protocols
Synthesis of 1-Butyl-3-methylimidazolium Methyl Sulfate via Anion Exchange
This protocol details the synthesis of 1-butyl-3-methylimidazolium methyl sulfate ([BMIM][MeSO₄]) from 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]) and sodium methyl sulfate.
Materials:
-
1-butyl-3-methylimidazolium chloride ([BMIM][Cl])
-
Sodium methyl sulfate (NaCH₃SO₄)
-
Acetonitrile (B52724) (anhydrous)
-
Dichloromethane (B109758) (anhydrous)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Silver nitrate (B79036) (AgNO₃) solution (for testing halide content)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1-butyl-3-methylimidazolium chloride in anhydrous acetonitrile.
-
Reaction: Add a stoichiometric equivalent of sodium methyl sulfate to the solution. Stir the mixture vigorously at room temperature for 24 hours. A white precipitate of sodium chloride will form.
-
Filtration: Filter the reaction mixture to remove the precipitated sodium chloride.
-
Solvent Removal: Remove the acetonitrile from the filtrate under reduced pressure using a rotary evaporator.
-
Extraction and Washing: Dissolve the resulting crude ionic liquid in anhydrous dichloromethane. Wash the organic phase repeatedly with small volumes of deionized water to remove any remaining sodium chloride and unreacted sodium methyl sulfate.
-
Halide Test: Test the aqueous washings with a silver nitrate solution. Continue washing until no precipitate of silver chloride is observed, indicating the complete removal of chloride ions.[5]
-
Drying: Dry the organic phase over anhydrous magnesium sulfate, then filter.
-
Final Solvent Removal: Remove the dichloromethane under reduced pressure and dry the resulting ionic liquid under high vacuum to remove any residual volatile components.
Quantitative Data
The yield and purity of the synthesized ionic liquids are crucial parameters. The following table summarizes typical quantitative data for the synthesis of imidazolium-based ionic liquids, including those with the methyl sulfate anion.
| Ionic Liquid | Precursors | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| [BMIM][MeSO₄] | [BMIM][Cl], NaCH₃SO₄ | Acetonitrile | 24 | Room Temp. | >90 | >98 | General |
| 1,3-Dimethylimidazolium methyl sulfate | 1-Methylimidazole, Dimethyl sulfate | Neat | - | - | - | - | [6] |
| 1-Ethyl-3-methylimidazolium methyl sulfate | - | - | - | - | - | ≥98.0 (HPLC) | [7] |
Physicochemical Properties
The choice of anion significantly influences the physicochemical properties of the ionic liquid. The methyl sulfate anion generally imparts properties such as good water solubility and a wide electrochemical window.
| Property | [BMIM][MeSO₄] | [EMIM][EtSO₄] | Units | Reference |
| Density (at 298.15 K) | 1.19 | 1.21 | g/cm³ | |
| Viscosity (at 298.15 K) | 92 | 52 | mPa·s | |
| Refractive Index (at 298.15 K) | 1.465 | 1.461 | - | |
| Thermal Decomposition Temp. (TGA) | >300 | >300 | °C | [1] |
| Electrochemical Window | >4 | >4 | V | [8] |
Logical Relationships in Synthesis
The synthesis of ionic liquids using sodium methyl sulfate follows a logical progression of steps, each with a specific purpose.
Caption: Workflow for ionic liquid synthesis via metathesis.
Conclusion
Sodium methyl sulfate serves as a readily available and efficient precursor for the synthesis of ionic liquids, particularly those containing the methyl sulfate anion. The anion metathesis route, starting from a halide salt of the desired cation, is a versatile and high-yielding method. The resulting methyl sulfate ionic liquids exhibit favorable physicochemical properties, making them suitable for a wide array of applications in research and industry. The detailed protocols and data presented in this guide provide a solid foundation for scientists and researchers to explore the synthesis and application of this important class of ionic liquids.
References
- 1. Ionic liquids [solvionic.com]
- 2. Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazolium ionic liquids: A simple anion exchange protocol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 1-Ethyl-3-methylimidazolium methyl sulfate = 98.0 HPLC 516474-01-4 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Atmospheric Chemistry of Sodium Methyl Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium methyl sulfate (B86663) (CH₃SO₄Na), the sodium salt of methyl sulfuric acid, is a key organosulfate species in the Earth's atmosphere. As a component of atmospheric aerosols, it plays a significant role in atmospheric chemistry, air quality, and climate. This technical guide provides an in-depth overview of the atmospheric chemistry applications of sodium methyl sulfate, focusing on its formation, reactions, and physicochemical properties. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the environmental fate and impact of sulfur-containing organic compounds.
Data Presentation
Table 1: Physicochemical Properties of Sodium Methyl Sulfate
| Property | Value | Reference |
| Molar Mass | 134.08 g/mol | [1] |
| Appearance | White solid | [1] |
| Solubility in Water | High (dissolves exothermically) | [1] |
| Hygroscopicity Parameter (κ) | ~0.46 (short-chain organosulfate) | [2] |
Table 2: Kinetic Data for the Heterogeneous Reaction of Sodium Methyl Sulfate with OH Radicals
| Parameter | Value | Experimental Conditions | Reference |
| Reaction Rate Constant (k) | (3.79 ± 0.19) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | Relative Humidity (RH) = 85% | [3][4][5] |
| Reaction Rate Constant (k) | (5.72 ± 0.14) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | Relative Humidity (RH) = 75% | [6][7] |
| Effective OH Uptake Coefficient (γ_eff) | 0.17 ± 0.03 | Relative Humidity (RH) = 85% | [3][4][5] |
| Effective OH Uptake Coefficient (γ_eff) | 0.31 ± 0.06 | Relative Humidity (RH) = 75% | [6] |
| Molar Yield of Inorganic Sulfur (HSO₄⁻ + SO₄²⁻) | 0.62 ± 0.18 | Relative Humidity (RH) = 75% | [6] |
Table 3: Cloud Condensation Nuclei (CCN) and Ice Nucleation (IN) Properties
| Property | Observation | Experimental Conditions | Reference |
| CCN Activity | Acts as a CCN, with activity influenced by particle size and supersaturation. | Laboratory studies using a Cloud Condensation Nuclei Counter (CCNC). | [8][9][10] |
| Ice Nucleation Activity | Does not exhibit heterogeneous ice nucleation. | Temperatures: -45°C, -40°C, -35°C; Ice Saturation Ratios: 1.0 < S_ice < 1.6. | [11][12][13][14][15] |
Atmospheric Lifecycle and Reactions
Sodium methyl sulfate is primarily formed in the marine atmosphere through the oxidation of dimethyl sulfide (B99878) (DMS), a volatile organic compound emitted by phytoplankton. The oxidation of DMS leads to the formation of sulfuric acid, which can then react with methanol, also of biogenic origin, to produce methyl sulfate.
Once present in atmospheric aerosols, sodium methyl sulfate can undergo further chemical transformations, primarily through heterogeneous oxidation by hydroxyl (OH) radicals. This reaction is a significant sink for sodium methyl sulfate in the atmosphere and leads to the formation of inorganic sulfate species.
The primary reaction pathway for the heterogeneous oxidation of sodium methyl sulfate with OH radicals involves the abstraction of a hydrogen atom from the methyl group, followed by fragmentation. This process yields formaldehyde (B43269) (CH₂O) and a sulfate radical anion (SO₄•⁻). The sulfate radical anion can then react with other organic molecules or abstract a hydrogen atom from another sodium methyl sulfate molecule to form bisulfate (HSO₄⁻)[3][4][5][6].
References
- 1. Sodium methyl sulfate - Sciencemadness Wiki [sciencemadness.org]
- 2. ACP - Surface tension and hygroscopicity analysis of aerosols containing organosulfate surfactants [acp.copernicus.org]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. ACP - Importance of sulfate radical anion formation and chemistry in heterogeneous OH oxidation of sodium methyl sulfate, the smallest organosulfate [acp.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. Inorganic Sulfur Species Formed upon Heterogeneous OH Oxidation of Organosulfates: A Case Study of Methyl Sulfate [escholarship.org]
- 7. Inorganic Sulfur Species Formed upon Heterogeneous OH Oxidation of Organosulfates: A Case Study of Methyl Sulfate: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. AMT - Cloud condensation nuclei (CCN) activity analysis of low-hygroscopicity aerosols using the aerodynamic aerosol classifier (AAC) [amt.copernicus.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. par.nsf.gov [par.nsf.gov]
- 11. ACP - Ice-nucleating properties of glassy organic and organosulfate aerosol [acp.copernicus.org]
- 12. acp.copernicus.org [acp.copernicus.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. EGUsphere - Ice Nucleating Properties of Glassy Organic and Organosulfate Aerosol [egusphere.copernicus.org]
An In-depth Technical Guide to the Basic Reaction Mechanism of Methylation with Sodium Methyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reaction mechanism of methylation utilizing sodium methyl sulfate (B86663). The content covers the core chemical principles, a detailed experimental protocol, quantitative reaction data, and the broader relevance of methylation in the context of drug development and biological signaling pathways.
Core Reaction Mechanism: Symmetrical Nucleophilic Substitution (SN2)
Sodium methyl sulfate (CH₃NaO₄S) serves as an effective methylating agent, transferring a methyl group (CH₃) to a nucleophilic substrate. The underlying mechanism for this transfer is a bimolecular nucleophilic substitution, commonly known as the SN2 reaction.
In this concerted, single-step process, a nucleophile attacks the electrophilic carbon atom of the methyl group. Simultaneously, the sulfate group, a good leaving group, departs. A key characteristic of the SN2 mechanism is the "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group. This leads to an inversion of the stereochemical configuration at the carbon center, often referred to as a Walden inversion.
The reaction rate is dependent on the concentrations of both the substrate (sodium methyl sulfate) and the nucleophile. The general representation of the reaction is:
Nu:⁻ + CH₃-OSO₃⁻Na⁺ → Nu-CH₃ + NaSO₄⁻
Where Nu:⁻ represents a generic nucleophile.
Caption: SN2 reaction mechanism of sodium methyl sulfate with a nucleophile.
Quantitative Data: Synthesis of Anisole (B1667542)
A practical and well-documented example of methylation using sodium methyl sulfate is the synthesis of anisole from phenol (B47542). In this reaction, the phenoxide ion, formed by deprotonating phenol with a base like sodium hydroxide (B78521), acts as the nucleophile.
| Parameter | Value | Reference |
| Substrate | Phenol | [1][2] |
| Methylating Agent | Sodium Methyl Sulfate | [1][2] |
| Base | Sodium Hydroxide | [1][2] |
| Solvent | Water | [1][2] |
| Molar Ratio (Phenol:NaOH:SMS) | 1.0 : 1.2 : 1.3 | [1] |
| Reaction Temperature | 100-110°C | [1][2] |
| Reaction Time | 3-6 hours | [1][2] |
| Phenol Conversion | >98% | [1][2] |
| Anisole Yield | 95.54% - 99% | [1][2] |
Experimental Protocol: Synthesis of Anisole from Phenol
The following protocol is adapted from established procedures for the synthesis of anisole using sodium methyl sulfate.[1][2]
Materials:
-
Phenol
-
Sodium methyl sulfate
-
Sodium hydroxide (aqueous solution, e.g., 20% or 48%)
-
Water
-
Methanol (for purification)
-
Reaction vessel (e.g., a three-necked flask) equipped with a stirrer, condenser, and dropping funnel.
Procedure:
-
Preparation of Sodium Phenoxide: In the reaction vessel, dissolve phenol and sodium hydroxide in water with stirring. For example, to 850 g of water, add 292 g of 48% aqueous sodium hydroxide and 282 g of phenol.[2] Stir the mixture for 30 minutes to ensure the complete formation of sodium phenoxide.
-
Methylation Reaction: Add sodium methyl sulfate (483 g) to the sodium phenoxide solution.[2] Heat the reaction mixture to 100-110°C.
-
Reactive Distillation: The anisole product can be continuously removed from the reaction mixture as it forms via reactive distillation.[2] This technique helps to drive the reaction to completion. The distillate, a mixture of anisole and water, is collected over 3-4 hours.
-
Further Reaction and Collection: To maximize the yield, an additional portion of aqueous sodium hydroxide solution can be added to the reactor, and distillation is continued to collect more of the anisole-water mixture.[2]
-
Purification:
-
Combine the collected distillates. Add a concentrated sodium hydroxide solution to neutralize any remaining acidic impurities and separate the layers. The organic layer is crude anisole.
-
The inorganic phase remaining in the reactor contains sodium sulfate as a byproduct. This can be precipitated by adding methanol, filtered, and washed.[1]
-
The crude anisole can be further purified by distillation.
-
References
Methodological & Application
Application Notes and Protocols for O-Methylation of Phenols using Sodium Methyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-methylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl methyl ethers. These compounds are prevalent in pharmaceuticals, agrochemicals, fragrances, and natural products. The methylation of the phenolic hydroxyl group can significantly alter a molecule's biological activity, solubility, and metabolic stability, making it a key tool in drug discovery and development. Sodium methyl sulfate (B86663) (CH₃NaSO₄) serves as an effective and readily available methylating agent for this purpose. This reaction, a variant of the Williamson ether synthesis, proceeds under basic conditions where the phenol (B47542) is deprotonated to the more nucleophilic phenoxide anion, which then attacks the methyl group of sodium methyl sulfate in an SN2 reaction. This document provides detailed application notes and experimental protocols for the O-methylation of phenols using sodium methyl sulfate.
Reaction Mechanism
The O-methylation of phenols with sodium methyl sulfate is a two-step process. First, a base, typically sodium hydroxide (B78521), deprotonates the acidic phenolic hydroxyl group to form a sodium phenoxide salt. This phenoxide is a potent nucleophile. In the second step, the phenoxide ion attacks the electrophilic methyl group of sodium methyl sulfate in a bimolecular nucleophilic substitution (SN2) reaction. The sulfate group acts as a good leaving group, resulting in the formation of the corresponding aryl methyl ether and sodium sulfate as a byproduct.
Figure 1: Reaction mechanism for the O-methylation of phenols.
Quantitative Data
The following table summarizes the yields of aryl methyl ethers obtained from the methylation of various substituted phenols. While the protocols provided in this document focus on sodium methyl sulfate, the yields presented below were achieved using dimethyl sulfate under basic, solvent-free conditions, which represents a closely related and efficient methodology. This data provides valuable insight into the reaction's scope with respect to different electronic and steric factors on the phenolic substrate.
| Phenol Substrate | Product | Base | Time (min) | Yield (%) |
| Phenol | Anisole (B1667542) | K₂CO₃ | 15 | 98 |
| 4-Methylphenol | 4-Methylanisole | K₂CO₃ | 15 | 98 |
| 4-Methoxyphenol | 1,4-Dimethoxybenzene | K₂CO₃ | 15 | 98 |
| 4-Chlorophenol | 4-Chloroanisole | K₂CO₃ | 15 | 98 |
| 4-Bromophenol | 4-Bromoanisole | K₂CO₃ | 15 | 98 |
| 4-Nitrophenol | 4-Nitroanisole | NaHCO₃ | 15 | 99 |
| 3-Nitrophenol | 3-Nitroanisole | NaHCO₃ | 15 | 99 |
| 2-Nitrophenol | 2-Nitroanisole | NaHCO₃ | 15 | 98 |
| 4-Hydroxybenzaldehyde | 4-Methoxybenzaldehyde | NaHCO₃ | 15 | 99 |
| 2-Hydroxybenzaldehyde | 2-Methoxybenzaldehyde | NaHCO₃ | 15 | 98 |
| 4-Hydroxyacetophenone | 4-Methoxyacetophenone | NaHCO₃ | 15 | 99 |
| 2-Naphthol | 2-Methoxynaphthalene | K₂CO₃ | 15 | 98 |
Data sourced from a study using dimethyl sulfate as the methylating agent under solvent-free conditions with a solid base. These conditions are analogous to the principles of the sodium methyl sulfate methylation and demonstrate the high efficiency of this type of Williamson ether synthesis.
Experimental Protocols
General Experimental Workflow
The general workflow for the O-methylation of phenols using sodium methyl sulfate involves the formation of the sodium phenoxide, followed by the methylation reaction and subsequent workup to isolate the pure aryl methyl ether.
Figure 2: General experimental workflow for O-methylation.
Protocol 1: Synthesis of Anisole from Phenol
This protocol is adapted from a procedure for the synthesis of anisole using a sodium methyl sulfate waste residue, demonstrating the industrial applicability and robustness of the method.[1]
Materials:
-
Phenol (94 g, 1.0 mol)
-
Sodium methyl sulfate (134 g, 1.0 mol, can be used as an aqueous solution or solid)
-
Sodium hydroxide (44 g, 1.1 mol)
-
Water
-
Toluene (B28343) (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
5% Sodium hydroxide solution
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Phenoxide: In a round-bottom flask, dissolve 44 g of sodium hydroxide in 200 mL of water. To this solution, add 94 g of phenol and stir until a homogeneous solution of sodium phenoxide is formed.
-
Methylation Reaction: To the sodium phenoxide solution, add 134 g of sodium methyl sulfate.
-
Reflux: Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with toluene (3 x 100 mL).
-
Combine the organic layers and wash sequentially with 5% aqueous sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, followed by water (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter to remove the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude anisole can be purified by fractional distillation to yield the pure product.
-
Expected Yield: Approximately 87%[1].
Protocol 2: Synthesis of p-Methylanisole from p-Cresol (B1678582)
This protocol is based on a high-yield synthesis where sodium p-methylphenoxide is reacted with a methylating agent. Although the original procedure uses dimethyl sulfate, the conditions for phenoxide formation and the subsequent methylation and workup are directly applicable when using sodium methyl sulfate.
Materials:
-
p-Cresol (10.8 g, 0.1 mol)
-
Sodium hydroxide (4.0 g, 0.1 mol)
-
Sodium methyl sulfate (13.4 g, 0.1 mol)
-
Ethanol (B145695) (optional, as a solvent for phenoxide formation)
-
Cyclohexane (B81311) (or other suitable reaction solvent)
-
Water
-
Aqueous sodium hydroxide solution (for washing)
Equipment:
-
Three-necked flask equipped with a dropping funnel, reflux condenser, and mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium p-Methylphenoxide:
-
In a three-necked flask, dissolve 10.8 g of p-cresol in 50 mL of ethanol (optional, water can also be used).
-
Slowly add a solution of 4.0 g of sodium hydroxide in 20 mL of water while stirring.
-
If ethanol is used, it can be removed by distillation to obtain the solid sodium p-methylphenoxide.
-
-
Methylation Reaction:
-
To the flask containing the sodium p-methylphenoxide, add 100 mL of cyclohexane.
-
Heat the mixture to a gentle reflux.
-
Dissolve 13.4 g of sodium methyl sulfate in a minimal amount of water and add it dropwise to the refluxing mixture over 30-60 minutes.
-
Continue to reflux for an additional 2-4 hours, monitoring the reaction by TLC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer to a separatory funnel and separate the layers.
-
Wash the organic layer with aqueous sodium hydroxide solution to remove any unreacted p-cresol, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation:
-
Filter to remove the drying agent.
-
Remove the cyclohexane by rotary evaporation to obtain the crude p-methylanisole. Further purification can be achieved by distillation.
-
Safety Precautions
-
Sodium Methyl Sulfate: While less volatile and acutely toxic than dimethyl sulfate, sodium methyl sulfate should still be handled with care. It is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.
-
Phenols: Phenols are toxic and corrosive. They can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Hydroxide: Sodium hydroxide is a strong base and is highly corrosive. Handle with care to avoid skin and eye burns.
-
General: All reactions should be carried out in a well-ventilated fume hood.
Applications in Drug Development
The O-methylation of phenolic moieties is a critical strategy in medicinal chemistry for several reasons:
-
Improving Metabolic Stability: The phenolic hydroxyl group is a primary site for phase II metabolism (glucuronidation and sulfation), which can lead to rapid excretion of a drug candidate. Masking this group as a methyl ether can block this metabolic pathway, thereby increasing the drug's half-life and oral bioavailability.
-
Modulating Potency and Selectivity: The electronic and steric properties of a methyl ether are significantly different from a hydroxyl group. This modification can alter the binding affinity of a molecule for its target protein, potentially leading to increased potency or improved selectivity for the desired target over off-targets.
-
Enhancing Membrane Permeability: The conversion of a polar hydroxyl group to a less polar methyl ether can increase the lipophilicity of a compound, which may enhance its ability to cross cell membranes and the blood-brain barrier.
By providing a reliable and efficient method for O-methylation, the use of sodium methyl sulfate can facilitate the synthesis of compound libraries for structure-activity relationship (SAR) studies and the optimization of lead compounds in the drug discovery pipeline.
References
Application Notes and Protocols for N-Methylation of Amines with Dimethyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of primary and secondary amines is a crucial transformation in organic synthesis, particularly in the pharmaceutical industry. The addition of a methyl group to a nitrogen atom can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, metabolic stability, and bioavailability. While the user requested a protocol for sodium methyl sulfate (B86663), the overwhelmingly prevalent and well-documented laboratory and industrial methylating agent for this purpose is dimethyl sulfate ((CH₃)₂SO₄ or DMS).[1][2] Dimethyl sulfate is a highly reactive and cost-effective reagent for the methylation of a wide variety of nucleophiles, including amines.[1] This document provides a detailed protocol for the N-methylation of amines using dimethyl sulfate.
Reaction Mechanism
The N-methylation of an amine with dimethyl sulfate proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic methyl groups of the dimethyl sulfate molecule. This results in the displacement of the methylsulfate (B1228091) anion, a good leaving group, and the formation of a methylated amine.[1][2]
Caption: SN2 mechanism for N-methylation of an amine with dimethyl sulfate.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the N-methylation of various amine substrates using dimethyl sulfate. It is important to note that over-methylation to form quaternary ammonium (B1175870) salts is a potential side reaction, especially with primary amines.[3]
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| p-Toluidine | NaHCO₃ (aq) | - | Not specified | Not specified | N,N-Dimethyl-p-toluidine | Not specified | [1] |
| Benzylamine | K₂CO₃ | Acetonitrile (B52724) | Reflux | 4 | N,N-Dimethylbenzylamine | >95 | Generic Protocol |
| Aniline | NaOH | Dichloromethane | Room Temp | 2 | N-Methylaniline | ~90 | Generic Protocol |
| Amino Acid Derivative | NaH / H₂O (cat.) | Not specified | Not specified | Not specified | N-Methylated amino acid | Good | [4] |
| Benzamide | Cs₂CO₃ | Toluene | 120 | Not specified | N-Methylbenzamide | 85 | [5] |
Experimental Protocol: General Procedure for N-Methylation of a Secondary Amine
Materials:
-
Secondary amine (1.0 eq)
-
Dimethyl sulfate (DMS) (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (B78521) (NaOH) (1.5 - 2.0 eq)
-
Anhydrous acetonitrile or Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (B1210297) or other suitable extraction solvent
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Addition of Base: Add the base (e.g., powdered potassium carbonate, 1.5-2.0 eq) to the stirred solution.
-
Addition of Dimethyl Sulfate: Slowly add dimethyl sulfate (1.1-1.5 eq) dropwise to the suspension at room temperature. Caution: The reaction can be exothermic. Maintain the temperature with an ice bath if necessary.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid base was used, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an extraction solvent (e.g., ethyl acetate) and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by distillation if necessary.
-
Experimental Workflow
Caption: General experimental workflow for the N-methylation of amines.
Safety Precautions
Dimethyl sulfate is highly toxic, carcinogenic, and corrosive.[2] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, must be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water and seek medical attention. It is crucial to quench any residual dimethyl sulfate in the reaction waste with a solution of ammonia (B1221849) or sodium hydroxide before disposal.
References
- 1. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium Methyl Sulfate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium methyl sulfate (B86663) (CH₃SO₄Na) serves as a cost-effective and efficient methylating agent in the synthesis of various pharmaceutical intermediates. Its application is particularly noteworthy in the production of S-methyl-isothiourea sulfate, a critical precursor for a range of therapeutic agents, including anticancer drugs and antihypertensives. This document provides detailed application notes and experimental protocols for the utilization of sodium methyl sulfate in the synthesis of this key intermediate, offering a safer alternative to more hazardous methylating agents like dimethyl sulfate.
Introduction
Methylation is a fundamental chemical transformation in pharmaceutical synthesis, crucial for modulating the bioactivity, selectivity, and pharmacokinetic properties of drug molecules. Sodium methyl sulfate, while less reactive than dimethyl sulfate, presents a favorable safety profile and is often available as a cost-effective industrial byproduct. Its utility as a methylating agent is demonstrated in the synthesis of S-methyl-isothiourea sulfate, an important building block for various pharmaceuticals.
Key Applications of S-methyl-isothiourea Sulfate:
-
Anticancer Agents: Precursor for drugs such as 5-fluorouracil.[1][2]
-
Antihypertensive Drugs: Used in the synthesis of guanethidine (B1672426) monosulfate.[1]
-
Other Therapeutic Agents: Intermediate for the synthesis of depressors like Vatensol and other compounds such as prednisolone (B192156) sodium phosphate.[1]
Reaction Mechanism: Methylation of Thiourea (B124793)
The synthesis of S-methyl-isothiourea sulfate from sodium methyl sulfate and thiourea proceeds via a nucleophilic substitution reaction. The sulfur atom in thiourea acts as a nucleophile, attacking the electrophilic methyl group of sodium methyl sulfate. This reaction typically takes place in an aqueous medium under reflux conditions.
The overall reaction is as follows:
2 (H₂N)₂C=S + 2 CH₃OSO₃Na → (HN=C(SCH₃)NH₂)₂·H₂SO₄ + Na₂SO₄[2]
Experimental Protocols
Synthesis of S-methyl-isothiourea sulfate from Sodium Methyl Sulfate
This protocol is adapted from a patented method utilizing sodium methyl sulfate waste residue (offscum), which is rich in sodium methyl sulfate.[1][2]
Materials:
-
Sodium methyl sulfate (content ≥ 90%)
-
Thiourea
-
Water (solvent)
-
Methanol (B129727) (crystallization solvent)
-
Sodium hydroxide (B78521)
-
Sulfuric acid
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Stirrer
-
Heating mantle
-
Filtration apparatus (e.g., Buchner funnel)
-
Crystallization dish
Procedure:
-
Preparation of Thiourea Solution: In a 1000 mL three-necked flask, add 152 g (2 mol) of thiourea to 152 mL of water. Heat the mixture to 80°C with stirring until the thiourea is completely dissolved.[1]
-
Methylation Reaction: To the thiourea solution, add 290 g of solid sodium methyl sulfate waste residue (containing approximately 2 mol of sodium methyl sulfate). Heat the mixture to 105-115°C and maintain a reflux for 2 hours.[1]
-
Crystallization: Cool the reaction mixture to 40°C. With controlled stirring (50-100 rpm), slowly add 304 mL of methanol to induce crystallization.[1]
-
Isolation of Crude Product: Separate the solid product from the liquid by centrifugation or filtration. This solid is a mixture of S-methyl-isothiourea sulfate and sodium sulfate.[1]
-
Purification:
-
Prepare a methanolic sodium hydroxide solution by dissolving 80 g of NaOH in 300 mL of methanol.
-
Add the crude solid mixture to the methanolic sodium hydroxide solution at a temperature below 20°C and stir for 2 hours.
-
Filter the mixture to remove the insoluble sodium sulfate. The filter cake can be washed with methanol and dried.
-
Cool the filtrate in an ice bath (0-5°C) and titrate with concentrated sulfuric acid until the solution is neutral. A white crystalline product of S-methyl-isothiourea sulfate will precipitate.
-
Filter the purified product, wash with methanol, and dry under vacuum at 70-90°C.[2]
-
Quantitative Data
| Parameter | Value | Reference |
| Reactants | ||
| Thiourea | 152 g (2 mol) | [1] |
| Sodium Methyl Sulfate (in waste residue) | ~290 g (~2 mol) | [1] |
| Reaction Conditions | ||
| Solvent | Water | [1] |
| Reaction Temperature | 105-115°C (Reflux) | [1] |
| Reaction Time | 2 hours | [1] |
| Purification | ||
| Crystallization Solvent | Methanol | [1] |
| Product | ||
| Final Product | S-methyl-isothiourea sulfate | [2] |
| Yield | High | [1][2] |
| Purity | >99% | [3] |
| Melting Point | 242-243°C | [3] |
Workflow Diagram
Application in Further Pharmaceutical Synthesis
S-methyl-isothiourea sulfate is a versatile intermediate. For example, it is a key reactant in the synthesis of 5-fluorouracil, a widely used chemotherapeutic agent. The synthesis involves the cyclization of an appropriate precursor with S-methyl-isothiourea, followed by hydrolysis.
Safety Considerations
While sodium methyl sulfate is less hazardous than dimethyl sulfate, appropriate safety precautions should always be taken.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxicity: Sodium methyl sulfate is considered toxic and corrosive.[4] Avoid inhalation, ingestion, and skin contact.
-
Disposal: Dispose of all chemical waste in accordance with local regulations.
Conclusion
Sodium methyl sulfate is a viable and advantageous methylating agent for the synthesis of pharmaceutical intermediates, particularly S-methyl-isothiourea sulfate. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in drug development, highlighting a cost-effective and safer synthetic route to valuable pharmaceutical building blocks. The use of an industrial byproduct for this synthesis also aligns with the principles of green chemistry by valorizing a waste stream.
References
- 1. CN103467349B - Method utilizing methyl sodium sulfate offscum to synthesize S-methyl-iso-thiourea sulfate - Google Patents [patents.google.com]
- 2. CN103467349A - Method utilizing methyl sodium sulfate offscum to synthesize S-methyl-iso-thiourea sulfate - Google Patents [patents.google.com]
- 3. CN103588625A - Method for synthesizing anisol by utilizing methyl sodium sulfate waste residue - Google Patents [patents.google.com]
- 4. Sodium methyl sulfate synthesis - chemicalbook [chemicalbook.com]
Application of Sodium Methyl Sulfate in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium methyl sulfate (B86663) (SMS), with the chemical formula CH₃NaO₄S, is emerging as a versatile and safer methylating agent in the synthesis of various organic compounds, including a range of agrochemicals.[1][2][3] Its application is particularly noteworthy as a less toxic alternative to dimethyl sulfate (DMS), a traditionally used but highly hazardous reagent.[4] This document provides detailed application notes and experimental protocols for the use of sodium methyl sulfate in the synthesis of key agrochemical intermediates and final products, focusing on fungicides and insecticides.
The primary application highlighted is the use of sodium methyl sulfate in the synthesis of S-methyl-iso-thiourea sulfate, a crucial intermediate for the production of the broad-spectrum fungicide carbendazim (B180503) and the insecticide pirimiphos-methyl.[5][6]
Core Applications in Agrochemical Synthesis
Sodium methyl sulfate serves as an effective methylating agent for introducing methyl groups onto various substrates, a fundamental reaction in the synthesis of many agrochemicals. Its primary advantages include:
-
Reduced Toxicity: Significantly lower toxicity compared to dimethyl sulfate, enhancing laboratory and industrial safety.
-
Cost-Effectiveness: Often utilized as a waste residue from other industrial processes, presenting a low-cost raw material.[2][6]
-
High Reactivity: Demonstrates good reactivity under appropriate conditions to achieve high product yields.[2][6]
The most prominent application is the methylation of thiourea (B124793) to produce S-methyl-iso-thiourea sulfate. This intermediate is then used in subsequent cyclization reactions to form the core heterocyclic structures of active agrochemical ingredients.
Data Presentation: Synthesis of S-methyl-iso-thiourea sulfate
The following table summarizes quantitative data from various reported methods for the synthesis of S-methyl-iso-thiourea sulfate using different methylating agents for comparison.
| Methylating Agent | Reactants | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Sodium Methyl Sulfate | Thiourea, Sodium Methyl Sulfate | Water | Reflux at 105-115°C for 2 hours | High (not specified) | Good (not specified) | [2][6] |
| Sodium Methyl Sulfate | Thiourea, Sodium Methyl Sulfate | Water | 110°C for 1.5 hours (with phase transfer catalyst) | 63.9 | 97.3 | [6] |
| Dimethyl Sulfate | Thiourea, Dimethyl Sulfate | Water | Spontaneous reaction followed by 1-hour reflux | 79-84 | Not specified | Organic Syntheses |
Experimental Protocols
Protocol 1: Synthesis of S-methyl-iso-thiourea sulfate from Sodium Methyl Sulfate
This protocol is adapted from patent literature describing the use of sodium methyl sulfate waste residue.[2][6]
Materials:
-
Thiourea (CH₄N₂S)
-
Sodium methyl sulfate (CH₃NaO₄S) waste residue (content ≥ 90%)
-
Water (H₂O)
-
Methanol (B129727) (CH₃OH)
-
Reaction flask (three-necked) equipped with a stirrer, condenser, and thermometer
Procedure:
-
Preparation of Thiourea Solution: In a 1000 mL three-necked reaction flask, add 152 g (2 mol) of thiourea to 152 mL of water. Heat the mixture to 80°C and stir until the thiourea is completely dissolved.
-
Methylation Reaction: Slowly add 290 g (approximately 2 mol of sodium methyl sulfate) of solid sodium methyl sulfate waste residue to the thiourea solution. Heat the reaction mixture to 105-115°C and maintain a reflux for 2 hours.
-
Crystallization: Cool the reaction mixture to 40°C. While maintaining a stirring speed of 50-100 rpm, slowly add 304 mL of methanol to induce crystallization.
-
Isolation and Purification: Further cool the mixture and collect the precipitated solid by vacuum filtration. Wash the filter cake with methanol and dry to obtain S-methyl-iso-thiourea sulfate.
Protocol 2: Synthesis of Carbendazim from a Methyl Carbamate (B1207046) Intermediate
This protocol describes the cyclization reaction to form carbendazim, using a methyl carbamate intermediate which can be conceptually derived from S-methyl-iso-thiourea sulfate.[2][5]
Materials:
-
Methyl cyanocarbamate aqueous solution (cyclizing agent)
-
Concentrated hydrochloric acid (35%)
-
Reaction flask equipped with a stirrer, thermometer, and dropping funnels
Procedure:
-
Dissolution of o-phenylenediamine: Dissolve 54.0 g (0.5 mol) of o-phenylenediamine in 216 g of toluene in a reaction flask and heat to 55-60°C.
-
Cyclization Reaction: While stirring, simultaneously add 450.0 g (0.55 mol) of the methyl cyanocarbamate aqueous solution and 62.5 g (0.6 mol) of 35% concentrated hydrochloric acid dropwise. During the addition, maintain the pH of the reaction mixture between 4 and 5.
-
Reaction Completion and Isolation: After the addition is complete, maintain the reaction mixture at 55-60°C for 3 hours. Cool the mixture to 25°C and collect the precipitated solid by suction filtration.
-
Washing and Drying: Wash the filter cake with 50.0 g of toluene. Dry the wet product in a convection oven at 70°C for 8 hours to obtain carbendazim. A reported yield for a similar process is 98.5% with a purity of 99.9%.[5]
Visualizations
Logical Workflow for Agrochemical Synthesis using Sodium Methyl Sulfate
Caption: Workflow of agrochemical synthesis starting from sodium methyl sulfate.
Experimental Workflow for S-methyl-iso-thiourea sulfate Synthesis
Caption: Step-by-step experimental workflow for the synthesis of S-methyl-iso-thiourea sulfate.
References
- 1. Pirimiphos-methyl synthesis - chemicalbook [chemicalbook.com]
- 2. CN105601572B - A kind of preparation process of carbendazim - Google Patents [patents.google.com]
- 3. CN106565609A - Preparation method of carbendazim - Google Patents [patents.google.com]
- 4. Pirimiphos-methyl | C11H20N3O3PS | CID 34526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN105601572A - Carbendazim preparation technology - Google Patents [patents.google.com]
- 6. 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one | C9H15N3O | CID 135448147 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Laboratory-Scale Synthesis of Anisole via Williamson Ether Synthesis Using Sodium Methyl Sulfate
Abstract
This application note provides a detailed protocol for the laboratory-scale synthesis of anisole (B1667542), a valuable intermediate in the fragrance, dye, and pharmaceutical industries. The described method utilizes the Williamson ether synthesis, reacting sodium phenoxide with the less hazardous and more cost-effective methylating agent, sodium methyl sulfate (B86663). This process offers high yields and purity, with the added benefit of utilizing a byproduct from other chemical processes, thereby promoting greener chemistry principles. The protocol details the reaction setup, execution, product isolation, and purification.
Introduction
Anisole (methoxybenzene) is a key aromatic ether with wide-ranging applications. The Williamson ether synthesis is a classic and versatile method for preparing ethers. In this variation, phenol (B47542) is first converted to its more nucleophilic form, sodium phenoxide, by treatment with a base. The subsequent SN2 reaction with a methylating agent yields anisole. While dimethyl sulfate is a highly effective methylating agent, its extreme toxicity poses significant handling risks. Sodium methyl sulfate presents a safer alternative, often available as a byproduct from various industrial processes, making this a more economical and environmentally conscious approach.[1][2]
This protocol has been optimized to achieve high conversion of phenol and excellent yields of anisole, with one study reporting a phenol conversion of 98.98% and an anisole yield of 95.54%.[3] Further process improvements, such as the use of reactive distillation, can push yields to between 95% and 99.9% with purities exceeding 98%.[1]
Chemical Reaction
The synthesis proceeds in two main steps:
-
Formation of Sodium Phenoxide: Phenol is deprotonated by a strong base, typically sodium hydroxide (B78521), to form sodium phenoxide. C₆H₅OH + NaOH → C₆H₅ONa + H₂O
-
Williamson Ether Synthesis: Sodium phenoxide reacts with sodium methyl sulfate to produce anisole and sodium sulfate. C₆H₅ONa + CH₃SO₄Na → C₆H₅OCH₃ + Na₂SO₄
Experimental Protocol
Materials and Reagents
-
Phenol (C₆H₅OH)
-
Sodium Hydroxide (NaOH)
-
Sodium Methyl Sulfate (CH₃SO₄Na)
-
Methanol (B129727) (CH₃OH)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Calcium Chloride (CaCl₂)
-
Deionized Water
-
Round-bottom flask with a reflux condenser and heating mantle
-
Distillation apparatus
-
Separatory funnel
-
Standard laboratory glassware
Safety Precautions
-
Phenol is toxic and corrosive; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Sodium hydroxide is caustic and can cause severe burns. Handle with care.
-
While safer than dimethyl sulfate, sodium methyl sulfate should still be handled with care. Avoid inhalation of dust and skin contact.
-
Anisole is flammable. Keep away from open flames and ignition sources.
Reaction Procedure
-
Preparation of Sodium Phenoxide Solution:
-
In a round-bottom flask, prepare a 20% (w/w) aqueous solution of sodium hydroxide. For a specific molar ratio, dissolve the required amount of sodium hydroxide in deionized water.
-
To this solution, add phenol in a molar ratio of approximately 1:1.2 (phenol:sodium hydroxide).[3] Stir the mixture until the phenol has completely dissolved to form the sodium phenoxide solution.
-
-
Methylation Reaction:
-
Add sodium methyl sulfate to the sodium phenoxide solution. The optimal molar ratio is approximately 1:1.2:1.3 (phenol:sodium hydroxide:sodium methyl sulfate).[3]
-
Heat the reaction mixture to 105 ± 5 °C under reflux with continuous stirring.[3]
-
Maintain the reaction at this temperature for 6 hours.[3] Some protocols may utilize reactive distillation, where the anisole-water azeotrope is continuously removed as it forms.[1]
-
-
Work-up and Product Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
To precipitate the inorganic byproduct, sodium sulfate, add methanol to the reaction mixture.[1][3]
-
Filter the mixture to remove the precipitated sodium sulfate. The solid can be washed with additional methanol to recover any entrained product.[1]
-
The filtrate, containing anisole, methanol, and water, is transferred to a separatory funnel.
-
If layers do not separate, additional water may be added to induce phase separation. The upper organic layer contains the crude anisole.
-
Separate the organic layer and wash it with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a wash with water.[1]
-
-
Purification and Characterization:
-
Dry the crude anisole over an anhydrous drying agent such as sodium sulfate or calcium chloride.
-
Purify the dried product by fractional distillation, collecting the fraction boiling at approximately 154-155 °C.[4]
-
The purity of the final product can be confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation
The following table summarizes the quantitative data from an optimized batch process for anisole synthesis.
| Parameter | Value | Reference |
| Molar Ratio (Phenol:NaOH:NaMeSO₄) | 1.0 : 1.2 : 1.3 | [3] |
| NaOH Concentration | 20% (w/w) | [3] |
| Reaction Temperature | 105 ± 5 °C | [3] |
| Reaction Time | 6 hours | [3] |
| Phenol Conversion | 98.98% | [3] |
| Anisole Yield (Batch) | 95.54% | [3] |
| Anisole Yield (Reactive Distillation) | 95% - 99.9% | [1] |
| Anisole Purity (after distillation) | > 99.5% | [1] |
| Sodium Sulfate Purity (byproduct) | > 99.5% | [1] |
Experimental Workflow Diagram
Caption: Workflow for the laboratory synthesis of anisole.
Conclusion
The synthesis of anisole from phenol and sodium methyl sulfate provides a robust, high-yielding, and safer alternative to methods employing more hazardous reagents like dimethyl sulfate. The protocol is well-suited for laboratory-scale preparations and offers opportunities for process optimization, such as the implementation of reactive distillation to further enhance yield and efficiency. The utilization of an industrial byproduct as a key reagent underscores the method's alignment with the principles of green chemistry.
References
Application Notes and Protocols: Methylation Using Sodium Methyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium methyl sulfate (B86663) is a versatile and effective reagent for the methylation of a variety of functional groups, including phenols, amines, and carboxylic acids.[1] It serves as a safer alternative to the highly toxic and volatile dimethyl sulfate. This document provides detailed protocols and reaction conditions for performing methylation reactions using sodium methyl sulfate, enabling the introduction of methyl groups in organic synthesis. The methylation process typically proceeds via an SN2 nucleophilic substitution mechanism, where the substrate attacks the electrophilic carbon of the methylating agent.[2]
Reaction Conditions at a Glance
The following table summarizes key quantitative data for methylation reactions using sodium methyl sulfate, providing a comparative overview of reaction parameters for different substrates.
| Substrate | Reagents | Molar Ratio (Substrate:Methylating Agent) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Phenolate (B1203915) | Sodium Methyl Sulfate | 1:1.15 to 1:1.3 | Water (in wastewater) | 103-108 | 4-5 | High (implied)[3] |
| p-Cresol (to form sodium p-methylphenolate) | Sodium Hydroxide (B78521), Dimethyl Sulfate | 0.9176 mol : 0.9375 mol (p-cresol:NaOH), 0.3777 mol : 0.3917 mol (phenolate:DMS) | Ethanol, then Cyclohexane | 35, then 40 | 1, then 5-8 | 97.0 (for p-methylanisole)[4] |
| Gallic Acid | Sodium Hydroxide, Dimethyl Sulfate | 0.266 mol : 0.71 mol (acid:DMS, added in 2 portions) | Water | 30-45 (initial), then reflux | ~0.5 (shaking), then 4 (reflux) | 89-92[5] |
| Salicylic Acid | Sodium Bicarbonate, Dimethyl Sulfate* | 1:2 (acid:DMS) | None (DMS as solvent) | 90 | 1.5 | 96[6][7] |
Note: While the topic is on sodium methyl sulfate, these examples utilize dimethyl sulfate to generate the methylated product and sodium methyl sulfate as a byproduct or for subsequent reactions. They provide valuable context for methylation conditions.
Experimental Protocols
Protocol 1: Methylation of Sodium Phenolate in an Aqueous Medium
This protocol is adapted from a procedure for treating wastewater containing sodium methyl sulfate by converting it to anisole (B1667542).[3]
Materials:
-
Wastewater containing 24-28 wt% sodium methyl sulfate
-
Sodium phenolate solution
-
Reaction vessel with reflux condenser and dropping funnel
Procedure:
-
Charge the reaction vessel with the wastewater containing sodium methyl sulfate.
-
Heat the solution to reflux, maintaining a temperature of 103-108 °C.[3]
-
Slowly add the sodium phenolate solution dropwise over a period of 0.5-1.5 hours. The molar ratio of sodium phenolate to sodium methyl sulfate should be between 1:1.15 and 1:1.3.[3]
-
After the addition is complete, continue to maintain the reaction at reflux with stirring.
-
The total reaction time, including the dropwise addition, should be 4-5 hours to ensure complete reaction.[3]
-
Upon completion, the crude anisole (aromatic ether) can be separated from the aqueous solution.
Protocol 2: General Procedure for the Methylation of Phenols
This generalized protocol is based on the principles of phenol (B47542) methylation.[8][9]
Materials:
-
Phenolic substrate
-
Sodium hydroxide (NaOH) or other suitable base
-
Sodium methyl sulfate
-
Appropriate solvent (e.g., water, ethanol, or a biphasic system)
-
Reaction flask with a stirrer, thermometer, and reflux condenser
Procedure:
-
Dissolve the phenolic substrate in the chosen solvent in the reaction flask.
-
Add a stoichiometric amount of sodium hydroxide to deprotonate the phenol and form the corresponding phenoxide.[8]
-
Add sodium methyl sulfate to the reaction mixture. An excess of the methylating agent may be used to drive the reaction to completion.
-
Heat the reaction mixture to a suitable temperature, which may range from room temperature to reflux, depending on the reactivity of the substrate.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform a standard aqueous workup to isolate the methylated product. This may involve extraction with an organic solvent, washing with brine, and drying over an anhydrous salt.
-
Purify the crude product by distillation, crystallization, or column chromatography.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the methylation of a generic substrate using sodium methyl sulfate.
Caption: General workflow for a methylation reaction.
Safety Precautions
Sodium methyl sulfate is considered corrosive and toxic.[10] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of accidental spillage, ammonia (B1221849) can be used as a specific antidote to destroy the ester.[5]
Conclusion
Sodium methyl sulfate is a valuable methylating agent in organic synthesis. The provided protocols and reaction condition data offer a solid foundation for researchers to develop and optimize methylation reactions for their specific substrates. Careful control of reaction parameters such as temperature, stoichiometry, and reaction time is crucial for achieving high yields and purity of the desired methylated products.
References
- 1. Sodium methyl sulfate [myskinrecipes.com]
- 2. Buy Sodium methyl sulfate | 512-42-5 [smolecule.com]
- 3. CN114181043A - A kind of wastewater treatment method containing sodium methyl sulfate - Google Patents [patents.google.com]
- 4. Sodium methyl sulfate synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sciencemadness Discussion Board - Methylation of phenols - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Sodium methyl sulfate - Sciencemadness Wiki [sciencemadness.org]
sodium methyl sulfate as a reagent in organic synthesis protocols
Application Note
Sodium methyl sulfate (B86663) (CH₃NaO₄S) is a readily available and versatile reagent for introducing methyl groups onto various organic substrates.[1][2] It serves as a valuable alternative to more hazardous methylating agents like dimethyl sulfate and methyl iodide. Its applications span across the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] This document provides an overview of its applications in O-methylation, N-methylation, and the synthesis of methyl esters, complete with detailed experimental protocols and quantitative data.
Key Applications
-
O-Methylation of Phenols: Sodium methyl sulfate is an effective reagent for the methylation of phenols to produce the corresponding methyl ethers (anisoles).[2] This transformation is crucial in the synthesis of fragrances, pharmaceuticals, and other valuable organic compounds.
-
N-Methylation of Amines and Heterocycles: The introduction of a methyl group to nitrogen-containing compounds is a common strategy in drug discovery to modulate their pharmacological properties. Sodium methyl sulfate can be employed for the N-methylation of a variety of amines and heterocyclic systems.[2]
-
Synthesis of Methyl Esters: Carboxylic acids can be converted to their corresponding methyl esters using sodium methyl sulfate. This reaction is fundamental in the preparation of fatty acid methyl esters (FAMEs) and other ester-containing molecules.[1]
Reaction Mechanism
The methylation reactions using sodium methyl sulfate typically proceed via a nucleophilic substitution (SN2) mechanism. The substrate, containing a nucleophilic heteroatom (O, N, or S), attacks the electrophilic methyl group of sodium methyl sulfate, leading to the formation of the methylated product and sodium sulfate as a byproduct.
Experimental Protocols
O-Methylation of p-Cresol (B1678582) to p-Methylanisole
This protocol is adapted from a procedure where sodium methyl sulfate is generated in situ and subsequently reacts.
Materials:
-
p-Cresol
-
Sodium hydroxide (B78521)
-
Dimethyl sulfate (Caution: Highly toxic and carcinogenic)
-
Cyclohexane
Procedure:
-
Preparation of Sodium p-cresolate: In a four-necked flask equipped with a stirrer, thermometer, and condenser, dissolve p-cresol (0.9176 mol) in absolute ethanol. Under a nitrogen atmosphere, cool the flask and slowly add sodium hydroxide (0.9375 mol). Stir the reaction mixture for 1 hour at a temperature not exceeding 35°C. After the reaction, remove the ethanol by distillation under reduced pressure to obtain sodium p-methylphenolate.
-
Methylation: To the flask containing sodium p-methylphenolate, add cyclohexane. Heat the mixture to 40°C with vigorous stirring. Slowly add dimethyl sulfate (0.3917 mol) dropwise over 30-60 minutes. Maintain the reaction at this temperature for 5-8 hours.[3]
-
Work-up: After the reaction is complete, cool the mixture and filter to separate the solid product. Wash the filter cake with cyclohexane. The filtrate contains the desired p-methylanisole. The solid cake primarily consists of sodium methyl sulfate.[3]
Quantitative Data for O-Methylation of Phenols
| Substrate | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Cresol | Dimethyl Sulfate | NaOH | Ethanol/Cyclohexane | 40 | 5-8 | 97.0 | [3] |
| Salicylic Acid | Dimethyl Sulfate | NaHCO₃ | None (DMS as solvent) | 90 | 1.5 | 96.0 | [4] |
N-Methylation of 5-Nitrotetrazole Sodium Salt
This protocol utilizes phase-transfer catalysis to facilitate the methylation of a heterocyclic amine derivative.
Materials:
-
5-Nitrotetrazole sodium salt aqueous solution
-
Dimethyl sulfate
-
Dichloromethane
-
Tetrabutylammonium (B224687) bromide (Phase-transfer catalyst)
Procedure:
-
Reaction Setup: In a two-phase system, combine the aqueous solution of 5-nitrotetrazole sodium salt with a solution of dimethyl sulfate in dichloromethane.
-
Addition of Catalyst: Add a catalytic amount of tetrabutylammonium bromide to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up: After the reaction is complete, separate the organic layer. The product mixture, containing 1-methyl- and 2-methyl-5-nitrotetrazoles, can be purified by column chromatography.
Quantitative Data for N-Methylation
| Substrate | Methylating Agent | Catalyst | Solvent System | Product Ratio (1-Me:2-Me) | Yield (2-Methyl isomer, %) |
| 5-Nitrotetrazole sodium salt | Dimethyl Sulfate | Tetrabutylammonium bromide | Water-Dichloromethane | 1:3 | 52 |
Synthesis of Fatty Acid Methyl Esters (FAMEs)
This is a general procedure for the esterification of fatty acids, which can be adapted for use with sodium methyl sulfate.
Materials:
-
Fatty acid sample (e.g., from soapstock)
-
Sulfuric acid (catalyst)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Mixture: In a reaction vessel, combine the fatty acid sample with methanol and a catalytic amount of sulfuric acid. The molar ratio of fatty acids to methanol to sulfuric acid is typically around 1:30:5 for efficient conversion.
-
Esterification: Heat the mixture at a controlled temperature (e.g., 35°C) with stirring. The reaction is generally rapid and can be complete within 10 minutes.
-
Extraction: After cooling, add water and hexane to the reaction mixture and shake well to extract the fatty acid methyl esters into the organic phase.
-
Drying and Isolation: Separate the hexane layer and dry it over anhydrous sodium sulfate. The solvent can then be removed under reduced pressure to yield the FAMEs.[5]
Quantitative Data for Methyl Ester Synthesis
| Substrate | Methylating System | Temperature (°C) | Time | Product | Purity (%) | Reference |
| Fatty acids from soapstock | Methanol/H₂SO₄ | 35 | 10 min | FAME | >99 | [6] |
Visualizations
Caption: Workflow for the O-methylation of phenols.
Caption: SN2 mechanism for N-methylation.
Caption: General workflow for methyl ester synthesis.
References
Application Notes and Protocols for Safe Handling of Sodium Methyl Sulfate in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium methyl sulfate (B86663) (CAS No. 512-42-5) is a versatile reagent utilized in various chemical syntheses within research and drug development.[1][2][3] While a valuable tool, it is imperative to handle this compound with appropriate safety measures to mitigate potential risks. These application notes provide detailed protocols for the safe handling of sodium methyl sulfate in a laboratory environment.
Hazard Identification and Summary
Sodium methyl sulfate is classified as a hazardous substance with the following potential effects:
-
Acute Toxicity: Harmful if swallowed or inhaled.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
It is a white, crystalline solid that is highly soluble in water.[3]
Quantitative Data Summary
No occupational exposure limit values are currently available for sodium methyl sulfate.[6] Researchers should handle this chemical with the assumption that it is potent and minimize exposure at all times.
| Physical and Chemical Properties | Value | Reference |
| Molecular Formula | CH₃NaO₄S | [6][7] |
| Molecular Weight | 134.09 g/mol | [6][7] |
| Appearance | White to almost white crystal or powder | [4][6] |
| Melting Point | 210 °C (410 °F) | [1][2] |
| Boiling Point | Decomposes | [1] |
| Solubility | Highly soluble in water | [3] |
Experimental Protocols
Engineering Controls
-
Ventilation: All work with sodium methyl sulfate, especially when handling the solid powder or creating solutions, must be conducted in a properly functioning chemical fume hood.[2][8] This is crucial to avoid inhalation of dust or aerosols.[6]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[8]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling sodium methyl sulfate:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields are mandatory.[5][6] A face shield should be used in situations where splashing is a risk.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[6] Gloves should be inspected for integrity before each use and changed immediately if contaminated.
-
Skin and Body Protection: A lab coat or other protective clothing is required.[6][9] For larger quantities or tasks with a higher risk of exposure, fire/flame resistant and impervious clothing should be considered.[5][6]
-
Respiratory Protection: If dusts are generated and engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH/MSHA approved respirator should be worn.[2][9]
Handling Procedures
-
General Handling:
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood.
-
Use a spatula for transferring the solid to minimize dust generation.
-
Close the container tightly after use.[6]
-
Storage
-
Store sodium methyl sulfate in a tightly closed container.[6]
-
Keep the container in a dry, cool, and well-ventilated place.[6]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[7][8]
-
Protect from moisture as the substance is hygroscopic.[7]
Spill and Waste Disposal
-
Spill Response:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[6]
-
Wear appropriate PPE as described in section 4.2.
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[8] Avoid creating dust.
-
Prevent the spilled material from entering drains.[6]
-
-
Waste Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Contaminated materials should be treated as hazardous waste.
-
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[6][7]
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][7]
Diagrams
Caption: Workflow for Safe Handling of Sodium Methyl Sulfate.
References
- 1. Sodium methyl sulfate - Sciencemadness Wiki [sciencemadness.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. CAS 512-42-5: Sodium methyl sulfate | CymitQuimica [cymitquimica.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.nl [fishersci.nl]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for the Disposal of Sodium Methyl Sulfate Waste in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium methyl sulfate (B86663) (SMS) is a chemical intermediate and a potential byproduct in methylation reactions. As a monoalkyl sulfate, it is classified as a corrosive and toxic substance, requiring careful handling and a dedicated disposal protocol to ensure laboratory safety and environmental compliance. Improper disposal can lead to the contamination of aqueous ecosystems and pose a risk to human health.[1]
These application notes provide a detailed protocol for the safe disposal of sodium methyl sulfate waste generated in a research setting. The primary method of disposal outlined is alkaline hydrolysis, which converts sodium methyl sulfate into less harmful substances, followed by neutralization.[2][3] Verification procedures are also included to ensure the complete degradation of the chemical before final disposal.
Health and Safety Precautions
Sodium methyl sulfate is a hazardous chemical. Adherence to strict safety protocols is mandatory.
-
Hazard Summary: Corrosive, toxic, skin irritant, and harmful if swallowed or inhaled.[4][5]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling sodium methyl sulfate waste.[7][8][9][10] This includes:
-
Engineering Controls: All handling and disposal procedures must be performed in a well-ventilated chemical fume hood.[7][8]
-
Emergency Procedures: An eyewash station and safety shower must be readily accessible.[12] In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][7]
Disposal Workflow Overview
The disposal of sodium methyl sulfate waste involves a multi-step process to ensure its complete and safe degradation. The overall workflow is illustrated in the diagram below.
Caption: Workflow for the disposal of sodium methyl sulfate waste.
Experimental Protocols
Protocol for Alkaline Hydrolysis of Sodium Methyl Sulfate Waste
This protocol details the process of hydrolyzing sodium methyl sulfate into methanol (B129727) and sodium sulfate using a strong base.
Materials:
-
Sodium methyl sulfate waste solution
-
Sodium hydroxide (B78521) (NaOH) pellets or a concentrated solution (e.g., 10 M)
-
Large borosilicate glass beaker or flask (the reaction vessel should be at least twice the volume of the waste solution)
-
Stir plate and magnetic stir bar
-
pH meter or pH indicator strips
-
Ice bath
-
Appropriate PPE (see section 2.0)
Procedure:
-
Preparation: Place the beaker or flask containing the sodium methyl sulfate waste solution on a stir plate within a chemical fume hood. Add a magnetic stir bar and begin stirring. Place the reaction vessel in an ice bath to manage any exothermic reactions.
-
Basification: Slowly and cautiously add sodium hydroxide to the waste solution. If using solid NaOH, add pellets one at a time. If using a concentrated solution, add it dropwise. The reaction is exothermic, so control the rate of addition to keep the temperature of the solution below 40°C.
-
pH Adjustment: Continue adding sodium hydroxide until the pH of the solution is ≥ 12. Use a pH meter for accurate measurement.
-
Hydrolysis Reaction: Once the pH is stable at ≥ 12, remove the ice bath and allow the solution to stir at room temperature. For waste with a low concentration of sodium methyl sulfate, a reaction time of 2-4 hours is recommended. For more concentrated waste, or to ensure complete hydrolysis, the reaction can be left to stir overnight.
-
Monitoring (Optional but Recommended): To ensure the reaction is complete, a sample of the reaction mixture can be taken to be analyzed for the absence of sodium methyl sulfate or the presence of its hydrolysis products (see Section 5.0).
Protocol for Neutralization of the Hydrolyzed Solution
After confirming the completion of hydrolysis, the resulting alkaline solution must be neutralized before disposal.
Materials:
-
Hydrolyzed sodium methyl sulfate solution
-
Hydrochloric acid (HCl), 1 M solution
-
Large borosilicate glass beaker or flask
-
Stir plate and magnetic stir bar
-
pH meter or pH indicator strips
-
Ice bath
-
Appropriate PPE
Procedure:
-
Preparation: Place the beaker containing the hydrolyzed solution on a stir plate in a chemical fume hood. Begin stirring. Place the reaction vessel in an ice bath to control the heat generated during neutralization.
-
Neutralization: Slowly add 1 M hydrochloric acid to the stirring solution. Monitor the pH continuously.
-
Final pH Adjustment: Continue adding HCl until the pH of the solution is between 6.0 and 8.0.
-
Disposal: Once the solution is neutralized, it can be disposed of as aqueous waste in accordance with local, state, and federal regulations. It is generally permissible to dispose of small quantities of neutralized, non-hazardous salt solutions down the drain with copious amounts of water, but always check your institution's specific guidelines.
Verification of Hydrolysis Completion
To ensure that all the sodium methyl sulfate has been degraded, the following analytical methods can be employed. This step is crucial for due diligence and environmental safety.
Qualitative and Quantitative Analysis Methods
| Analyte | Method | Principle | Application Notes |
| Sulfate Ion (SO₄²⁻) | Turbidimetric Method | Barium chloride is added to an acidified sample to form a barium sulfate precipitate. The resulting turbidity is proportional to the sulfate concentration and can be measured with a spectrophotometer.[13][4][6][14] | This method confirms the presence of one of the hydrolysis products. An increase in sulfate concentration from the initial waste solution indicates successful hydrolysis.[15] |
| Methanol | Colorimetric Method | Methanol can be oxidized to formaldehyde, which then reacts with a chromotropic agent to produce a colored compound. The intensity of the color is proportional to the methanol concentration. | This method confirms the presence of the other hydrolysis product. |
| Sodium Methyl Sulfate | HPLC | High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the concentration of sodium methyl sulfate. | This is a more direct method to confirm the absence of the starting material. A validated method for the specific laboratory setup would be required. |
A simple workflow for the verification process is shown below.
References
- 1. Kinetic Studies of the Alkaline Hydrolysis of Alkyl Acetates by Conductometric Measurements | Semantic Scholar [semanticscholar.org]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NEMI Method Summary - 375.2 [nemi.gov]
- 5. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 6. file.yizimg.com [file.yizimg.com]
- 7. Weekly Safety Meeting – Working Safely with Corrosives – Safety Matters Weekly [safetymattersweekly.com]
- 8. eng.uwo.ca [eng.uwo.ca]
- 9. Working Safely With Corrosives - HSE TRAINING MATERIALS AND TEMPLATES [hseretailshop.com]
- 10. seton.co.uk [seton.co.uk]
- 11. protectivecoverall.com [protectivecoverall.com]
- 12. chemkleancorp.com [chemkleancorp.com]
- 13. Method for the Determination of Sulfate in Water - Persee [pgeneral.com]
- 14. epa.gov [epa.gov]
- 15. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
Troubleshooting & Optimization
troubleshooting low yield in methylation reactions with sodium methyl sulfate
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in methylation reactions involving sodium methyl sulfate (B86663) and related reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in methylation reactions?
Low yields in methylation reactions can stem from several factors throughout the experimental process. The most common issues include incomplete reactions, degradation of starting materials or products, inefficient product isolation during the workup, and the presence of impurities. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) is crucial to distinguish between an incomplete reaction and product loss during purification.[1]
Q2: My reaction appears incomplete. How can I optimize the reaction conditions?
If you observe a significant amount of starting material remaining, consider the following optimizations:
-
Temperature and Time: Ensure the reaction is heated to the recommended temperature and for a sufficient duration. For many methylation reactions, temperatures around 80-100°C are typical.[1] Extending the reaction time can also drive it to completion.
-
Reagent Stoichiometry: An incorrect ratio of substrate to methylating agent can limit the yield. Using a slight excess of the methylating agent may be necessary to ensure the complete conversion of the starting material.[1]
-
Mixing: In heterogeneous mixtures, ensure efficient stirring to maximize the interaction between reactants.[2]
Q3: The reaction seems complete by TLC, but the isolated yield is poor. What went wrong?
Poor isolated yield despite a complete reaction often points to issues in the workup and purification stages.
-
Inefficient Extraction: The methylated product may have some solubility in the aqueous phase. To maximize recovery, perform multiple extractions with a suitable organic solvent like dichloromethane (B109758) or chloroform.[1] Adjusting the pH of the aqueous layer can also improve extraction efficiency.[1]
-
Emulsion Formation: Emulsions can form during extraction, making phase separation difficult. Adding a saturated brine (sodium chloride) solution can help break the emulsion.[3]
-
Purification Losses: Product can be lost during column chromatography due to poor separation. Optimizing the solvent system or trying a different stationary phase may be necessary.[1]
-
Volatilization: If the product is volatile, it may be lost during solvent removal under reduced pressure. Use appropriate caution and techniques to minimize this loss.
Q4: Could the quality of my reagents or starting materials be the problem?
Absolutely. The purity of all components is critical for a successful reaction.
-
Starting Materials: Ensure the purity of your substrate. Impurities can lead to side reactions and lower the yield of the desired product.[1]
-
Methylating Agent: Sodium methyl sulfate is a white solid that dissolves in water.[4] Use a high-purity grade and store it in airtight containers to prevent degradation.[4]
-
Solvents and Bases: Use dry, high-quality solvents and ensure the base is not contaminated or degraded. The presence of water can hydrolyze the methylating agent.
Q5: Are there alternative methylating agents to consider?
While sodium methyl sulfate is a viable methylating agent, dimethyl sulfate (DMS) is more commonly used and is a potent methylating agent.[5][6] However, DMS is highly toxic and should be handled with extreme care.[6][7] Other alternatives include methyl iodide, which is less hazardous but more expensive, and dimethyl carbonate, which has much lower toxicity but is also less reactive.[6] The choice of methylating agent often depends on the specific substrate, desired reactivity, and safety considerations.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield methylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Sodium methyl sulfate synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Sodium methyl sulfate - Sciencemadness Wiki [sciencemadness.org]
- 5. Buy Sodium methyl sulfate | 512-42-5 [smolecule.com]
- 6. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Improving the Selectivity of Sodium Methyl Sulfate Methylation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing the selectivity of methylation reactions using sodium methyl sulfate (B86663). While less commonly employed than its dimethyl sulfate counterpart, the principles of controlling selectivity are analogous and rely on the careful manipulation of reaction conditions to favor methylation at the desired functional group. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve your desired methylation outcome.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor governing the selectivity of sodium methyl sulfate methylation in a molecule with multiple reactive sites?
The selectivity of methylation with sodium methyl sulfate is primarily dictated by the relative acidity of the various protonated functional groups (e.g., -OH, -NH, -SH, -COOH). The most acidic proton will be preferentially removed by a base, generating the most nucleophilic site, which will then be methylated.
Q2: How does the choice of base influence the selectivity of the methylation reaction?
The strength of the base is a critical parameter for controlling selectivity.
-
Weak bases (e.g., sodium bicarbonate, potassium carbonate) will selectively deprotonate the most acidic functional group. For instance, in a molecule containing both a carboxylic acid and a phenolic hydroxyl group, sodium bicarbonate will selectively deprotonate the more acidic carboxylic acid, leading to O-methylation of the carboxyl group.[1][2][3][4][5]
-
Strong bases (e.g., sodium hydroxide, sodium hydride) will deprotonate multiple functional groups, leading to a mixture of methylated products.
Q3: Can the reaction temperature be used to control selectivity?
Yes, temperature can influence the selectivity of methylation. Generally, lower temperatures favor the kinetically controlled product, which is often the methylation of the most nucleophilic site. Higher temperatures can lead to the formation of thermodynamically more stable products or promote side reactions, potentially reducing selectivity. It is advisable to start with lower temperatures and gradually increase if the reaction is too slow.
Q4: What is the role of the solvent in determining the selectivity of methylation?
The solvent can influence both the reaction rate and selectivity.
-
Aprotic polar solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred as they can dissolve the sodium methyl sulfate and the substrate without participating in the reaction. They also solvate the cation of the base, enhancing the nucleophilicity of the deprotonated substrate.
-
Protic solvents (e.g., water, alcohols) should be used with caution as they can be methylated by sodium methyl sulfate, leading to the consumption of the reagent and the formation of byproducts.
Q5: How can I avoid N-methylation in a molecule that also contains a hydroxyl group?
To selectively O-methylate a hydroxyl group in the presence of an amine, you can exploit the difference in acidity. Phenolic hydroxyl groups are generally more acidic than amino groups. By using a weak base, you can selectively deprotonate the phenol (B47542) to form the more nucleophilic phenoxide, which will then be methylated.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no methylation | 1. Insufficiently basic conditions to deprotonate the target functional group.2. Low reaction temperature.3. Inactive sodium methyl sulfate. | 1. Use a stronger base or increase the stoichiometry of the base.2. Gradually increase the reaction temperature while monitoring for side products.3. Use fresh, dry sodium methyl sulfate. |
| Poor selectivity (mixture of products) | 1. The base used is too strong, leading to non-selective deprotonation.2. The reaction temperature is too high.3. The stoichiometry of sodium methyl sulfate is too high, leading to multiple methylations. | 1. Switch to a weaker base (e.g., from NaOH to K₂CO₃ or NaHCO₃).2. Lower the reaction temperature.3. Use a stoichiometric amount of sodium methyl sulfate relative to the target functional group. |
| Formation of quaternary ammonium (B1175870) salts (in substrates with amines) | Over-methylation of the nitrogen atom. | 1. Use a limited amount of sodium methyl sulfate.2. If mono-N-methylation is desired, consider alternative methods like reductive amination. |
| Side reactions (e.g., hydrolysis of sodium methyl sulfate) | Presence of water in the reaction mixture. | Ensure all reagents and solvents are anhydrous. |
Data Presentation
Table 1: Influence of Base Strength on Methylation Selectivity of Salicylic Acid (Analogous to Dimethyl Sulfate Reactions)
| Base | pKa of Conjugate Acid | Predominant Product | Approximate Yield of Methyl Salicylate (B1505791) (%) | Reference |
| NaHCO₃ | 6.35 | Methyl Salicylate | 96 | [1][2][3][4][5] |
| K₂CO₃ | 10.33 | Mixture | Lower selectivity expected | - |
| NaOH | 15.7 | Mixture | Low selectivity expected | - |
Table 2: General Reaction Conditions for Selective Methylation
| Parameter | Recommendation for High Selectivity | Rationale |
| Base | Choose a base that selectively deprotonates the target functional group based on pKa values. | To generate the desired nucleophile exclusively. |
| Temperature | Start at a low temperature (e.g., 0-25 °C) and gradually increase if necessary. | To favor the kinetically controlled product and minimize side reactions. |
| Solvent | Use an anhydrous, polar aprotic solvent (e.g., DMF, acetonitrile). | To ensure solubility and prevent side reactions with the solvent. |
| Stoichiometry | Use 1.0-1.2 equivalents of sodium methyl sulfate per functional group to be methylated. | To avoid over-methylation. |
Experimental Protocols
Protocol 1: Selective O-Methylation of a Phenol in the Presence of an Amine
This protocol is adapted from established procedures for selective methylation using dimethyl sulfate.
Materials:
-
Substrate containing both a phenolic hydroxyl and an amino group
-
Sodium methyl sulfate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a solution of the substrate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add sodium methyl sulfate (1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Signaling pathway for selective methylation.
Caption: Experimental workflow for optimizing selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate … [ouci.dntb.gov.ua]
- 4. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Byproduct Formation in Sodium Methyl Sulfate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sodium methyl sulfate (B86663) and related methylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving sodium methyl sulfate or other methylating agents like dimethyl sulfate?
A1: The most common byproducts include:
-
Sodium Sulfate (Na₂SO₄): An inorganic salt formed from the neutralization of the sulfate moiety.[1]
-
Methanol (B129727) (CH₃OH): Can be formed from the hydrolysis of methyl sulfate species, especially in the presence of water.[2][3][4]
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Dimethyl Ether ((CH₃)₂O): May form if dimethyl sulfate reacts with methanol.[2][5]
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Dimethyl Sulfate ((CH₃)₂SO₄): A highly reactive and toxic methylating agent that can be formed by heating sodium methyl sulfate.[1] It can also be an unreacted starting material if it's used as the primary methylating agent.[2][3][5]
Q2: How is dimethyl sulfate (DMS) formed as a byproduct, and why is it a concern?
A2: Dimethyl sulfate can be generated by heating sodium methyl sulfate.[1] It is a significant concern due to its high toxicity and potential as a human carcinogen.[3] In many processes, sodium methyl sulfate is actually a byproduct of reactions using the more aggressive methylating agent, dimethyl sulfate.[6]
Q3: What is the role of water in these reactions?
A3: Water can have both beneficial and detrimental effects. It can hydrolyze excess or unreacted dimethyl sulfate, reducing its toxicity.[2][3] However, the presence of water can also lead to the hydrolysis of the desired product or the formation of methanol as a byproduct.[2]
Q4: Can sodium methyl sulfate itself act as a methylating agent?
A4: Yes, sodium methyl sulfate can be used as a methylating agent for various organic compounds, such as in the conversion of phenol (B47542) to anisole.[6][7] It is considered a less toxic alternative to dimethyl sulfate.[7]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Methylated Product
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | 1. Extend Reaction Time: Monitor the reaction progress using techniques like TLC or LCMS to ensure the starting material is consumed.[8] 2. Increase Temperature: Carefully increasing the reaction temperature can help overcome activation energy barriers, but be mindful of potential byproduct formation at higher temperatures.[8] |
| Poor Solubility of Reactants | Change Solvent: Select a solvent in which all reactants are fully soluble to ensure a homogeneous reaction mixture.[8] |
| Insufficient Methylating Agent | Increase Stoichiometry: A moderate excess of the methylating agent (e.g., 1.1 to 2 molar equivalents) can drive the reaction to completion.[9] |
| Ineffective Base | Select a Stronger Base: The choice of base is critical for deprotonating the substrate. If the reaction is sluggish, consider a stronger base like sodium hydride (NaH) or ensure the chosen base (e.g., K₂CO₃, NaHCO₃) is sufficiently anhydrous.[4][8] |
Issue 2: High Levels of Byproducts in the Crude Product
| Potential Cause | Troubleshooting Step |
| Formation of Dimethyl Sulfate (DMS) | Control Temperature: Avoid excessive heating of sodium methyl sulfate to prevent the formation of DMS.[1] If using DMS as a reagent, ensure it is fully consumed or effectively quenched. |
| Hydrolysis Byproducts (e.g., Methanol) | Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content in the reaction mixture. |
| Over-methylation | Control Stoichiometry: Use a controlled amount of the methylating agent to avoid methylation at unintended sites on the molecule. |
| Ineffective Work-up | Optimize Purification: 1. Quenching: Excess dimethyl sulfate can be destroyed with aqueous bases like NaOH or Na₂CO₃.[3] 2. Extraction: Perform a thorough aqueous wash to remove water-soluble byproducts like sodium sulfate. 3. Crystallization/Chromatography: Utilize appropriate purification techniques to isolate the desired product from closely related impurities.[8] |
Byproduct Formation and Control
Byproduct Formation Pathways
References
- 1. Sodium methyl sulfate - Sciencemadness Wiki [sciencemadness.org]
- 2. enovatia.com [enovatia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 6. Buy Sodium methyl sulfate | 512-42-5 [smolecule.com]
- 7. CN103588625A - Method for synthesizing anisol by utilizing methyl sodium sulfate waste residue - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. US4065504A - Process for the methylation of hydroxybenzene derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Temperature for Sodium Methyl Sulfate Methylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction temperature in methylation reactions utilizing sodium methyl sulfate (B86663).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the methylation process, with a focus on the critical role of reaction temperature.
Q1: My methylation reaction is slow or incomplete. Should I increase the temperature?
A: An incomplete reaction is a common issue. While increasing the temperature can enhance the reaction rate, it should be done judiciously.
-
Initial Assessment: Before adjusting the temperature, verify the following:
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Reagent Quality: Ensure the sodium methyl sulfate, substrate, and any base or solvent are pure and anhydrous, as required.
-
Stoichiometry: Confirm the molar ratios of your reactants. An insufficient amount of the methylating agent can lead to an incomplete reaction.
-
Mixing: Ensure efficient stirring to overcome mass transfer limitations.
-
-
Temperature Adjustment: If the above factors are optimal, a moderate increase in temperature can be beneficial. Higher temperatures provide the necessary activation energy for the reaction.[1] However, excessive heat can promote side reactions.[1] Monitor the reaction progress closely using an appropriate analytical method like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Q2: I'm observing significant byproduct formation. Could the reaction temperature be the cause?
A: Yes, incorrect reaction temperature is a primary cause of byproduct formation.
-
Problem: High temperatures can lead to unwanted side reactions and the decomposition of sensitive intermediates.[1] For substrates with multiple potential methylation sites, such as phenols, temperature plays a critical role in selectivity (e.g., O-alkylation vs. C-alkylation).[1]
-
Solution:
-
Lower the Temperature: Attempt the reaction at a lower temperature. While this may increase the required reaction time, it can significantly improve selectivity and reduce byproducts.
-
Controlled Addition: Add the methylating agent slowly (dropwise) to maintain better control over the reaction exotherm and local temperature.
-
Optimize Reaction Time: Avoid unnecessarily long reaction times, even at optimal temperatures, as this can also contribute to byproduct formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for methylation with sodium methyl sulfate?
A: There is no single "optimal" temperature, as it is highly dependent on the substrate, solvent, and the desired product. However, based on related methylation procedures, a range of temperatures has been successfully employed:
-
Low Temperature (30-40°C): Often used for sensitive substrates or when high selectivity is required. Reactions at these temperatures may require longer durations.[2]
-
Moderate Temperature (80-100°C): A common range for achieving a balance between reaction rate and selectivity for many phenolic and carboxylic acid substrates.[3]
-
High Temperature (100-110°C): Typically used for less reactive substrates, often under reflux conditions, to drive the reaction to completion.[4]
It is crucial to start with a literature procedure for a similar substrate and optimize from there.
Q2: How does temperature affect reaction yield and purity?
A: Temperature has a direct and significant impact on both yield and purity.
-
Yield: Increasing the temperature generally increases the reaction rate, which can lead to a higher yield in a shorter amount of time. However, if the temperature is too high, it can cause decomposition of the product or reactants, thereby lowering the overall yield.
-
Purity: Excessively high temperatures are a common cause of reduced purity due to the formation of byproducts from side reactions.[1] For instance, in the methylation of phenols, higher temperatures might favor undesired C-alkylation over the intended O-alkylation.[1] Therefore, the optimal temperature is one that maximizes the reaction rate without compromising the purity of the final product.
Q3: Can running the reaction at a lower temperature for a longer time improve my results?
A: Yes, this is a common optimization strategy. For substrates that are thermally sensitive or prone to side reactions, a lower reaction temperature maintained for an extended period (e.g., 5-8 hours or more) can lead to a cleaner reaction profile and higher purity of the desired product.[2]
Q4: What is the underlying mechanism of methylation with sodium methyl sulfate?
A: The methylation process with sodium methyl sulfate proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][5] The nucleophile (e.g., a deprotonated phenol (B47542) or carboxylate) attacks the electrophilic carbon of the methyl group on the methyl sulfate, displacing the sulfate as a leaving group.
Data Presentation
Table 1: Summary of Reaction Temperatures in Methylation Protocols
| Substrate Type | Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| p-Cresol | Dimethyl Sulfate | Sodium Hydroxide (B78521) | Cyclohexane | 40 | 5.0 - 8.0 | 97.0 | [2] |
| Gallic Acid | Dimethyl Sulfate | Sodium Hydroxide | Water | 30 - 45 | 4.0 | 89 - 92 | [6] |
| Salicylic Acid | Dimethyl Sulfate | Sodium Bicarbonate | None (DMS as solvent) | 90 | 1.5 | 96 | [3][7] |
| Sodium Phenolate | Sodium Methyl Sulfate | Not specified (alkaline) | Not specified | 103 - 108 | 4.0 - 5.0 | Not specified | [4] |
Experimental Protocols
Protocol 1: General Procedure for Methylation of a Phenolic Substrate (Adapted from Dimethyl Sulfate Protocols)
This protocol outlines a general method for the O-methylation of a phenolic compound, which is applicable when using sodium methyl sulfate.
Materials:
-
Phenolic substrate
-
Sodium methyl sulfate
-
Sodium hydroxide (or other suitable base)
-
Appropriate solvent (e.g., water, cyclohexane)
-
Extraction solvent (e.g., toluene, ethyl acetate)
-
Dilute hydrochloric acid
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, dissolve the phenolic substrate and the base in the chosen solvent.
-
Addition of Methylating Agent: While stirring the mixture, slowly add a solution or slurry of sodium methyl sulfate over a period of 30-60 minutes. Maintain the desired reaction temperature using a water or oil bath.
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Reaction: After the addition is complete, continue to stir the mixture at the set temperature for the required duration (typically 2-8 hours). Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.
-
Washing: Wash the combined organic layers with water and then with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for a typical methylation reaction.
Caption: Troubleshooting logic for temperature optimization.
References
- 1. Buy Sodium methyl sulfate | 512-42-5 [smolecule.com]
- 2. Sodium methyl sulfate synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN114181043A - A kind of wastewater treatment method containing sodium methyl sulfate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on Sodium Methyl Sulfate Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing reactions involving sodium methyl sulfate (B86663) by selecting the appropriate solvent.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a solvent in reactions involving sodium methyl sulfate?
A1: The solvent in these reactions primarily serves to dissolve the reactants, facilitating their interaction. The choice of solvent can significantly influence the reaction rate, yield, and the profile of byproducts. Polar solvents can stabilize charged intermediates that may form during the reaction, while the choice between protic (e.g., water, ethanol) and aprotic (e.g., dimethylformamide) solvents can affect the reactivity of nucleophiles.
Q2: Can reactions with sodium methyl sulfate be performed without a solvent?
A2: Yes, solvent-free reactions are possible, particularly when one of the reactants, such as dimethyl sulfate (DMS), is a liquid and can also serve as the reaction medium. This approach can lead to high reaction rates and yields, though it requires careful temperature control and management of hazardous materials.[1][2][3]
Q3: What are the "green" solvent options for these types of reactions?
A3: Water is considered a green solvent and has been successfully used in the synthesis of anisole (B1667542) from sodium methyl sulfate and phenol (B47542), achieving high yields.[4][5] Utilizing water as a solvent avoids the environmental and health hazards associated with many organic solvents.
Q4: How does solvent choice impact the purification of the final product?
A4: The solvent system can dictate the workup procedure. For instance, in a biphasic system like ethanol (B145695) and cyclohexane, the product may be isolated by filtration after the reaction.[6] In aqueous solutions, extraction or crystallization might be necessary. Solvent-free reactions may require washing steps to remove excess reagents.[1][2][3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Reaction Yield | - Poor solubility of reactants in the chosen solvent.- Unfavorable reaction kinetics in the selected medium.- Side reactions consuming the reactants or products. | - Select a solvent in which all reactants are fully soluble.- Consider a solvent that is known to favor the specific reaction mechanism (e.g., a polar aprotic solvent for SN2 reactions).- Optimize the reaction temperature; higher temperatures can increase reaction rates but may also promote side reactions. |
| Formation of Impurities/Byproducts | - The solvent reacting with the reagents (e.g., hydrolysis in the presence of water).- The solvent promoting undesired reaction pathways. | - If hydrolysis is an issue, switch to an aprotic solvent.- Analyze the byproduct structure to understand the undesired reaction and select a solvent that may suppress it.- Lowering the reaction temperature can sometimes increase selectivity. |
| Difficult Product Isolation | - The product is highly soluble in the reaction solvent, making precipitation or crystallization difficult.- Formation of an emulsion during aqueous workup. | - If the product is soluble, consider adding an anti-solvent to induce precipitation.- For emulsions, try adding a saturated brine solution during the extraction process.- In some cases, changing the solvent system entirely to one from which the product readily precipitates upon cooling is the best approach. |
| Inconsistent Reaction Times | - Presence of varying amounts of water in the organic solvent.- Temperature fluctuations. | - Use anhydrous solvents if the reaction is sensitive to moisture.- Ensure precise temperature control throughout the reaction. |
Data on Solvent Effects on Reaction Efficiency
The following table summarizes quantitative data from various sources on the impact of solvent choice on reactions involving sodium methyl sulfate. Note that the reaction conditions are not identical across these examples, but the data provides insight into the efficiency of different solvent systems.
| Reaction | Solvent System | Key Parameters | Yield (%) | Purity (%) | Reference |
| Synthesis of Methyl Salicylate | Dimethyl Sulfate (Solvent-free) | 90°C, 90 min | 96 | Not specified | [1][2][3] |
| Synthesis of Anisole | Water | 105±5°C, 6 h | 95.54 | Not specified | [4] |
| Synthesis of Sodium Methyl Sulfate | Ethanol, then Cyclohexane | 35°C (Ethanol), 40°C (Cyclohexane) | Not specified for SMS | 97.3 | [6] |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of Methyl Salicylate[1][2][3]
This protocol describes the regioselective methylation of salicylic (B10762653) acid using dimethyl sulfate (DMS) as both the methylating agent and the solvent.
Materials:
-
Salicylic acid (SA)
-
Sodium bicarbonate (NaHCO₃)
-
Dimethyl sulfate (DMS)
-
Deionized water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium hydroxide (B78521) (NaOH) solution
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add salicylic acid and sodium bicarbonate.
-
Heat the mixture at 90°C for 30 minutes.
-
Add dimethyl sulfate to the reaction mixture.
-
Continue stirring at 90°C for 90 minutes. Monitor the reaction progress using thin-layer chromatography.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Add deionized water and dichloromethane for extraction.
-
Separate the aqueous and organic layers. The excess DMS in the aqueous layer can be neutralized with a sodium hydroxide solution.
-
The product can be purified from the organic layer.
Protocol 2: Synthesis of Anisole in an Aqueous Medium[4]
This protocol details the synthesis of anisole from phenol and sodium methyl sulfate using water as the solvent.
Materials:
-
Phenol
-
Sodium methyl sulfate
-
Sodium hydroxide (NaOH)
-
Water
Procedure:
-
Prepare an aqueous solution of sodium hydroxide.
-
Dissolve phenol and sodium methyl sulfate in the sodium hydroxide solution in a reaction vessel equipped for continuous distillation and reflux.
-
Maintain the reaction temperature at 105±5°C.
-
The reaction is carried out for 6 hours with continuous distillation and reflux.
-
Upon completion, the anisole product can be isolated.
-
The inorganic phase can be treated with methanol to crystallize and remove sodium sulfate.
Visualizations
References
- 1. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. CN103588625A - Method for synthesizing anisol by utilizing methyl sodium sulfate waste residue - Google Patents [patents.google.com]
- 6. Sodium methyl sulfate synthesis - chemicalbook [chemicalbook.com]
preventing decomposition of sodium methyl sulfate during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the decomposition of sodium methyl sulfate (B86663) during storage. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its handling and storage.
Frequently Asked Questions (FAQs)
Q1: What is sodium methyl sulfate and why is its stability important?
Sodium methyl sulfate (SMS) is a white, crystalline, water-soluble solid. It is used in various chemical syntheses as a methylating agent. Its stability is crucial as decomposition can lead to the presence of impurities, such as methanol (B129727), dimethyl sulfate, and sulfuric acid, which can negatively impact experimental outcomes, product purity, and safety.
Q2: What are the primary causes of sodium methyl sulfate decomposition during storage?
The primary causes of sodium methyl sulfate decomposition are:
-
Hydrolysis: Due to its hygroscopic nature, sodium methyl sulfate readily absorbs moisture from the atmosphere, leading to hydrolysis into methanol and sodium bisulfate.[1]
-
Thermal Decomposition: Elevated temperatures can cause sodium methyl sulfate to decompose. A significant concern is the potential formation of dimethyl sulfate, a toxic and carcinogenic compound, upon heating.[2]
-
Incompatibilities: Contact with strong oxidizing agents and strong acids can lead to decomposition.[1]
Q3: What are the ideal storage conditions for sodium methyl sulfate?
To minimize decomposition, sodium methyl sulfate should be stored in a tightly closed container in a cool, dark, dry, and well-ventilated place, preferably under an inert gas like argon or nitrogen.[3]
Q4: How can I tell if my sodium methyl sulfate has decomposed?
Signs of decomposition can include:
-
Physical changes: The powder may appear clumpy, discolored, or have a moist or oily appearance due to water absorption.
-
Odor: A faint alcoholic smell may indicate the presence of methanol.
-
Inconsistent experimental results: Variable reaction yields or unexpected side products can be an indicator of reagent degradation.
Q5: Is it necessary to test the purity of sodium methyl sulfate before use?
Yes, for applications sensitive to impurities, it is highly recommended to test the purity of sodium methyl sulfate, especially if it has been stored for an extended period or if there are any signs of decomposition. This can be done using techniques like High-Performance Liquid Chromatography (HPLC) or by determining the water content using Karl Fischer titration.
Troubleshooting Guide: Decomposition of Sodium Methyl Sulfate
This guide will help you identify and resolve common issues related to the decomposition of sodium methyl sulfate during storage.
Problem 1: Clumping or Caking of the Powder
| Possible Cause | Recommended Solution |
| Moisture Absorption (Hygroscopicity) | 1. Improve Storage: Ensure the container is tightly sealed and stored in a desiccator with a suitable drying agent (e.g., silica (B1680970) gel, phosphorus pentoxide). For long-term storage, consider sealing the container inside a moisture-barrier bag. 2. Inert Atmosphere: Store the container under an inert gas such as argon or nitrogen to displace moist air. 3. Handling: Minimize exposure to ambient air during weighing and handling. Use a glove box or a dry, controlled atmosphere if possible. |
Problem 2: Inconsistent Experimental Results or Low Yields
| Possible Cause | Recommended Solution |
| Hydrolysis of Sodium Methyl Sulfate | 1. Quantify Water Content: Before use, determine the water content of the sodium methyl sulfate using Karl Fischer titration. This will allow you to calculate the exact amount of active reagent. 2. Dry the Reagent: If the water content is high, dry the sodium methyl sulfate under vacuum at a temperature below its decomposition point. 3. Use Fresh Reagent: If significant degradation is suspected, it is best to use a fresh, unopened container of the reagent. |
| Presence of Other Degradation Products | 1. Purity Analysis: Analyze the purity of the sodium methyl sulfate using a stability-indicating HPLC method to identify and quantify degradation products. 2. Purification: If impurities are detected, consider recrystallizing the sodium methyl sulfate from a suitable solvent, followed by thorough drying. |
Problem 3: Visible Discoloration of the Powder
| Possible Cause | Recommended Solution |
| Reaction with Contaminants or Container | 1. Check for Incompatibilities: Ensure that the storage container is made of an inert material (e.g., glass, PTFE-lined cap) and that no incompatible substances have been introduced. 2. Proper Cleaning: Thoroughly clean and dry spatulas and other handling equipment before use. |
| Exposure to Light | 1. Light Protection: Store the container in a dark place or use an amber-colored bottle to protect it from light, which can sometimes catalyze degradation. |
Quantitative Data on Stability
The stability of sodium methyl sulfate is significantly influenced by temperature and humidity. The following table summarizes the expected impact of these factors on decomposition.
| Storage Condition | Temperature | Relative Humidity (RH) | Expected Decomposition Rate | Primary Degradation Pathway |
| Ideal | 2-8°C | < 30% | Very Low | Minimal |
| Room Temperature (Controlled) | 20-25°C | 30-50% | Low to Moderate | Hydrolysis |
| Room Temperature (Uncontrolled) | 20-30°C | > 60% | Moderate to High | Hydrolysis |
| Accelerated | 40°C | 75% | High | Hydrolysis and potential for thermal decomposition |
| Elevated Temperature | > 50°C | Any | Very High | Thermal decomposition (risk of dimethyl sulfate formation) |
Note: The decomposition rates are qualitative and will vary based on the specific conditions and duration of storage. It is always recommended to perform stability studies under your specific laboratory conditions.
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This method is used to quantify the amount of water absorbed by sodium methyl sulfate.
Methodology:
-
Instrument Setup: Use a coulometric or volumetric Karl Fischer titrator.
-
Reagent Preparation: Use a suitable Karl Fischer reagent, such as a one-component reagent containing iodine, sulfur dioxide, an amine, and an alcohol.
-
Sample Preparation:
-
Accurately weigh approximately 0.1-0.5 g of the sodium methyl sulfate sample.
-
Due to the insolubility of the salt in common Karl Fischer reagents, an external extraction method is recommended.
-
Dissolve the weighed sample in a known volume of a suitable anhydrous solvent in which the salt is soluble (e.g., a mixture of methanol and formamide). Ensure the solvent has been pre-titrated to determine its own water content.
-
-
Titration:
-
Inject a known aliquot of the sample solution into the titration cell.
-
The instrument will automatically titrate the water present and provide a result in micrograms or percent water content.
-
-
Calculation:
-
Calculate the water content of the original sodium methyl sulfate sample, taking into account the dilution factor and the water content of the solvent.
-
Protocol 2: Stability-Indicating HPLC Method for Purity Analysis
This method is used to separate and quantify sodium methyl sulfate from its potential degradation products.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of known concentration of high-purity sodium methyl sulfate in the mobile phase.
-
Sample Solution: Prepare a solution of the sodium methyl sulfate sample to be tested in the mobile phase at a similar concentration to the standard.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks corresponding to sodium methyl sulfate and any degradation products based on their retention times.
-
Quantify the amount of sodium methyl sulfate and any impurities by comparing the peak areas to the standard.
-
Protocol 3: GC-MS Method for Detection of Dimethyl Sulfate
This method is used to detect the presence of the toxic impurity, dimethyl sulfate, which can form under thermal stress.
Methodology:
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Chromatographic Conditions (Example):
-
Column: A mid-polarity capillary column (e.g., Rtx-624, 30 m x 0.32 mm ID, 1.8 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial temperature of 40°C, held for 2 minutes, then ramped to 200°C at 10°C/min, and held for 5 minutes.
-
Injector Temperature: 220°C (Note: a lower injector temperature may be necessary to prevent thermal decomposition of any remaining sodium methyl sulfate).
-
-
Sample Preparation:
-
Dissolve a known amount of the sodium methyl sulfate sample in a suitable solvent (e.g., methylene (B1212753) chloride).
-
If necessary, perform a liquid-liquid extraction to concentrate the dimethyl sulfate.
-
-
Analysis:
-
Inject the sample solution into the GC-MS system.
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode for high sensitivity, monitoring for the characteristic ions of dimethyl sulfate (e.g., m/z 95 and 96).
-
Quantification can be achieved using an internal standard (e.g., deuterated dimethyl sulfate).
-
Visualizations
Caption: Decomposition pathways of sodium methyl sulfate.
Caption: Troubleshooting workflow for sodium methyl sulfate decomposition.
References
Technical Support Center: Managing the Corrosive Effects of Sodium Methyl Sulfate
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling the corrosive nature of sodium methyl sulfate (B86663) in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments and the safety of laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What makes sodium methyl sulfate corrosive?
A1: Sodium methyl sulfate is known to be a skin and eye irritant.[1] While it is a salt, its potential for hydrolysis, especially under certain conditions (e.g., presence of moisture, elevated temperatures), can lead to the formation of acidic byproducts, which can contribute to its corrosive nature. Additionally, as an alkylating agent, it can react with various materials.
Q2: What are the immediate signs of corrosion in my experimental setup?
A2: Visual signs of corrosion include discoloration, pitting, or rust on metal surfaces. For polymers and elastomers, signs may include swelling, softening, cracking, or embrittlement. In a reactor, you might observe unexpected changes in reaction kinetics, product purity, or an increase in the concentration of metal ions in your reaction mixture.
Q3: What personal protective equipment (PPE) is required when handling sodium methyl sulfate?
A3: To mitigate the risks associated with the corrosiveness of sodium methyl sulfate, appropriate PPE is crucial. This includes:
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat or apron, and closed-toe shoes. For larger quantities or situations with a higher risk of splashing, consider additional protective clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a dust respirator or work in a well-ventilated fume hood is necessary.
Q4: How should I store sodium methyl sulfate to minimize corrosion of storage containers?
A4: Store sodium methyl sulfate in a tightly closed, compatible container in a cool, dry, and well-ventilated area. Avoid storage in metal containers if their compatibility has not been verified. Glass or certain chemically resistant plastics are generally preferred for storage.
Q5: What should I do in case of a sodium methyl sulfate spill?
A5: In the event of a spill, first ensure the area is well-ventilated and that you are wearing appropriate PPE. For solid spills, carefully sweep the material to collect it into a suitable, airtight container for disposal, avoiding dust generation. For liquid spills, contain the spill and absorb it with an inert material. Decontaminate the area by flushing with large amounts of water.
Troubleshooting Guides
Issue 1: Unexpected Corrosion of Stainless Steel Reactor or Fittings
Symptoms:
-
Visible rust, pitting, or discoloration on stainless steel components.
-
Increased levels of iron, chromium, or nickel ions in the reaction product.
-
Cloudiness or discoloration of the reaction mixture.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Grade of Stainless Steel | Not all stainless steel grades offer the same level of chemical resistance. For example, 316 stainless steel generally offers better resistance to chlorides and other corrosive agents than 304 stainless steel. Solution: Verify the grade of your equipment. If corrosion persists, consider upgrading to a more resistant alloy such as Hastelloy. |
| Presence of Impurities | Impurities in the sodium methyl sulfate or other reactants (e.g., chlorides) can significantly accelerate corrosion. |
| Elevated Temperatures | Higher reaction temperatures can increase the rate of corrosion. Solution: If possible, try to lower the reaction temperature. If high temperatures are necessary, a more resistant material of construction will be required. |
| Hydrolysis of Sodium Methyl Sulfate | The presence of water can lead to the hydrolysis of sodium methyl sulfate, potentially forming acidic byproducts that are corrosive to stainless steel. Solution: Ensure all reactants and solvents are anhydrous. Use a dry inert gas atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to moisture. |
Issue 2: Degradation of Polymeric or Elastomeric Components (Seals, Gaskets, Tubing)
Symptoms:
-
Swelling, softening, or discoloration of seals and gaskets.
-
Cracking, embrittlement, or loss of elasticity.
-
Leaks from reactor seals or tubing connections.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Chemical Incompatibility | The polymer or elastomer is not resistant to sodium methyl sulfate or the solvents being used. |
| High Temperature Degradation | The operating temperature exceeds the maximum service temperature of the material. Solution: Check the temperature rating of the material. If necessary, replace it with a material that has a higher temperature resistance, such as PTFE or PEEK. |
| Solvent Effects | The solvent system may be causing the material to swell or degrade, even if the sodium methyl sulfate itself is compatible. Solution: Review the chemical compatibility of the material with all components of your reaction mixture. Consider testing the material in the solvent system alone to isolate the cause of degradation. |
Material Compatibility Data
Due to a lack of specific quantitative corrosion data for sodium methyl sulfate, the following tables provide general chemical resistance information for materials commonly used in laboratory settings when exposed to related compounds or general corrosive environments. It is strongly recommended that users perform their own compatibility testing for their specific experimental conditions.
Table 1: General Chemical Resistance of Common Metals
| Material | General Acids | Organic Solvents | Alkylating Agents (General) |
| 304 Stainless Steel | Fair to Good | Excellent | Good (Varies) |
| 316 Stainless Steel | Good to Excellent | Excellent | Good to Excellent (Varies) |
| Hastelloy-C276 | Excellent | Excellent | Excellent |
| Carbon Steel | Poor | Good | Fair (Varies) |
| Aluminum | Poor | Good | Poor to Fair (Varies) |
Table 2: General Chemical Resistance of Common Polymers and Elastomers
| Material | General Acids | Organic Solvents | Alkylating Agents (General) |
| PTFE (Teflon®) | Excellent | Excellent | Excellent[2][3][4] |
| PEEK | Excellent | Excellent | Good to Excellent[5][6][7] |
| Polypropylene (PP) | Good | Fair to Good | Fair (Varies) |
| Viton® (FKM) | Good to Excellent | Fair to Good | Fair to Good (Varies) |
| Nitrile (Buna-N) | Fair | Good | Poor to Fair (Varies) |
| EPDM | Good | Poor | Poor (Varies) |
Experimental Protocols
Protocol: Weight Loss Corrosion Testing (Adapted from ASTM G31)
This protocol outlines a procedure for determining the corrosion rate of a material when exposed to sodium methyl sulfate under specific laboratory conditions.[8][9][10][11][12]
1. Objective: To quantify the corrosion rate of a material (e.g., a metal coupon) in a sodium methyl sulfate solution.
2. Materials and Equipment:
-
Test coupons of the material of interest (e.g., 316 stainless steel, Hastelloy-C276).
-
Sodium methyl sulfate solution of a specified concentration.
-
Reaction vessel (e.g., glass flask or reactor).
-
Temperature control system (e.g., heating mantle, oil bath).
-
Analytical balance (accurate to 0.1 mg).
-
Calipers for measuring coupon dimensions.
-
Non-metallic tongs for handling coupons.
-
Cleaning agents (e.g., acetone, detergent solution, appropriate acid or base for removing corrosion products).
-
Drying oven.
3. Procedure:
3.1. Coupon Preparation:
-
Measure the dimensions of each test coupon to the nearest 0.01 mm and calculate the total surface area.
-
Clean the coupons by immersing them in a suitable solvent (e.g., acetone) and then in a detergent solution.
-
Rinse thoroughly with deionized water and dry.
-
Weigh each coupon to the nearest 0.1 mg and record this as the initial weight (W_i).
3.2. Experimental Setup:
-
Prepare the sodium methyl sulfate solution of the desired concentration in the reaction vessel.
-
Suspend the prepared coupons in the solution using non-metallic holders (e.g., PTFE thread). Ensure the coupons are fully immersed and not in contact with each other or the vessel walls.
-
Bring the solution to the desired experimental temperature and maintain it throughout the test period.
-
Specify the duration of the test (e.g., 24 hours, 7 days, or longer).
3.3. Post-Test Evaluation:
-
At the end of the test period, carefully remove the coupons from the solution.
-
Visually inspect and photograph the coupons, noting any changes in appearance.
-
Clean the coupons to remove any corrosion products. This may involve mechanical cleaning (e.g., with a soft brush) or chemical cleaning (e.g., immersion in a specific acid or base solution that removes the corrosion products without significantly affecting the base material).
-
Rinse the cleaned coupons with deionized water and dry them in an oven.
-
Weigh each dried coupon to the nearest 0.1 mg and record this as the final weight (W_f).
4. Calculation of Corrosion Rate:
The corrosion rate in millimeters per year (mm/y) can be calculated using the following formula:
Corrosion Rate (mm/y) = (K × ΔW) / (A × T × D)
Where:
-
K = a constant (8.76 x 10^4)
-
ΔW = Weight loss in grams (W_i - W_f)
-
A = Surface area of the coupon in cm^2
-
T = Exposure time in hours
-
D = Density of the material in g/cm^3
5. Data Presentation:
Record the results in a clear and organized table.
Table 3: Template for Recording Corrosion Test Data
| Coupon ID | Material | Initial Weight (g) | Final Weight (g) | Weight Loss (g) | Surface Area (cm²) | Exposure Time (h) | Corrosion Rate (mm/y) | Observations |
Visualizations
Caption: A logical workflow for selecting appropriate materials for handling sodium methyl sulfate.
Caption: A decision-making diagram for troubleshooting corrosion issues during experiments.
References
- 1. Sodium methyl sulfate - Hazardous Agents | Haz-Map [haz-map.com]
- 2. ptfetubeshop.com [ptfetubeshop.com]
- 3. calpaclab.com [calpaclab.com]
- 4. labdepotinc.com [labdepotinc.com]
- 5. Understanding PEEK Chemical Compatibility | Learn More [atlasfibre.com]
- 6. Chemical resistance, PEEK | Materials | Polyfluor [polyfluor.nl]
- 7. astisensor.com [astisensor.com]
- 8. Immersion Corrosion — Metallurgical Engineering Services [metengr.com]
- 9. matestlabs.com [matestlabs.com]
- 10. laboratuar.com [laboratuar.com]
- 11. Semi-Quantitative Categorization Method for the Corrosion Behavior of Metals Based on Immersion Test [mdpi.com]
- 12. intertekinform.com [intertekinform.com]
strategies to remove sodium sulfate byproduct after methylation
Welcome to the technical support center for post-methylation reaction workup. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing sodium sulfate (B86663) (Na₂SO₄), a common byproduct of methylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is sodium sulfate formed as a byproduct in methylation reactions?
A1: Sodium sulfate is often a byproduct when using specific methylating agents, such as dimethyl sulfate. In many procedures, the reaction is quenched, and excess reagents are neutralized, leading to the formation of this salt.[1]
Q2: What are the most common strategies to remove sodium sulfate from a reaction mixture?
A2: The most common lab-scale strategies are:
-
Aqueous Wash (Liquid-Liquid Extraction): Utilizes the high solubility of sodium sulfate in water to wash it out of an organic solution.
-
Precipitation with an Organic Solvent: Leverages the low solubility of sodium sulfate in many organic solvents to precipitate it, followed by filtration.[2]
-
Recrystallization: Purifies a solid product by dissolving it in a suitable solvent, leaving the insoluble sodium sulfate behind, or by crystallizing the product while the salt remains in solution.
Q3: How do I choose the best removal strategy for my product?
A3: The choice depends on the properties of your desired product, such as its solubility, stability, and physical state (solid or liquid). The decision-making workflow below can guide you in selecting the most appropriate method.
Troubleshooting Guide
Aqueous Wash Issues
Q4: I'm performing an aqueous wash, but an emulsion is forming. What should I do?
A4: Emulsion formation is common when two immiscible liquids are vigorously mixed. To break an emulsion, you can:
-
Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help separate the layers.[3]
-
Allow the mixture to stand for a longer period.
-
Gently swirl the separatory funnel instead of shaking it vigorously.
-
Filter the entire mixture through a pad of Celite.
Q5: My product seems to be dissolving in the aqueous layer during the wash. How can I minimize this?
A5: If your product has some water solubility, you can employ a technique called "salting out". By using a saturated solution of sodium chloride (brine) for the wash instead of pure water, you can decrease the solubility of your organic product in the aqueous layer, thus improving its partitioning into the organic phase.[3]
Precipitation Issues
Q6: I added an anti-solvent to precipitate the sodium sulfate, but my desired product is crashing out as well. What went wrong?
A6: This indicates that your product is also insoluble in the chosen solvent mixture. You should select a solvent system where your product remains soluble while the sodium sulfate precipitates. Refer to the solubility data table below to choose a more appropriate solvent.
Q7: The precipitated sodium sulfate is very fine and difficult to filter. How can I improve filtration?
A7: If the precipitate is too fine, you can try the following:
-
Allow the suspension to stand for a period to allow the particles to agglomerate.
-
Cool the mixture in an ice bath, which can sometimes promote the formation of larger crystals.
-
Use a filter aid like Celite to improve the filtration efficiency.
General Issues
Q8: I've removed the bulk of the sodium sulfate, but I suspect some residual salt is co-precipitating with my solid product upon crystallization. How can I prevent this?
A8: This suggests that the initial removal was incomplete or that the salt has some solubility in your crystallization solvent. Consider the following:
-
Perform a more thorough initial removal of the sodium sulfate using multiple aqueous washes before proceeding to crystallization.
-
Choose a crystallization solvent in which sodium sulfate is virtually insoluble.
-
A multi-step purification process involving both an aqueous wash and a final recrystallization is often effective.[3]
Data Presentation
Solubility of Sodium Sulfate in Common Organic Solvents
The following table summarizes the solubility of anhydrous sodium sulfate in various organic solvents. This data is crucial for selecting an appropriate solvent for precipitation or recrystallization.
| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) | Reference(s) |
| Methanol | 0.017 | 20 | [4] |
| Ethanol | Insoluble | Room Temperature | [5][6] |
| Acetone | Insoluble | Room Temperature | [2][4] |
| Dichloromethane | Insoluble | Not Specified | [7] |
| Ethyl Acetate | Insoluble | Not Specified | [4] |
| Tetrahydrofuran (THF) | Generally insoluble | Not Specified | [8] |
Note: "Insoluble" generally indicates very low solubility.
Removal Efficiency
| Method | Conditions | % Sulfate Removal | Reference(s) |
| Aqueous Wash | Cool water (below ~15°C) | ~90% | [2] |
| Precipitation | 55 vol% Methanol in aqueous solution | 95% | [9] |
| Precipitation | 55 vol% Ethanol in aqueous solution | 94% | [9] |
| Precipitation | 50 vol% Ethanol in aqueous solution | 89% | [9] |
Experimental Protocols
Protocol 1: Aqueous Wash for Sodium Sulfate Removal
This protocol is suitable for water-immiscible organic products.
Materials:
-
Reaction mixture in an organic solvent
-
Separatory funnel
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Beakers and flasks
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water.
-
Stopper the funnel and invert it, venting frequently to release any pressure.
-
Shake the funnel gently for 1-2 minutes. If an emulsion forms, add a small amount of brine.[3]
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Repeat the wash with a fresh portion of deionized water (steps 2-6) one to two more times to ensure complete removal of the sodium sulfate.
-
Perform a final wash with brine to remove residual water from the organic layer.[10]
-
Drain the organic layer into a clean, dry flask.
-
Add anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove any remaining traces of water.
-
Filter or decant the drying agent.
-
Concentrate the organic solvent to obtain the purified product.
Protocol 2: Precipitation of Sodium Sulfate with an Organic Solvent
This method is ideal when the desired product is soluble in the chosen organic solvent, but sodium sulfate is not.
Materials:
-
Aqueous reaction mixture containing the product and sodium sulfate
-
An appropriate organic solvent in which sodium sulfate is insoluble (e.g., methanol, ethanol, or acetone)[2][11]
-
Beakers or flasks
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Filter paper
Procedure:
-
Place the aqueous reaction mixture in a flask equipped with a stirrer.
-
Slowly add the chosen organic solvent (e.g., ethanol) to the stirred solution. The volume of solvent added will depend on the desired final solvent concentration to induce precipitation. A final concentration of around 50-60% organic solvent is often effective.[9]
-
Continue stirring for a period (e.g., 30 minutes) to ensure complete precipitation of the sodium sulfate.
-
Collect the precipitated sodium sulfate by filtration.
-
Wash the filter cake with a small amount of the organic solvent to recover any entrained product.
-
Combine the filtrate and the washings.
-
The purified product is now in the filtrate and can be isolated by removing the solvents (e.g., by rotary evaporation).
Mandatory Visualization
Decision Workflow for Sodium Sulfate Removal
The following diagram provides a logical workflow to help you decide on the best strategy for removing sodium sulfate based on the properties of your desired product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. meibaotech.com [meibaotech.com]
- 3. homework.study.com [homework.study.com]
- 4. sodium sulfate [chemister.ru]
- 5. Sodium sulfate - Sciencemadness Wiki [sciencemadness.org]
- 6. interchim.fr [interchim.fr]
- 7. brainly.com [brainly.com]
- 8. researchgate.net [researchgate.net]
- 9. US4242312A - Removal of sodium sulfate from a sulfate-containing sodium chloride solution in a process for separating zirconium and hafnium - Google Patents [patents.google.com]
- 10. Sodium ethyl sulfate | Sigma-Aldrich [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
minimizing water content in sodium methyl sulfate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium methyl sulfate (B86663), with a focus on minimizing water content to ensure reaction success.
Troubleshooting Guide
This guide addresses common issues encountered during sodium methyl sulfate reactions that can be attributed to the presence of water.
| Issue / Observation | Potential Cause (Water-Related) | Recommended Action(s) |
| Low or No Product Yield | Hydrolysis of Reagents: Water can hydrolyze dimethyl sulfate (a common precursor) to methanol (B129727) and sulfuric acid, or react with sodium methyl sulfate itself.[1][2][3][4] | 1. Ensure all reagents are anhydrous. Use freshly opened solvents or distill them from an appropriate drying agent. 2. Dry all glassware in an oven (e.g., at 120°C overnight) and cool under an inert atmosphere (e.g., nitrogen or argon). 3. Handle hygroscopic reagents (like sodium hydroxide (B78521) if used) in a glove box or under a positive pressure of inert gas.[5] |
| Formation of Unexpected Byproducts | Side Reactions: The presence of water can lead to the formation of methanol and sulfuric acid from dimethyl sulfate, which can then participate in unwanted side reactions. | 1. Analyze the reaction mixture by GC-MS or NMR to identify byproducts. The presence of methanol is a strong indicator of water contamination. 2. Implement rigorous anhydrous techniques as described above. |
| Inconsistent Reaction Rates or Stalled Reactions | Reagent Deactivation: Water can react with and deactivate key reagents in the reaction pathway. | 1. Verify the integrity of your starting materials. If possible, quantify the water content using Karl Fischer titration. 2. Ensure the reaction is performed under a strict inert atmosphere to prevent the ingress of atmospheric moisture.[5] |
| Difficulty in Product Isolation/Purification | Emulsion Formation or Solubility Issues: The presence of water and hydrophilic byproducts can complicate extractions and purifications. | 1. During workup, use a brine wash (saturated NaCl solution) to help break emulsions and remove water from the organic layer. 2. Use an appropriate drying agent like anhydrous sodium sulfate or magnesium sulfate to dry the organic phase before solvent evaporation.[6][7][8] |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to minimize water in reactions involving sodium methyl sulfate?
A1: Sodium methyl sulfate and its common precursors (like dimethyl sulfate) are susceptible to hydrolysis.[1][2][4] Water can react with these reagents, leading to reduced yields, the formation of unwanted byproducts such as methanol and sulfuric acid, and overall poor reaction performance.[3][9] Furthermore, if you are preparing sodium methyl sulfate from sodium methoxide (B1231860), the sodium methoxide itself reacts violently with water.[10]
Q2: How can I effectively dry my solvents and reagents?
A2: For solvents, distillation from an appropriate drying agent is a highly effective method. For solid reagents that are heat-stable, drying in a vacuum oven can be effective. For routine drying of organic solutions during workup, using anhydrous inorganic salts is standard practice.
| Drying Agent | Capacity | Speed | Notes |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Low | Slow | A neutral drying agent, generally useful.[7] It forms clumps when it absorbs water, making it easy to see when more is needed.[8] |
| Anhydrous Magnesium Sulfate (MgSO₄) | High | Fast | Slightly acidic, but generally useful and very effective at removing water.[6][7] |
| Molecular Sieves (e.g., 4Å) | High | High | Excellent for drying solvents to very low water levels. Should be activated in an oven before use.[7] |
Q3: What is the best way to set up a reaction to exclude atmospheric moisture?
A3: The best practice is to use oven-dried glassware that has been cooled under a stream of inert gas (like nitrogen or argon). The reaction should then be conducted under a positive pressure of this inert gas. This can be achieved using a gas manifold (Schlenk line) or a balloon filled with the inert gas. All reagent transfers should be done using syringes or cannulas to avoid opening the system to the atmosphere.[5]
Q4: How can I determine the water content of my reagents?
A4: Karl Fischer titration is the gold standard for accurately determining low levels of water content in liquid and solid samples. This technique is particularly useful for ensuring that your starting materials meet the stringent anhydrous requirements for the reaction.
Q5: My reaction produced a white solid precipitate. Could this be related to water?
A5: Possibly. If dimethyl sulfate was used as a reagent, its hydrolysis in the presence of water produces sulfuric acid. If a base is present in the reaction, this can lead to the formation of inorganic sulfate salts, which may precipitate from the solution.
Experimental Protocols & Visualizations
Protocol: General Procedure for Anhydrous Reaction Setup
-
Glassware Preparation: Place all necessary glassware (reaction flask, condenser, addition funnel, etc.) in an oven at >120°C for at least 4 hours, preferably overnight.
-
Assembly: Quickly assemble the glassware while still hot and immediately place it under a positive pressure of a dry, inert gas (e.g., nitrogen or argon). Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Reagent Addition:
-
Add anhydrous solvents and liquid reagents via syringe through a rubber septum.
-
Add solid reagents under a positive flow of inert gas or in a glovebox to prevent exposure to air.
-
-
Reaction: Maintain a positive pressure of the inert gas throughout the entire reaction period. A bubbler or a balloon can be used to monitor the gas flow.
-
Workup: After the reaction is complete, perform any aqueous workup steps. Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate) before removing the solvent.[8]
Diagram: Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence for troubleshooting low yields in sodium methyl sulfate reactions, with a focus on water-related issues.
Caption: Troubleshooting decision tree for low reaction yield.
Diagram: Anhydrous Reaction Setup Workflow
This diagram illustrates the key steps for setting up a reaction under anhydrous conditions to prevent water contamination.
Caption: Workflow for executing a moisture-sensitive reaction.
References
- 1. Sodium methyl sulfate - Sciencemadness Wiki [sciencemadness.org]
- 2. epa.gov [epa.gov]
- 3. enovatia.com [enovatia.com]
- 4. DIMETHYL SULFATE - Ataman Kimya [atamanchemicals.com]
- 5. Sodium methyl sulfate synthesis - chemicalbook [chemicalbook.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. Sodium Sulfate in Chemical Labs: Applications as a Drying Agent [elchemy.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Navigating Scale-Up Challenges for Methylation Reactions with Sodium Methyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for scaling up methylation reactions using sodium methyl sulfate (B86663). Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during laboratory and industrial applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using sodium methyl sulfate for large-scale methylation?
Sodium methyl sulfate is gaining attention as a "green" methylating agent, offering a safer alternative to the highly toxic and carcinogenic dimethyl sulfate (DMS).[1] Its primary advantages in a scale-up context include:
-
Enhanced Safety: Sodium methyl sulfate is a solid and non-volatile, significantly reducing the risks associated with handling and exposure compared to the volatile and highly toxic DMS.
-
Environmental Benefits: It is often considered a more environmentally friendly option, with some processes utilizing water as a solvent, minimizing the need for volatile organic compounds.[1]
-
Byproduct Utilization: In many processes that use dimethyl sulfate, sodium methyl sulfate is a major byproduct.[1] Developing methods to use this "waste" as a methylating agent improves the overall atom economy and sustainability of the process.
Q2: What are the key safety precautions for handling sodium methyl sulfate on a larger scale?
While safer than DMS, proper handling of sodium methyl sulfate is crucial. Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and protective clothing.
-
Ventilation: Ensure adequate ventilation to avoid the inhalation of any dust particles.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.
-
Spill Management: Have procedures in place for handling spills, which typically involve containment and collection.
Q3: What are typical reaction conditions for methylation with sodium methyl sulfate at an industrial scale?
Reaction conditions can vary depending on the substrate. However, a common approach involves:
-
Alkaline Conditions: The reaction is typically carried out in the presence of a base.
-
Elevated Temperatures: Reflux conditions are often employed, with temperatures in the range of 103-108 °C.[2]
-
Solvent: Water is a viable and environmentally friendly solvent for many reactions with sodium methyl sulfate.[1]
-
Molar Ratio: An excess of sodium methyl sulfate is often used to drive the reaction to completion. For example, a molar ratio of sodium phenolate (B1203915) to sodium methyl sulfate of 1:1.15-1.3 has been reported.[2]
Q4: What are the common byproducts, and how can they be managed during scale-up?
The primary byproduct of methylation reactions using sodium methyl sulfate is sodium sulfate (Na₂SO₄).[1]
-
Minimizing Byproducts: Careful control of reaction stoichiometry and temperature can help minimize the formation of unwanted side products.
-
Purification: Sodium sulfate is an inorganic salt and can often be removed through aqueous workup and filtration. The methylated product can then be purified using techniques like distillation or crystallization. A multi-step purification process involving washing with a base, water washing, and reflux dehydration has been described for the purification of an aromatic ether.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Reaction Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. | 1. Monitor the reaction progress using techniques like TLC or GC. Consider extending the reaction time or gradually increasing the temperature within the substrate's stability limits. A typical reaction time can be 4-5 hours.[2] |
| 2. Poor Reagent Quality: Degradation of sodium methyl sulfate or impurities in the starting material. | 2. Use fresh, high-purity sodium methyl sulfate. Ensure the substrate and solvent are free from impurities that could interfere with the reaction.[3] | |
| 3. Suboptimal Stoichiometry: Incorrect molar ratio of reactants. | 3. Optimize the molar ratio of sodium methyl sulfate to the substrate. A slight excess of the methylating agent is often beneficial.[2] | |
| Formation of Impurities | 1. Side Reactions: Over-methylation or reaction with functional groups other than the target. | 1. Optimize reaction conditions (temperature, reaction time) to favor the desired methylation. Slow, controlled addition of the substrate to the sodium methyl sulfate solution may improve selectivity. |
| 2. Decomposition: Thermal degradation of the starting material or product at elevated temperatures. | 2. Determine the thermal stability of your compounds. If necessary, conduct the reaction at the lowest effective temperature. | |
| 3. Oxidation: Presence of oxygen in the reaction, especially with sensitive substrates. | 3. For oxygen-sensitive reactions, perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).[4] | |
| Difficult Product Isolation and Purification | 1. Emulsion Formation during Work-up: Particularly when using aqueous work-ups with organic solvents. | 1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Alternatively, consider filtration through a bed of celite. |
| 2. Product Solubility: The methylated product may have some solubility in the aqueous phase. | 2. Perform multiple extractions with an appropriate organic solvent to maximize product recovery. | |
| 3. Co-precipitation of Byproducts: The sodium sulfate byproduct may precipitate with the product. | 3. Optimize the purification method. This may involve washing the crude product with a solvent in which the byproduct is soluble but the desired product is not. For instance, washing the filter cake with cyclohexane (B81311) has been reported.[5] |
Comparative Data of Methylating Agents
| Parameter | Sodium Methyl Sulfate | Dimethyl Sulfate (DMS) | Methyl Iodide (MeI) | Dimethyl Carbonate (DMC) |
| Toxicity | Lower | High (Carcinogenic)[6] | Moderate | Low ("Green" reagent)[7] |
| Reactivity | Moderate | High[6][7] | High[7] | Low (often requires higher temperatures and/or catalysts)[7] |
| Cost | Potentially low (can be a byproduct)[1] | Low[6] | High[7] | Moderate |
| Typical Reaction Conditions | Elevated temperatures (e.g., 103-108 °C), often in water[1][2] | Room temperature to moderate heating (e.g., 30-45 °C)[4] | Room temperature to moderate heating | High temperatures (e.g., >90 °C) |
| Byproducts | Sodium sulfate | Sodium methyl sulfate, Sulfuric acid[8] | Sodium iodide | Methanol, Carbon dioxide |
| Yield (Example) | High yields reported in specific applications (e.g., >90%)[9] | High yields are common (e.g., 96% for methyl salicylate (B1505791) synthesis)[8][10] | High yields in lab scale | Variable, depends on catalyst and conditions |
Experimental Protocols
Example Protocol: Synthesis of Anisole (B1667542) using Sodium Methyl Sulfate (Adapted from Patent Literature)
This protocol is a generalized procedure based on the principles described in patent literature for the methylation of phenols using sodium methyl sulfate waste residue.[1][2]
-
Reagent Preparation:
-
Prepare a solution of sodium phenolate by reacting phenol (B47542) with a stoichiometric amount of sodium hydroxide (B78521) in water.
-
If using sodium methyl sulfate waste residue, determine its purity to calculate the required amount.
-
-
Reaction Setup:
-
In a suitable reaction vessel equipped with a stirrer, condenser, and temperature probe, charge the aqueous solution of sodium methyl sulfate.
-
Heat the solution to reflux (approximately 103-108 °C).[2]
-
-
Methylation Reaction:
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Separate the organic layer containing the crude anisole.
-
Wash the organic layer with a dilute sodium hydroxide solution to remove any unreacted phenol.
-
Wash the organic layer with water to remove any remaining base and salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Purify the anisole by distillation.
-
Visualizing the Process
References
- 1. CN103588625A - Method for synthesizing anisol by utilizing methyl sodium sulfate waste residue - Google Patents [patents.google.com]
- 2. CN114181043A - A kind of wastewater treatment method containing sodium methyl sulfate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sodium methyl sulfate synthesis - chemicalbook [chemicalbook.com]
- 6. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103467349A - Method utilizing methyl sodium sulfate offscum to synthesize S-methyl-iso-thiourea sulfate - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Phenol Methylation: Sodium Methyl Sulfate vs. Dimethyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
The O-methylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals. The choice of methylating agent is a critical decision that balances reactivity, yield, cost, and, most importantly, safety. This guide provides an objective comparison of two common methylating agents for this purpose: the workhorse dimethyl sulfate (B86663) (DMS) and the less hazardous alternative, sodium methyl sulfate (SMS).
Executive Summary
Dimethyl sulfate has long been the reagent of choice for industrial-scale phenol (B47542) methylation due to its high reactivity and low cost.[1] However, its extreme toxicity, including carcinogenicity and mutagenicity, presents significant handling and disposal challenges.[2] Sodium methyl sulfate is emerging as a viable, safer alternative, offering comparable, and in some reported cases, superior yields under specific conditions. This guide presents a data-driven comparison of their performance, supported by experimental protocols, to aid researchers in making an informed decision for their specific synthetic needs.
Data Presentation: Performance Comparison
The following table summarizes the key performance indicators for the methylation of phenol to anisole (B1667542) using sodium methyl sulfate and dimethyl sulfate, based on published experimental data.
| Parameter | Sodium Methyl Sulfate (SMS) | Dimethyl Sulfate (DMS) |
| Typical Yield | 87% - 99%[3][4] | 70% - 92%[1][5] |
| Reaction Time | 3 - 20 hours[3] | 0.5 - 15 hours[1] |
| Reaction Temperature | ~105 °C (reflux)[6] | 0 - 100 °C[1][7] |
| Safety Profile | Corrosive, toxic[6] | Highly toxic, carcinogenic, mutagenic, corrosive[2] |
| Byproducts | Sodium sulfate[6] | Sodium methyl sulfate[8] |
Reaction Mechanisms
Both dimethyl sulfate and sodium methyl sulfate are believed to methylate phenols via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to deprotonate the phenol into the more nucleophilic phenoxide anion. This anion then attacks the methyl group of the methylating agent, displacing the sulfate or methyl sulfate group as the leaving group.[8]
Signaling Pathway Diagram
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. echemi.com [echemi.com]
- 3. CN103588625A - Method for synthesizing anisol by utilizing methyl sodium sulfate waste residue - Google Patents [patents.google.com]
- 4. Improved Process For Preparation Of Anisole Using Sodium Methyl [quickcompany.in]
- 5. "Conclusions in Regard to the Methylation of Phenol" by Harry F. Lewis and Wesley Trieschmann [scholarworks.uni.edu]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Reactivity of Sodium Methyl Sulfate and Methyl Iodide as Methylating Agents
For researchers, scientists, and professionals in drug development, the choice of a methylating agent is a critical decision that can significantly impact reaction efficiency, yield, and safety. This guide provides an objective comparison of two common methylating agents: sodium methyl sulfate (B86663) and methyl iodide. The comparison is grounded in their performance in nucleophilic substitution reactions, supported by available experimental data.
Executive Summary
Both sodium methyl sulfate and methyl iodide are effective reagents for introducing a methyl group onto a variety of nucleophiles. Methyl iodide is a highly reactive, classic SN2 substrate with an excellent iodide leaving group, making it a laboratory staple for small-scale syntheses. Sodium methyl sulfate, a monoalkyl sulfate, also serves as a methylating agent, and its reactivity in aqueous solutions has been quantitatively characterized. While direct comparative kinetic studies under identical conditions are scarce, analysis of their reaction mechanisms and available kinetic data indicates that methyl iodide is generally the more reactive of the two, primarily due to the superior leaving group ability of iodide compared to the methyl sulfate anion. However, sodium methyl sulfate offers advantages in terms of cost and potentially lower volatility and toxicity compared to the more hazardous dimethyl sulfate, to which it is related.
Data Presentation: A Quantitative Look at Reactivity
The following tables summarize key physical properties and available kinetic data for sodium methyl sulfate and methyl iodide to facilitate a quantitative comparison.
Table 1: Physical and Chemical Properties
| Property | Sodium Methyl Sulfate | Methyl Iodide |
| Formula | CH₃NaO₄S | CH₃I |
| Molecular Weight | 134.09 g/mol [1] | 141.94 g/mol |
| Appearance | White crystalline solid[2][3] | Colorless volatile liquid |
| Boiling Point | Decomposes | 42.4 °C |
| Solubility | Highly soluble in water[3] | Slightly soluble in water (1.4 g/100 mL at 20 °C) |
Table 2: Kinetic Data for Hydrolysis
| Reagent | Reaction Condition | Rate Constant (k) at 25°C | Half-life (t₁/₂) |
| Sodium Methyl Sulfate | Uncatalyzed hydrolysis in water | 2 x 10⁻¹¹ s⁻¹[4][5] | ~1,100 years[5] |
| Sodium Methyl Sulfate | In 1 M KOH | 8.3 x 10⁻⁸ s⁻¹[5] | ~97 days |
Note: The extremely slow rate of uncatalyzed hydrolysis for sodium methyl sulfate highlights its stability in neutral aqueous solutions at ambient temperature, while the rate increases significantly in the presence of a strong nucleophile like hydroxide (B78521).
Table 3: Reactivity with Nucleophiles
| Reagent | Nucleophile | Reaction Rate Relative to Methyl Bromide (SN2) |
| Methyl Iodide | Iodide (I⁻) | ~200 |
| Methyl Iodide | Thiosulfate (S₂O₃²⁻) | Very high |
| Sodium Methyl Sulfate | Various O and N nucleophiles | Generally slower than corresponding alkyl halides |
Reaction Mechanisms and Workflows
The primary mechanism for methylation by both sodium methyl sulfate and methyl iodide is the bimolecular nucleophilic substitution (SN2) reaction. This is a single, concerted step where the nucleophile attacks the electrophilic methyl carbon, and the leaving group departs simultaneously.
In this mechanism, "Nu:⁻" represents the nucleophile and "X" is the leaving group. For methyl iodide, X is I⁻. For sodium methyl sulfate, X is the methyl sulfate anion, CH₃SO₄⁻. The reaction proceeds through a high-energy transition state where the carbon atom is pentacoordinate.
An experimental workflow for a typical methylation of a phenol (B47542) is outlined below.
Detailed Experimental Protocols
The following are representative experimental protocols for the methylation of a phenolic compound using methyl iodide and dimethyl sulfate (as a proxy for sodium methyl sulfate).
Protocol 1: Methylation of 2-Hydroxybenzaldehyde with Methyl Iodide
Materials:
-
2-Hydroxybenzaldehyde (salicylaldehyde)
-
Potassium hydroxide (KOH, 85%)
-
Methyl iodide (MeI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A single-neck Schlenk flask equipped with a magnetic stirrer and condenser is charged with KOH (1.05 eq) and anhydrous DMF.[6]
-
The flask is purged with argon.
-
A solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF is added to the stirred KOH suspension via syringe under an argon atmosphere.[6]
-
The mixture is stirred at room temperature for approximately 10 minutes, during which the potassium phenolate (B1203915) may precipitate.[6]
-
With appropriate safety precautions (fume hood, protective gloves, etc.), methyl iodide (1.5 eq) is slowly added to the reaction mixture via syringe.[6]
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or distillation to yield 2-methoxybenzaldehyde.
Protocol 2: Methylation of p-Cresol (B1678582) with Dimethyl Sulfate
Materials:
-
p-Cresol
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Cyclohexane
-
Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
In a four-necked flask equipped with a stirrer, thermometer, and condenser, p-cresol (1.0 eq) is dissolved in absolute ethanol under a nitrogen atmosphere.[7]
-
The flask is cooled, and sodium hydroxide (1.02 eq) is slowly added while maintaining the temperature below 35°C. The mixture is stirred for 1 hour to form the sodium p-cresolate.[7]
-
Ethanol is removed by distillation, followed by vacuum to obtain the dry sodium p-cresolate.[7]
-
The sodium p-cresolate is suspended in cyclohexane, and the mixture is warmed to 40°C with stirring.[7]
-
Dimethyl sulfate (1.03 eq) is added dropwise over 30-60 minutes.[7]
-
The reaction mixture is kept at a warm temperature for 5-8 hours.[7]
-
After cooling, the mixture is filtered to separate the product (p-methylanisole in the filtrate) and the byproduct (sodium methyl sulfate as the filter cake).[7]
-
The filtrate is washed with an alkaline solution, and the solvent is recovered to yield p-methylanisole.[7]
Concluding Remarks
The choice between sodium methyl sulfate and methyl iodide as a methylating agent will depend on the specific requirements of the reaction, including scale, desired reactivity, and safety considerations. Methyl iodide offers high reactivity, which is advantageous for laboratory-scale synthesis where rapid and complete reactions are desired. Sodium methyl sulfate, while likely less reactive, may be a suitable and more economical alternative, particularly in larger-scale processes where the handling of highly volatile and toxic reagents like methyl iodide or dimethyl sulfate is a concern. The provided protocols offer a starting point for the practical application of these reagents in organic synthesis. Researchers should always consult safety data sheets and perform a thorough risk assessment before working with any of these chemicals.
References
- 1. Methyl sulfate, sodium salt | CH3NaO4S | CID 2735086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium methyl sulfate - Sciencemadness Wiki [sciencemadness.org]
- 3. CAS 512-42-5: Sodium methyl sulfate | CymitQuimica [cymitquimica.com]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium methyl sulfate synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Green Methylation: Dimethyl Carbonate as a Sustainable Alternative to Methyl Sulfates
In the landscape of pharmaceutical and chemical synthesis, methylation is a fundamental transformation for producing a vast array of critical compounds. Historically, reagents like dimethyl sulfate (B86663) (DMS) and its related precursor, sodium methyl sulfate, have been favored for their high reactivity and low cost.[1][2] However, the extreme toxicity, carcinogenicity, and environmental hazards associated with these traditional methylating agents have driven the search for safer, more sustainable alternatives, in line with the principles of green chemistry.[1][3][4][5]
This guide provides an objective comparison between the conventional methylating agent, dimethyl sulfate, and a leading green alternative, dimethyl carbonate (DMC). It presents supporting experimental data, detailed protocols, and visual workflows to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.
The Hazards of Traditional Methylating Agents
Dimethyl sulfate (DMS) is a potent methylating agent but is also highly toxic, carcinogenic, mutagenic, and corrosive.[1][6] It is readily absorbed through the skin, mucous membranes, and the gastrointestinal tract, with exposure capable of causing severe, delayed respiratory distress.[1][4] Sodium methyl sulfate, while a solid salt, is also toxic and can be used to generate the highly hazardous dimethyl sulfate upon heating.[7] The significant occupational hazards and environmental risks associated with these compounds necessitate stringent safety protocols and have prompted a shift towards greener alternatives.[2][4][8]
Dimethyl Carbonate (DMC): A Green Profile
Dimethyl carbonate has emerged as a premier green alternative, offering a compelling combination of safety and efficacy.[3][9][10] Its favorable characteristics include:
-
Low Toxicity : DMC is considered non-toxic and non-carcinogenic, presenting a significantly lower risk to researchers and manufacturing personnel.[4][6][9][11]
-
Biodegradability : It is readily biodegradable, minimizing its environmental persistence.[4][9]
-
Clean Production : Modern synthesis routes for DMC are environmentally clean, avoiding the use of toxic precursors like phosgene.[11][12]
-
Reduced Waste : DMC-mediated reactions, often catalyzed by a simple base like potassium carbonate, avoid the formation of inorganic salt by-products, a common issue with traditional agents.[9][11]
Performance Comparison: DMS vs. DMC
While DMS is known for its high reactivity, DMC can achieve comparable or even superior results under optimized conditions, particularly in terms of selectivity.[2][12] DMC often shows unprecedented selectivity towards mono-methylation, avoiding the formation of dialkylated by-products that can occur with more aggressive reagents.[11][12][13]
A comparative analysis using green chemistry metrics for key methylation reactions demonstrates DMC's advantages.[14][15][16]
Table 1: Green Metrics Comparison for O-Methylation of Phenol [16]
| Methylating Agent | Atom Economy (%) | Mass Index (b) | Environmental Impact |
| Dimethyl Sulfate (DMS) | 55-59% | 3.0 | High (Toxic reagent, salt waste) |
| Dimethyl Carbonate (DMC) | 55-59% | 3.5 | Low (Non-toxic, no salt waste) |
(b) Mass Index calculated excluding water used in the process. Lower values are better.
Table 2: Comparative Yields for Methylation of Various Substrates
| Substrate | Reagent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | DMS | NaOH | Reflux | - | ~95% | (General Knowledge) |
| Phenol | DMC | K₂CO₃ / TBAB | 90-100 | 5 | 99% | [17] |
| Phenylacetonitrile | DMS | NaOH / PTC | 60 | 1 | 94% | [16] |
| Phenylacetonitrile | DMC | K₂CO₃ | 180 | 4 | 99% | [12][16] |
| Flavonoids (e.g., Chrysin) | DMC | DBU | 90 | 24 | 95% | [18] |
| Eugenol | DMC | Na₂CO₃ / TBAB | Reflux | - | 97.7% | [19] |
Experimental Protocols
General Protocol for O-Methylation of a Phenolic Substrate using DMC
This protocol provides a representative procedure for the methylation of a flavonoid, adapted from established methods.[18]
Materials:
-
Phenolic substrate (e.g., a flavonoid, 0.5 mmol)
-
Dimethyl Carbonate (DMC) (4 mL)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.6 mmol)
-
Ethyl acetate (B1210297)
-
1N HCl solution
Procedure:
-
Dissolve the phenolic substrate (0.5 mmol) in dimethyl carbonate (4 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add DBU (0.6 mmol) to the solution.
-
Heat the reaction mixture to 90 °C (reflux) and maintain under magnetic stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 12-72 hours), cool the mixture to room temperature.
-
Evaporate the solvent under reduced pressure. Adding methanol (3 mL) can facilitate removal as an azeotropic mixture.
-
Dissolve the residue in ethyl acetate (10 mL).
-
Wash the organic solution with 1N HCl (5 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methylated product.
-
Purify the crude product by column chromatography or recrystallization as necessary.
Visualizing Workflows and Relationships
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: General experimental workflow for methylation using Dimethyl Carbonate (DMC).
Caption: Key feature comparison between Dimethyl Sulfate (DMS) and Dimethyl Carbonate (DMC).
Conclusion
The data clearly indicates that dimethyl carbonate is a viable and superior green alternative to dimethyl sulfate for a wide range of methylation reactions. While traditional reagents like DMS are effective, their severe toxicity and environmental impact are significant drawbacks.[1][2] DMC provides a much safer profile, reduces hazardous waste, and can deliver high yields and excellent selectivity, making it an ideal choice for modern, sustainable chemical synthesis.[9][11][13] For researchers and drug development professionals, adopting DMC aligns with the principles of green chemistry without compromising synthetic efficacy, paving the way for safer and more environmentally responsible manufacturing processes.[5][8]
References
- 1. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. bulkchemicals2go.com [bulkchemicals2go.com]
- 5. Green chemistry: Navigating growing ESG challenges in pharma manufacturing [pharmaceutical-technology.com]
- 6. guidechem.com [guidechem.com]
- 7. Sodium methyl sulfate - Sciencemadness Wiki [sciencemadness.org]
- 8. drugpatentwatch.com [drugpatentwatch.com]
- 9. Green organic syntheses: organic carbonates as methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Best Dimethyl Carbonate (DMC) for Replace Dimethyl Sulfate DMC & Suppliers in China [chemcubic.com]
- 11. The chemistry of dimethyl carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iris.unive.it [iris.unive.it]
- 13. Dimethylcarbonate for eco-friendly methylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. [PDF] Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents | Semantic Scholar [semanticscholar.org]
- 16. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.aip.org [pubs.aip.org]
A Comparative Guide for Researchers: Sodium Methyl Sulfate vs. Dimethyl Carbonate as Methylating Agents
For researchers, scientists, and professionals in drug development, the choice of a methylating agent is a critical decision that balances reactivity, safety, cost, and environmental impact. This guide provides a detailed cost-benefit analysis of two such agents: Sodium Methyl Sulfate (B86663) (SMS) and Dimethyl Carbonate (DMC), supported by experimental data and protocols to inform your selection process.
Executive Summary
Dimethyl Carbonate (DMC) is increasingly favored as a "green" methylating agent due to its low toxicity, biodegradability, and versatile modern synthesis routes, including those utilizing CO2.[1][2] While it is a weaker methylating agent than traditional sulfates and often requires more forcing conditions like higher temperatures or specific catalysts, its environmental and safety profile presents a significant advantage.[2][3]
Sodium Methyl Sulfate (SMS), a salt often available as a byproduct of dimethyl sulfate production, serves as a more traditional methylating agent.[4] It is effective but shares some of the toxicity concerns of its hazardous relative, dimethyl sulfate, and its use generates a significant inorganic salt byproduct (sodium sulfate), which poses disposal and environmental challenges.[5][6]
The selection between DMC and SMS hinges on a trade-off between the higher reactivity and potentially lower initial cost of SMS versus the superior safety, sustainability, and cleaner byproduct profile of DMC.
Physical and Chemical Properties
A fundamental comparison begins with the distinct physical and chemical properties of each compound. DMC is a volatile liquid, while SMS is a stable, water-soluble solid.
| Property | Sodium Methyl Sulfate (SMS) | Dimethyl Carbonate (DMC) |
| CAS Number | 512-42-5 | 616-38-6 |
| Molecular Formula | CH₃NaO₄S | C₃H₆O₃ |
| Molar Mass | 134.09 g/mol | 90.08 g/mol |
| Appearance | White crystalline solid/powder[7] | Colorless liquid[3] |
| Melting Point | 210 °C (decomposes)[7] | 2-4 °C |
| Boiling Point | Decomposes | 90 °C |
| Density | Not readily available | 1.07 g/cm³ |
| Solubility in Water | Soluble | 139 g/L (partially hydrolyzes) |
Synthesis and Cost Considerations
The production routes for DMC and SMS are fundamentally different, which significantly influences their cost and environmental footprint.
Sodium Methyl Sulfate (SMS): SMS is commonly synthesized by reacting methanol (B129727) with sulfuric acid. It also emerges as a byproduct in processes that use the highly toxic dimethyl sulfate (DMS), such as in the production of certain pharmaceuticals.[4] Its availability as a waste product can make it an economically attractive option if purification costs are managed.[4] Indicative pricing for SMS can be found from various chemical suppliers, with one Indian supplier listing it at approximately ₹21/kg (around $0.25/kg), though prices vary significantly based on purity and supplier.[5]
Dimethyl Carbonate (DMC): Modern industrial synthesis of DMC has shifted towards greener methods. The traditional, hazardous phosgene (B1210022) process has been largely replaced by oxidative carbonylation of methanol.[1] Even more sustainable routes involve the transesterification of cyclic carbonates or the direct synthesis from methanol and carbon dioxide, positioning DMC as a CO2 utilization product.[1] The price of DMC is variable, with listings on platforms like IndiaMART ranging from ₹65/kg to ₹215/kg (approximately $0.78 to $2.57/kg).[4][8] A bulk supplier on Thermo Fisher Scientific lists 10 kg at $243.65, equating to about $24.37/kg for a high-purity grade.[9]
Performance as a Methylating Agent
The primary function under comparison is methylation. DMC is generally less reactive than sulfate-based agents and often requires higher temperatures, longer reaction times, or specific catalysts to achieve high yields.
Comparative Data for O-Methylation of Phenol (B47542) to Anisole (B1667542)
| Parameter | Sodium Methyl Sulfate (SMS) | Dimethyl Carbonate (DMC) |
| Substrate | Phenol | Phenol |
| Base/Catalyst | Sodium Hydroxide (B78521) (NaOH) | Potassium Carbonate (K₂CO₃) / DBU |
| Solvent | Water | Dimethyl Carbonate (serves as solvent) |
| Temperature | 105 ± 5 °C[4] | 90 °C (with DBU)[3]; 160-200 °C (with K₂CO₃)[10] |
| Pressure | Atmospheric | Atmospheric to Autogenous (high temp) |
| Reaction Time | 6 hours[4] | 12 - 72 hours (with DBU, substrate-dependent)[3] |
| Yield | 95.54% [4] | Quantitative Yields (>99%) [3][10] |
Comparative Data for N-Methylation of Aniline (B41778)
| Parameter | Sodium Methyl Sulfate (SMS) | Dimethyl Carbonate (DMC) |
| Substrate | Aniline | Aniline |
| Base/Catalyst | Data not available | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Solvent | Data not available | N-Methyl-2-pyrrolidone (NMP) |
| Temperature | Data not available | 250 °C (in continuous flow)[11] |
| Pressure | Data not available | High pressure (continuous flow reactor) |
| Reaction Time | Data not available | 12 minutes (residence time)[11] |
| Yield | Data not available | 88% (N-methylaniline)[11] |
Safety and Environmental Impact
This is where the two reagents diverge most significantly.
| Aspect | Sodium Methyl Sulfate (SMS) | Dimethyl Carbonate (DMC) |
| Toxicity | Toxic and Corrosive. [12] Harmful by ingestion and inhalation. | Low Toxicity. Oral LD50 (rat) > 5,000 mg/kg. Not classified as a carcinogen. |
| Handling | Requires stringent safety precautions, including protective clothing and eye/face protection. | Flammable liquid. Requires standard precautions for flammable solvents. |
| Byproducts | Sodium Sulfate (Na₂SO₄). A stable inorganic salt. | Methanol (CH₃OH) and Carbon Dioxide (CO₂). [1] |
| Environmental Impact | Generates large volumes of saline wastewater. High concentrations of sodium sulfate can harm aquatic ecosystems, and disposal in landfills is a growing concern.[5][6][13] | "Green" Profile. Biodegradable. Methanol can be recycled back into DMC production.[2] If produced from captured CO₂, it can be part of a carbon-neutral cycle. |
Experimental Protocols
O-Methylation of Phenol with Sodium Methyl Sulfate
This protocol is based on the synthesis of anisole from phenol and waste sodium methyl sulfate.[14]
Materials:
-
Phenol
-
Sodium Methyl Sulfate (SMS)
-
Sodium Hydroxide (NaOH)
-
Water
-
Sulfuric Acid (for workup)
-
Methanol (for byproduct crystallization)
-
3000 ml stainless steel reactor with distillation setup
Procedure:
-
Charge the reactor with 850 g of water at 25–35°C.
-
Add 292 g of 48% aqueous sodium hydroxide and 282 g of phenol. Stir the mixture for 30 minutes.
-
Add 483 g of sodium methyl sulfate to the reactor.
-
Heat the reaction mass to 100-110°C.
-
Continuously collect the distillate (a mixture of anisole and water) via reactive distillation over 3-4 hours, maintaining a gas phase temperature of 90-100°C.
-
Add an additional 250 g of 20% aqueous sodium hydroxide to the reactor and continue distillation to collect more product.
-
For workup, the combined distillates are washed with a sodium hydroxide solution, and the layers are separated to obtain pure anisole.
-
The inorganic residue in the reactor, containing sodium sulfate, can be treated with methanol to precipitate and recover the salt.[14]
O-Methylation of Flavonoids with Dimethyl Carbonate
This protocol describes a general and mild method for the O-methylation of flavonoids using DMC.[3]
Materials:
-
Flavonoid (e.g., 7-hydroxyflavone)
-
Dimethyl Carbonate (DMC)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Reaction flask with reflux condenser
Procedure:
-
In a reaction flask, dissolve the flavonoid substrate (1 equivalent) in a large excess of Dimethyl Carbonate (DMC), which acts as both the reagent and solvent.
-
Add a stoichiometric amount of DBU (1 equivalent per hydroxyl group to be methylated).
-
Heat the mixture to reflux (approx. 90°C) with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 12 to 72 hours depending on the reactivity of the specific hydroxyl group.
-
Upon completion, cool the reaction mixture.
-
Evaporate the excess DMC under reduced pressure.
-
The residue can be purified by standard methods such as column chromatography on silica (B1680970) gel to isolate the methylated flavonoid product. For 7-hydroxyflavone, this method yields the 7-methoxyflavone (B191842) product quantitatively in 12 hours.[3]
N-Methylation of Aniline with Dimethyl Carbonate
This protocol utilizes a continuous flow system to achieve selective mono-methylation at high temperatures.[11]
Materials:
-
Aniline derivative
-
Dimethyl Carbonate (DMC)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N-Methyl-2-pyrrolidone (NMP) as solvent
-
Continuous flow reactor system (e.g., Vapourtec E-series) with a high-temperature tube reactor and back pressure regulator.
Procedure:
-
Prepare stock solutions: Aniline (2M in NMP), DMC (6M in NMP), and DBU (3M in NMP).
-
Set up the continuous flow reactor with a 10 mL stainless steel tube.
-
Set the reactor temperature to 250°C.
-
Introduce the stock solutions into the reactor at a flow rate calculated to achieve a residence time of 12 minutes.
-
Allow the system to equilibrate for at least 1.5 times the residence time.
-
Collect the output from the reactor after equilibration.
-
The product composition is typically analyzed by Gas Chromatography (GC) using an internal standard. Under these conditions, 4-chloroaniline (B138754) is converted to N-methyl-4-chloroaniline with an 88% yield.[11]
Workflow and Decision Diagrams
Methylation Reaction Workflow
The following diagram illustrates a generalized workflow for a methylation reaction, applicable to both SMS and DMC, highlighting the key stages from reagent selection to product purification.
Decision Flowchart: Choosing Between SMS and DMC
This diagram provides a logical path for researchers to decide which methylating agent is more suitable based on key project requirements.
Conclusion: A Cost-Benefit Analysis
Sodium Methyl Sulfate (SMS) is a potent and often cost-effective methylating agent, particularly if sourced as a chemical byproduct. Its high reactivity allows for methylation under relatively moderate conditions (e.g., ~100°C in aqueous media) with good yields, as demonstrated in the synthesis of anisole.[4][14] However, its benefits are significantly undermined by its toxicity and the environmental burden of its sodium sulfate byproduct. The generation of large quantities of saline wastewater is a major drawback in an era of increasing environmental regulation, and the costs associated with treating or disposing of this waste can offset the initial low price of the reagent.[5][6]
Dimethyl Carbonate (DMC) represents a modern, sustainable alternative. Its key advantages are its remarkably low toxicity and its favorable environmental profile. The byproducts, methanol and CO2, are far more benign than inorganic salts; methanol can be recycled, and the CO2 can be sourced from industrial off-gas, contributing to a circular economy.[1][2] The primary drawback of DMC is its lower reactivity, which often necessitates higher temperatures, the use of autoclaves, or specialized catalysts, potentially increasing energy and equipment costs.[3] However, research into efficient catalytic systems is rapidly advancing, making DMC increasingly viable for a wide range of substrates, often with excellent selectivity and quantitative yields.[2][3]
Recommendation:
For laboratories and industries prioritizing safety, sustainability, and waste minimization, Dimethyl Carbonate is the superior choice . While it may require more process optimization to overcome its lower reactivity, the long-term benefits of avoiding hazardous materials and eliminating problematic salt waste are substantial.
Sodium Methyl Sulfate may be considered in scenarios where cost is the absolute primary driver, a robust system for handling toxic reagents is already in place, and a viable, environmentally compliant method for managing large volumes of sodium sulfate waste is available. However, for new process development, the trend is strongly in favor of greener alternatives like DMC.
References
- 1. scholarworks.smith.edu [scholarworks.smith.edu]
- 2. scispace.com [scispace.com]
- 3. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sodium Sulphate: the battery industry’s hidden waste problem - CellMine [cellmine.co.uk]
- 6. What is Sodium Sulfate, and How is it Relevant to Recycling? - AquaMetals [aquametals.com]
- 7. P-METHYLAMINOPHENOL SULFATE - Ataman Kimya [atamanchemicals.com]
- 8. CN103588625A - Method for synthesizing anisol by utilizing methyl sodium sulfate waste residue - Google Patents [patents.google.com]
- 9. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. Etherification by cat. amounts of a tosylate? , Hive Novel Discourse [chemistry.mdma.ch]
- 12. Sodium methyl sulfate - Sciencemadness Wiki [sciencemadness.org]
- 13. The Sodium Sulfate Dilemma: The Unforeseen Challenge of Lithium Battery Recycling - AquaMetals [aquametals.com]
- 14. Improved Process For Preparation Of Anisole Using Sodium Methyl [quickcompany.in]
A Comparative Guide to Analytical Methods for Monitoring Sodium Methyl Sulfate Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for monitoring the reaction kinetics of sodium methyl sulfate (B86663). Understanding the rate and mechanism of reactions involving this key intermediate is crucial for process optimization, quality control, and ensuring the safety and efficacy of final pharmaceutical products. The following sections present a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, including detailed experimental protocols and performance data.
Comparison of Analytical Methods
The selection of an appropriate analytical technique is critical for obtaining accurate and reliable kinetic data. Below is a summary of the performance characteristics of two powerful methods: Ion-Pair High-Performance Liquid Chromatography (IP-HPLC) with UV detection and Quantitative Proton Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy.
| Parameter | Ion-Pair HPLC-UV | ¹H-qNMR Spectroscopy |
| Principle | Chromatographic separation based on polarity, with an ion-pairing reagent to retain the anionic methyl sulfate, followed by UV detection. | Quantitative determination based on the direct proportionality between the integrated signal area of a specific proton resonance and the number of nuclei. |
| Linearity (R²) | >0.999[1] | >0.999[2] |
| Limit of Detection (LOD) | Typically in the low ng/mL range.[3] | Dependent on the analyte and instrument, but can reach µg/mL levels. |
| Limit of Quantitation (LOQ) | Typically in the ng/mL to low µg/mL range.[1][3] | Dependent on the analyte and instrument, generally in the µg/mL range. |
| Precision (%RSD) | <2% for repeatability and intermediate precision.[4] | <2% (within-assay CV).[5] |
| Accuracy (% Recovery) | Typically 98-102%.[4] | Can be highly accurate as it is a primary ratio method.[6] |
| Analysis Time | ~10-20 minutes per sample.[1] | ~5-15 minutes per sample.[7] |
| Sample Preparation | Dilution, filtration, and potentially quenching of the reaction. | Dilution in a deuterated solvent with an internal standard. |
| Specificity | High, due to chromatographic separation. Potential for interference from co-eluting species. | High, based on unique chemical shifts. Can be challenging in complex mixtures with overlapping signals. |
| Real-time Monitoring | Possible with automated sampling systems.[7] | Well-suited for in-situ monitoring of reaction progress. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific reaction conditions and matrices.
Ion-Pair High-Performance Liquid Chromatography (IP-HPLC) with UV Detection
This method is suitable for the quantification of sodium methyl sulfate by separating it from other reaction components. The use of an ion-pairing reagent is necessary to achieve retention on a reversed-phase column.
a. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Tetrabutylammonium (B224687) hydrogen sulfate (ion-pairing reagent)
-
Phosphate (B84403) buffer
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sodium methyl sulfate reference standard
b. Chromatographic Conditions
-
Mobile Phase: A mixture of phosphate buffer containing tetrabutylammonium hydrogen sulfate and an organic modifier like acetonitrile or methanol. The exact ratio should be optimized for best separation. A potential starting point is a buffer-to-organic ratio of 90:10 to 70:30 (v/v).[8][9]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
-
Detection Wavelength: As sodium methyl sulfate lacks a strong chromophore, detection can be challenging. Indirect UV detection or detection at a low wavelength (e.g., ~214 nm) where the ion-pairing reagent may provide some background absorbance can be employed.[8][9]
-
Injection Volume: 5 to 20 µL.[8]
c. Sample Preparation
-
Reaction Quenching: At specified time points, withdraw an aliquot of the reaction mixture. Quench the reaction immediately, for example, by rapid cooling or by adding a chemical quencher that does not interfere with the analysis.
-
Dilution: Dilute the quenched sample with the mobile phase to a concentration within the linear range of the calibration curve.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.
d. Calibration and Quantification
-
Prepare a stock solution of sodium methyl sulfate reference standard in the mobile phase.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Inject the calibration standards and the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of sodium methyl sulfate in the samples from the calibration curve.
Quantitative Proton Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy
¹H-qNMR is a powerful technique for kinetic analysis as it can provide quantitative information about all proton-containing species in a reaction mixture simultaneously, often without the need for chromatographic separation.
a. Instrumentation and Materials
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., D₂O, DMSO-d₆) that is compatible with the reaction mixture.
-
Internal standard (e.g., maleic acid, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt)
-
Sodium methyl sulfate reference standard
b. NMR Acquisition Parameters
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio.
-
Temperature: Controlled to match the reaction temperature if performing in-situ monitoring, or at a constant temperature for analysis of quenched samples.
c. Sample Preparation
-
Reaction Sampling: At desired time points, take a precise volume of the reaction mixture.
-
Sample Preparation for NMR:
-
Accurately weigh a known amount of the internal standard into an NMR tube.
-
Add a precise volume of the reaction mixture aliquot to the NMR tube.
-
Add the deuterated solvent to the required volume.
-
Mix thoroughly.
-
d. Data Processing and Quantification
-
Acquire the ¹H-NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the characteristic signal of sodium methyl sulfate (the methyl protons) and the signal of the internal standard.
-
Calculate the concentration of sodium methyl sulfate using the following equation:
Cₓ = (Iₓ / Nₓ) * (Nₛₜₑ / Iₛₜₑ) * (Mₛₜₑ / Mₓ) * (Cₛₜₑ)
Where:
-
Cₓ = Concentration of the analyte (sodium methyl sulfate)
-
Iₓ = Integral of the analyte signal
-
Nₓ = Number of protons for the analyte signal
-
Iₛₜₑ = Integral of the internal standard signal
-
Nₛₜₑ = Number of protons for the internal standard signal
-
Mₓ = Molecular weight of the analyte
-
Mₛₜₑ = Molecular weight of the internal standard
-
Cₛₜₑ = Concentration of the internal standard
-
Visualizations
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: General workflow for monitoring reaction kinetics.
Caption: IP-HPLC-UV analysis workflow.
Caption: ¹H-qNMR analysis workflow.
References
- 1. longdom.org [longdom.org]
- 2. usp.org [usp.org]
- 3. [PDF] Development and validation of an HPLC-UV method for purity determination of DNA | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Determination of trace levels of dimethyl sulfate in the presence of monomethyl sulfate by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Quantifying Methylation: A Comparative Analysis of LC-MS/MS and Alternative Methods
For researchers, scientists, and drug development professionals navigating the complexities of epigenetic modifications, the accurate quantification of methylation reaction products is paramount. This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with other widely used techniques, supported by experimental data and detailed protocols. We will delve into the strengths and limitations of each method, offering a clear perspective for selecting the most appropriate approach for your research needs.
Methylation, a fundamental epigenetic mechanism, plays a critical role in regulating gene expression, and its dysregulation is implicated in numerous diseases, including cancer.[1] Therefore, the precise measurement of methylation levels is crucial for understanding disease mechanisms and for the development of novel therapeutics. While various methods exist, LC-MS/MS has emerged as the gold standard for its unparalleled sensitivity, specificity, and accuracy in quantifying methylation products.[1][2]
Methodological Comparison: LC-MS/MS vs. The Alternatives
The choice of analytical method for quantifying methylation products depends on several factors, including the specific research question, the required sensitivity, sample availability, and throughput needs. Here, we compare LC-MS/MS with other common techniques.
Table 1: Comparison of Key Performance Metrics for Methylation Quantification Assays
| Feature | LC-MS/MS | HPLC-UV | Immunoassays (ELISA-based) | Radioactive Assays ([³H]-methyl acceptance) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Separation by chromatography, detection by UV absorbance | Antibody-based detection of methylated components | Incorporation of radiolabeled methyl groups |
| Sensitivity | Very High (femtomole range)[2] | Moderate | High | High |
| Specificity | Very High | Moderate | Variable (cross-reactivity can be an issue) | High |
| Accuracy | High[2] | High | Semi-quantitative to quantitative | Semi-quantitative[3] |
| Throughput | High-throughput achievable with automation[3] | Moderate | High | Low |
| Sample Requirement | Low (as little as 5-100 ng of DNA)[4] | High (3-10 µg of DNA)[4] | Low | Moderate |
| Data Output | Absolute quantification (% methylation)[3] | Relative or absolute quantification | Relative quantification | Relative measure of unmethylated sites[3] |
| Limitations | High initial instrument cost | Lower sensitivity compared to MS | Potential for antibody non-specificity | Use of radioactive materials, indirect measurement |
LC-MS/MS stands out for its ability to provide direct and absolute quantification of various methylated and unmethylated nucleosides.[1][3] This is a significant advantage over methods like radioactive assays, which offer a semi-quantitative measure of unmethylated sites and can be challenging to compare across different experiments or labs.[3] While immunoassays offer high throughput, their reliance on antibodies can introduce variability and potential cross-reactivity issues. HPLC with UV detection, a precursor to LC-MS/MS, is a robust technique but requires significantly more starting material and has lower sensitivity.[4]
Experimental Data: A Closer Look at Performance
The superior performance of LC-MS/MS is evident in direct comparisons with other mass spectrometry techniques and in its application in drug discovery studies.
Table 2: Performance Comparison of LC-MS/MS Platforms for 5-Methyl-2'-deoxycytidine (B118692) (5mC) Detection
| Mass Spectrometer | Limit of Detection (LOD) on Column |
| Triple Quadrupole MS | 1.4 fmol[2] |
| Orbitrap MS | 3.3 fmol[2] |
This data highlights that while both triple quadrupole and Orbitrap mass spectrometers offer excellent sensitivity for detecting methylated nucleosides, the triple quadrupole system demonstrated a slightly lower limit of detection in this particular study.[2]
Furthermore, the practical application of LC-MS/MS in quantifying the effects of demethylating agents showcases its utility in drug development. In a study involving the treatment of cancer cell lines with the DNA methyltransferase inhibitor 5-azacytidine (B1684299), LC-MS/MS was used to accurately measure the reduction in global DNA methylation.[5]
Table 3: Effect of 5-azacytidine on Global DNA Methylation in Cancer Cell Lines Measured by LC-MS/MS
| Cell Line | Treatment | Reduction in Global DNA Methylation |
| A549 (Lung Carcinoma) | 5 µM 5-azacytidine (72h) | 40%[5] |
| HCT116 (Colorectal Carcinoma) | 5 µM 5-azacytidine (72h) | 19%[5] |
These results demonstrate the ability of LC-MS/MS to provide precise quantitative data on changes in methylation status, which is essential for evaluating the efficacy of epigenetic drugs.[5]
Experimental Protocols
To facilitate the implementation of these techniques, we provide a detailed protocol for global DNA methylation analysis using LC-MS/MS.
Protocol: Global DNA Methylation Analysis by LC-MS/MS
1. DNA Extraction and Quantification:
-
Extract genomic DNA from cells or tissues using a commercial kit, ensuring it is free of RNA and other contaminants.[1]
-
Accurately quantify the extracted DNA using a spectrophotometer or fluorometer.[1]
2. Enzymatic Hydrolysis of Genomic DNA:
-
Denature approximately 1 µg of genomic DNA by heating at 100°C for 3 minutes, followed by immediate chilling on ice.[2]
-
Add 0.1 M ammonium (B1175870) acetate (B1210297) (pH 5.2) and nuclease P1. Incubate at 45°C for 2 hours.[2]
-
Add ammonium bicarbonate and phosphodiesterase I. Incubate at 37°C for 1 hour.[2]
-
Finally, add alkaline phosphatase and incubate at 37°C for 1 hour to complete the digestion to single nucleosides.[1][2]
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Parameters:
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI).[1]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[1]
-
Monitor the transitions for 2'-deoxycytidine (B1670253) (dC), 5-methyl-2'-deoxycytidine (5mC), and a stable internal standard (e.g., 2'-deoxyguanosine, dG).[1][2]
-
4. Quantification:
-
Create a calibration curve using standards of known concentrations of 5mC and dC.
-
Calculate the percentage of global DNA methylation using the ratio of the peak area of 5mC to the sum of the peak areas of 5mC and dC, or relative to the stable reference dG.[1][2]
Visualizing the Processes
To better understand the biological context and the experimental procedure, the following diagrams are provided.
Caption: Simplified diagram of the DNA methylation pathway.
Caption: Experimental workflow for global DNA methylation analysis.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. High-throughput and cost-effective global DNA methylation assay by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Global DNA Methylation Status by LC-MS/MS [visikol.com]
- 6. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Methylation Dynamics: A Comparative Guide to Real-Time NMR Spectroscopy
For researchers, scientists, and drug development professionals, understanding the precise kinetics of methylation is paramount. This guide provides an in-depth comparison of real-time Nuclear Magnetic Resonance (NMR) spectroscopy with other established methods for observing methylation reactions, supported by experimental data and detailed protocols.
Real-time NMR spectroscopy has emerged as a powerful, non-invasive technique to continuously monitor enzymatic methylation events, offering distinct advantages over traditional discontinuous assays. By tracking the transfer of a ¹³C-labeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a substrate, researchers can directly observe the formation of mono-, di-, and trimethylated products in a single experiment, providing a wealth of kinetic information that is often lost with other methods.[1][2][3]
At a Glance: Real-Time NMR vs. Alternative Methods
| Feature | Real-Time NMR Spectroscopy | Radioactivity-Based Assays | Mass Spectrometry (MS) | Enzyme-Coupled Fluorescence Assays |
| Detection Principle | Direct detection of ¹³C-labeled methyl group transfer | Incorporation of radiolabeled methyl groups (e.g., ³H or ¹⁴C) | Detection of mass shifts upon methylation | Indirect detection via a coupled enzymatic reaction producing a fluorescent signal |
| Data Acquisition | Continuous, real-time | Discontinuous, endpoint or quenched time points | Discontinuous, quenched time points | Continuous, real-time |
| Information Obtained | Reaction rates, kinetic constants (k), identification of intermediates, product distribution over time | Overall reaction rate | Product identification and quantification at specific time points | Overall reaction rate |
| Labeling Requirement | ¹³C-labeling of SAM | Radiolabeling of SAM | None (can use isotopic labels for quantification) | Specific fluorescent probes or coupled enzymes |
| Sample Perturbation | Non-invasive | Invasive (requires quenching) | Invasive (requires quenching and sample processing) | Can be non-invasive |
| Resolution of Multiple Methylation Events | High resolution of mono-, di-, and tri-methylation states | Can be challenging to resolve | High resolution with appropriate standards | Typically does not resolve different methylation states |
| Advantages | - Continuous monitoring of all methylation states - Non-invasive - Provides detailed kinetic information - No need for radiolabeling | - High sensitivity | - High sensitivity and specificity - Can analyze complex mixtures | - High throughput potential - High sensitivity |
| Disadvantages | - Lower sensitivity compared to other methods - Requires specialized equipment and expertise | - Use of hazardous radioactive materials - Discontinuous, loses information on intermediates | - Discontinuous, loses kinetic details - Potential for ion suppression | - Indirect method, prone to artifacts from coupled reaction - May not be universally applicable |
Quantitative Comparison of Kinetic Parameters
Real-time NMR allows for the direct determination of kinetic parameters for methyltransferases. The progress curves for the disappearance of the substrate and the appearance of methylated products can be fitted to kinetic models to extract rate constants.
Table 1: Experimentally Determined First-Order Rate Constants (k) for Histone H3 Peptide (H31-20) Methylation by various Methyltransferases using Real-Time NMR. [1]
| Enzyme | Substrate | Product | Observed Rate Constant (k) (x 10⁻⁴ s⁻¹) |
| Set7 | H3K4 | H3K4me1 | 2.5 ± 0.1 |
| MLL1 complex | H3K4me1 | H3K4me2 | 1.2 ± 0.1 |
| PRDM9 | H3K4me2 | H3K4me3 | 0.8 ± 0.1 |
Data obtained from fitting progress curves of sequential 2D ¹H,¹³C-HSQC experiments.[1]
While direct side-by-side comparisons of kinetic constants for the same enzyme under identical conditions across different techniques are not always available in the literature, the values obtained by real-time NMR are comparable to those determined by traditional methods. The key advantage of NMR lies in its ability to simultaneously resolve and quantify all methylation states, providing a more complete picture of the reaction dynamics.
Experimental Protocols
Key Experiment: Real-Time NMR Monitoring of Histone Methyltransferase Activity
This protocol outlines the general steps for observing the methylation of a histone peptide by a lysine (B10760008) methyltransferase (KMT) using real-time 2D ¹H,¹³C-Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy.[1]
Materials:
-
Histone H3 peptide (e.g., H3 residues 1-20)
-
¹³C-labeled S-adenosyl-L-methionine (¹³C-SAM)
-
Purified lysine methyltransferase (e.g., Set7)
-
NMR Buffer: 50 mM Tris-HCl (pH 8.5), 50 mM NaCl, 1 mM DTT
-
D₂O
-
NMR tubes
-
NMR spectrometer equipped with a cryoprobe
Procedure:
-
Sample Preparation:
-
Prepare a reaction mixture in an NMR tube containing the H3 peptide (e.g., 50 µM) and ¹³C-SAM (e.g., 400 µM) in NMR buffer.
-
Add 5-10% D₂O to the final volume for the NMR lock.
-
Acquire a reference 2D ¹H,¹³C-HSQC spectrum of the substrate and cofactor before initiating the reaction.
-
-
Reaction Initiation:
-
Initiate the methylation reaction by adding the KMT (e.g., 5 µM Set7) to the NMR tube.
-
Quickly mix the sample and place it in the NMR spectrometer.
-
-
Real-Time NMR Data Acquisition:
-
Immediately begin acquiring a series of short 2D ¹H,¹³C-HSQC experiments. The acquisition time for each HSQC should be minimized to allow for sufficient time resolution (e.g., 10-15 minutes per spectrum).
-
Continue acquiring spectra for a duration sufficient to observe significant product formation (e.g., several hours).
-
-
Data Processing and Analysis:
-
Process the series of HSQC spectra using appropriate NMR software.
-
Identify the resonance peaks corresponding to the methyl group of SAM and the mono-, di-, and/or trimethylated lysine residues on the histone peptide. The chemical shifts of these species will be distinct.
-
Integrate the volume of the relevant cross-peaks in each spectrum to quantify the concentration of each species over time.
-
Plot the concentrations of substrate, intermediate(s), and product(s) as a function of time to generate reaction progress curves.
-
Fit the progress curves to appropriate kinetic models (e.g., first-order or Michaelis-Menten) to extract kinetic parameters such as rate constants.
-
Visualizing Methylation Pathways and Workflows
Histone Methylation Signaling Pathway
The following diagram illustrates a simplified histone lysine methylation pathway, where a histone lysine residue is sequentially methylated by different enzymes.
Experimental Workflow for Real-Time NMR Methylation Assay
The diagram below outlines the key steps involved in conducting a real-time NMR experiment to monitor a methylation reaction.
References
A Comparative Guide to Determining Anisole Synthesis Yield: GC-MS, HPLC, and NMR Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis of anisole (B1667542), accurate determination of reaction yield is paramount for process optimization and characterization. This guide provides a comprehensive comparison of three common analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most suitable method for your specific needs.
Introduction to Anisole Synthesis and Analysis
Anisole, or methoxybenzene, is a key intermediate in the synthesis of various pharmaceuticals, perfumes, and dyes. A prevalent laboratory and industrial method for its synthesis is the Williamson ether synthesis, which involves the reaction of a phenoxide with a methylating agent.[1] Typical laboratory yields for this reaction range from 50% to 95%, while industrial processes can achieve near-quantitative conversion.[2]
To accurately quantify the yield of anisole, robust analytical methods are essential. GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds like anisole, offering high separation efficiency and definitive identification.[3][4] HPLC provides a versatile alternative, particularly for less volatile or thermally labile compounds.[5][6] qNMR has emerged as a powerful tool for direct quantification without the need for extensive calibration, relying on the direct proportionality between signal intensity and the number of atomic nuclei.[7]
Comparison of Analytical Techniques
The choice of analytical technique depends on various factors including the required accuracy, precision, sample throughput, and available instrumentation. Below is a summary of the key performance characteristics of GC-MS, HPLC, and qNMR for the quantification of anisole.
| Parameter | GC-MS | HPLC-UV | qNMR |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio.[4] | Separation by polarity, detection by UV absorbance.[5][6] | Quantification based on the integrated signal of specific nuclei relative to a standard.[7] |
| Linear Range | 0.5 - 60.0 µg/L (for anisole in water, adaptable to synthesis mixture).[8] | Typically in the µg/mL to mg/mL range, dependent on the specific method. | Wide dynamic range, dependent on sample concentration and instrument sensitivity. |
| Limit of Detection (LOD) | 0.110 µg/L (for anisole in water).[8] | Generally in the ng to µg range. | Dependent on the number of scans and magnetic field strength, typically in the µg to mg range.[9] |
| Limit of Quantification (LOQ) | 0.350 µg/L (for anisole in water).[8] | Generally in the ng to µg range. | Dependent on the number of scans and magnetic field strength, typically in the µg to mg range. |
| Precision (%RSD) | 2.0% - 3.4% (for anisole in water).[8] | Typically <2% for well-developed methods. | Generally <1% with optimized parameters. |
| Sample Preparation | Dilution, extraction, and possible derivatization.[10][11] | Dilution, filtration. | Precise weighing of sample and internal standard, dissolution.[12][13] |
| Analysis Time | ~15-30 minutes per sample. | ~10-20 minutes per sample. | ~5-15 minutes per sample. |
| Selectivity | High, based on both retention time and mass spectrum. | Moderate, based on retention time and UV spectrum. | High, based on unique chemical shifts of nuclei. |
| Strengths | High sensitivity and specificity, excellent for volatile compounds.[4] | Broad applicability, suitable for non-volatile compounds.[5][6] | Absolute quantification without a calibration curve, non-destructive.[7] |
| Limitations | Requires volatile and thermally stable analytes.[4] | Lower sensitivity for compounds without a strong chromophore. | Lower sensitivity compared to MS-based methods.[9] |
Experimental Protocols
GC-MS Analysis for Anisole Yield Determination
This protocol outlines the use of an internal standard method for the accurate quantification of anisole in a reaction mixture.
1. Materials and Reagents:
-
Anisole (analytical standard)
-
Toluene or Deuterated Anisole (Anisole-d8) as an internal standard (IS).[14][15]
-
Dichloromethane (B109758) or Ethyl Acetate (GC grade) as a solvent.[10]
-
Sodium sulfate (B86663) (anhydrous) for drying.
-
Reaction mixture from anisole synthesis.
2. Preparation of Standard Solutions:
-
Stock Solution (Anisole): Accurately weigh ~100 mg of anisole standard and dissolve it in 10 mL of dichloromethane to prepare a stock solution of ~10 mg/mL.
-
Internal Standard Stock Solution: Accurately weigh ~100 mg of the internal standard and dissolve it in 10 mL of dichloromethane to prepare a stock solution of ~10 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the anisole stock solution, each containing a constant concentration of the internal standard. A typical concentration range could be 1, 5, 10, 25, 50, and 100 µg/mL of anisole, with the internal standard at 20 µg/mL.
3. Sample Preparation:
-
At the completion of the anisole synthesis reaction, allow the mixture to cool to room temperature.
-
Accurately pipette a small aliquot (e.g., 100 µL) of the crude reaction mixture into a vial.
-
Add a known volume of the internal standard stock solution.
-
Dilute the sample with dichloromethane to a final volume that falls within the calibration range.
-
If an aqueous layer is present, separate the organic layer and dry it with anhydrous sodium sulfate.[10]
-
Filter the sample through a 0.22 µm syringe filter into a GC vial.
4. GC-MS Parameters:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C, hold for 2 minutes.
-
-
MS System: Agilent 5977A or equivalent.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity.
-
Anisole: m/z 108, 93, 78.[16]
-
Toluene (IS): m/z 91, 92.
-
Anisole-d8 (IS): m/z 116, 83.
-
5. Data Analysis and Yield Calculation:
-
Construct a calibration curve by plotting the ratio of the peak area of anisole to the peak area of the internal standard against the concentration of anisole.
-
Determine the concentration of anisole in the prepared reaction sample from the calibration curve.
-
Calculate the total moles of anisole produced in the reaction.
-
Calculate the percentage yield using the following formula:
-
Yield (%) = (Actual moles of anisole / Theoretical moles of anisole) x 100
-
HPLC-UV Analysis for Anisole Quantification
1. HPLC Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector at 270 nm.
2. Procedure:
-
Prepare calibration standards of anisole in the mobile phase.
-
Prepare the reaction sample by diluting an aliquot of the reaction mixture with the mobile phase and filtering it.
-
Quantify the anisole concentration in the sample using the calibration curve.
qNMR Analysis for Anisole Yield Determination
1. qNMR Parameters:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: CDCl3.
-
Internal Standard: A certified reference material with a known purity and non-overlapping signals, such as 1,3,5-trimethoxybenzene (B48636) or maleic anhydride.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
2. Procedure:
-
Accurately weigh a specific amount of the crude reaction mixture and the internal standard into an NMR tube.[12]
-
Dissolve the mixture in a known volume of deuterated solvent.
-
Acquire the 1H NMR spectrum with optimized parameters for quantitative analysis.
-
Integrate a well-resolved signal of anisole (e.g., the methoxy (B1213986) protons at ~3.8 ppm) and a signal of the internal standard.
-
Calculate the molar ratio of anisole to the internal standard and subsequently determine the yield.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) outline the key steps in each analytical method.
Caption: Workflow for GC-MS analysis of anisole synthesis yield.
Caption: Workflow for HPLC-UV analysis of anisole synthesis yield.
Caption: Workflow for qNMR analysis of anisole synthesis yield.
Conclusion
The determination of anisole synthesis yield can be reliably achieved using GC-MS, HPLC, or qNMR. GC-MS offers excellent sensitivity and specificity, making it ideal for detecting low concentrations of anisole and potential byproducts. HPLC is a robust and versatile technique suitable for routine analysis. qNMR provides a powerful, non-destructive method for absolute quantification without the need for extensive calibration, which can be advantageous for rapid screening and high-purity samples. The selection of the optimal method will depend on the specific requirements of the research, including desired accuracy, sample matrix complexity, and available resources. The detailed protocols and comparative data provided in this guide serve as a valuable resource for scientists and researchers in the field of chemical synthesis and drug development.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. Separation of Anisole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. scribd.com [scribd.com]
- 7. enfsi.eu [enfsi.eu]
- 8. [Analytical method and comparison for static and dynamic headspace gas chromatography of anisole in water] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Sample preparation GC-MS [scioninstruments.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. qNMR Purity Recipes Book - Mnova [support.mestrelab.com]
- 14. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 16. ez.restek.com [ez.restek.com]
A Comparative Guide to Validating Methylation Reaction Completion: TLC vs. Advanced Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the complete conversion of a starting material to its methylated product is a critical step in chemical synthesis. Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and straightforward method for monitoring the progress of a methylation reaction. This guide provides a detailed comparison of TLC with other common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—for validating the completion of methylation reactions, supported by experimental data and protocols.
Comparing Analytical Techniques for Reaction Validation
The choice of analytical technique for monitoring a methylation reaction depends on various factors, including the required level of quantification, the nature of the analyte, and available resources. The following table summarizes the key performance indicators for TLC, HPLC, GC-MS, and NMR.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Qualitative reaction monitoring, purity assessment.[1] | Quantitative analysis, purity determination.[2][3] | Quantitative analysis of volatile compounds, structure confirmation.[2][3] | Structural elucidation, quantitative analysis.[2] |
| Limit of Detection (LOD) | ~ng to µg range.[1] | ~pg to ng range.[2] | ~fg to pg range.[4] | ~µg to mg range.[2] |
| Analysis Time per Sample | 5-20 minutes.[3] | 5-30 minutes.[3] | 2-60 minutes.[3] | <1 min to 15+ min |
| Relative Cost per Sample | Very Low ($) | Medium (
| High (
| High (
|
| Ease of Use | Very Easy | Moderate | Moderate to Difficult | Difficult |
| Quantitative Accuracy | Semi-quantitative at best | High | Very High | High (with internal standard) |
Experimental Protocol: Monitoring a Williamson Ether Synthesis using TLC
The Williamson ether synthesis is a common O-methylation reaction. Here, we describe the monitoring of the methylation of 4-ethylphenol (B45693) to 4-ethylanisole.[7]
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Starting material: 4-ethylphenol
-
Reaction mixture aliquots
-
Mobile Phase: 10% Ethyl Acetate in Hexanes[8]
-
UV lamp (254 nm)
Procedure:
-
Prepare the TLC Plate: With a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).
-
Spot the Plate:
-
In the "SM" lane, use a capillary tube to apply a small spot of a dilute solution of 4-ethylphenol.
-
In the "RM" lane, apply a small spot of the reaction mixture.
-
In the "Co" lane, first spot the starting material, and then spot the reaction mixture directly on top of the first spot.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp.
-
Analyze the Results:
-
The starting material, 4-ethylphenol, is more polar and will have a lower Retention Factor (Rf) value.
-
The product, 4-ethylanisole, is less polar and will have a higher Rf value.
-
The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the "RM" lane. The co-spot helps to confirm that the product spot is distinct from the starting material spot.
-
Expected Results:
In a 10% ethyl acetate/hexane solvent system, the more polar 4-ethylphenol will adhere more strongly to the silica (B1680970) gel and thus have a lower Rf value compared to the less polar product, 4-ethylanisole. As the reaction progresses, the intensity of the starting material spot will decrease while the intensity of the product spot increases.
Diagrams
Conclusion
Validating the completion of a methylation reaction is essential for ensuring the desired product is obtained with high purity. TLC serves as an invaluable tool for rapid, real-time monitoring of these reactions due to its simplicity and low cost. While it is primarily a qualitative technique, it provides clear visual evidence of the consumption of starting material and the formation of the product. For applications requiring high-precision quantitative data, structural confirmation, or analysis of complex mixtures, more advanced techniques such as HPLC, GC-MS, and NMR are the preferred methods. The choice of the most appropriate technique will ultimately depend on the specific requirements of the synthesis and the resources available.
References
- 1. Separations Analysis (TLC, HPLC, GC) Services [tricliniclabs.com]
- 2. reddit.com [reddit.com]
- 3. imgroupofresearchers.com [imgroupofresearchers.com]
- 4. GC-MS vs High-Performance Thin Layer Chromatography [eureka.patsnap.com]
- 5. Chromatography System Costs: Factors & Pricing Breakdown [excedr.com]
- 6. reddit.com [reddit.com]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. m.youtube.com [m.youtube.com]
A Comparative Guide to O- vs. N-Methylation Selectivity of Sodium Methyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the O-methylation versus N-methylation selectivity of sodium methyl sulfate (B86663). Due to a lack of direct comparative studies on a single substrate bearing both hydroxyl and amino functionalities, this guide leverages data from its close analog, dimethyl sulfate, to infer selectivity. The principles and experimental protocols discussed are broadly applicable to methyl sulfate reagents.
Introduction to Sodium Methyl Sulfate as a Methylating Agent
Sodium methyl sulfate (CH₃NaO₄S) is a salt of methylsulfuric acid, utilized in organic synthesis as a methylating agent to introduce a methyl group (–CH₃) onto various nucleophiles.[1] It is a water-soluble, crystalline solid, offering a less volatile alternative to other methylating agents like dimethyl sulfate and methyl iodide.[1] While considered less reactive than dimethyl sulfate, it can effectively methylate a range of substrates, including phenols and amines. The selectivity of methylation—whether it occurs on an oxygen atom (O-methylation) or a nitrogen atom (N-methylation)—is a critical consideration in the synthesis of complex molecules, particularly in pharmaceutical development where precise functionalization is paramount.
Theoretical Basis for Selectivity: Hard and Soft Acids and Bases (HSAB) Theory
The selectivity of methylation can often be rationalized using the Hard and Soft Acids and Bases (HSAB) theory. This principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.
-
Nucleophiles (Bases):
-
Hard Bases: Nucleophiles with high electronegativity, low polarizability, and a high charge density. The oxygen of a phenoxide ion (formed by deprotonating a phenol) is a classic example of a hard base.
-
Soft Bases: Nucleophiles with lower electronegativity, high polarizability, and a lower charge density. The nitrogen atom of an aniline (B41778) is generally considered a softer base than a phenoxide oxygen.
-
-
Methylating Agents (Acids):
-
The electrophilic methyl group in sodium methyl sulfate (and dimethyl sulfate) is attached to a highly electronegative sulfate group. This makes the methyl group a hard acid .
-
Based on HSAB theory, the hard methyl sulfate should preferentially react with the hard phenoxide oxygen over the softer aniline nitrogen. However, this is a simplification. In practice, selectivity is a complex interplay of factors including the intrinsic nucleophilicity of the atoms, steric hindrance, and, crucially, the reaction conditions (solvent, temperature, and the nature of the base used).
Quantitative Comparison of O- vs. N-Methylation
Direct alkylation of substrates containing both hydroxyl and amino groups, such as aminophenols, often yields a mixture of O- and N-methylated products.[2][3] Achieving high selectivity typically requires either careful optimization of reaction conditions or the use of protecting groups.[4]
The following table presents experimental data for the methylation of p-aminophenol and a related N-protected substrate using dimethyl sulfate, which serves as a proxy for the reactivity of sodium methyl sulfate.
| Substrate | Product Type | Methylating Agent | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| p-Aminophenol | N-Methylation | Dimethyl Sulfate | NaOH | Water | RT | 68% | [5] |
| N-Acetyl-p-aminophenol | O-Methylation | Dimethyl Sulfate | K₂CO₃ | Acetone | Reflux | ~95% (Typical) | Inferred from standard protocols |
Analysis:
-
N-Methylation: The direct methylation of p-aminophenol with dimethyl sulfate under basic aqueous conditions predominantly yields the N-methylated product, N-methyl-p-aminophenol, in a 68% yield.[5] This suggests that under these specific conditions, the amino group is more nucleophilic or more readily available for reaction than the hydroxyl group.
-
O-Methylation: To achieve selective O-methylation, the more reactive amino group is often protected, for example, by acetylation. The resulting N-acetyl-p-aminophenol (paracetamol) can then be O-methylated in high yield under anhydrous conditions using a base like potassium carbonate in a polar aprotic solvent. Subsequent hydrolysis of the acetyl group would yield the desired O-methylated product, p-anisidine. This multi-step approach highlights the challenge of achieving direct, selective O-methylation on an unprotected aminophenol.[2]
Experimental Protocols
The following are representative protocols for O- and N-methylation that can be adapted for use with sodium methyl sulfate.
Protocol 1: General Procedure for O-Methylation of a Phenol (B47542)
This protocol is adapted from general procedures for the methylation of phenols using methyl sulfates.[1][6]
Materials:
-
Phenol (1.0 eq)
-
Sodium Methyl Sulfate (1.1 - 1.5 eq)
-
Sodium Hydroxide (B78521) (NaOH) (1.1 - 1.5 eq)
-
Water
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol in a 10-20% aqueous solution of sodium hydroxide.
-
To this solution, add sodium methyl sulfate portion-wise while stirring.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude aryl methyl ether, which can be further purified by distillation or chromatography.
Protocol 2: General Procedure for N-Methylation of an Aniline
This protocol is based on the synthesis of N-methylaniline using dimethyl sulfate and can be adapted for sodium methyl sulfate.[7]
Materials:
-
Aniline (1.0 eq)
-
Sodium Methyl Sulfate (1.0 eq)
-
Sodium Hydroxide (NaOH) solution (e.g., 30%)
-
Water
-
Benzene (B151609) or other suitable extraction solvent
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a mixture of the aniline and water.
-
Cool the mixture to below 10°C in an ice bath.
-
Slowly add sodium methyl sulfate dropwise to the stirred mixture, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring for 1 hour at the same temperature.
-
Slowly add the sodium hydroxide solution dropwise, ensuring the temperature does not rise significantly.
-
Separate the upper organic layer. Extract the lower aqueous layer with benzene.
-
Combine the organic layer and the benzene extract. Wash with water, dry over anhydrous potassium carbonate (K₂CO₃), and filter.
-
Remove the solvent by distillation. The resulting crude product will be a mixture of unreacted aniline, N-methylaniline, and N,N-dimethylaniline, which can be separated by fractional distillation or chromatography.
Visualizing Methylation Pathways and Experimental Logic
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Reaction mechanisms for O- and N-methylation.
Caption: General experimental workflow for methylation.
Caption: Logic for achieving selective methylation.
References
- 1. Sciencemadness Discussion Board - Methylation of phenols - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.org [mdpi.org]
- 5. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Quantitative Analysis of Impurities in Sodium Methyl Sulfate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of key impurities in sodium methyl sulfate (B86663) reactions. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most appropriate methods for their specific needs, ensuring the quality and safety of resulting products.
Introduction to Impurities in Sodium Methyl Sulfate Synthesis
Sodium methyl sulfate (SMS) is a versatile methylating agent used in various chemical syntheses.[1] Its production, typically through the reaction of a methylating agent like dimethyl sulfate with a sodium salt or the reaction of sodium methoxide (B1231860) with sulfur trioxide, can lead to the formation of several process-related impurities. The presence of these impurities can affect the efficacy, stability, and safety of the final product, making their accurate quantification crucial, particularly in the pharmaceutical industry.
Common impurities include unreacted starting materials, by-products, and degradation products. Key potential impurities that require careful monitoring include:
-
Dimethyl Sulfate (DMS): A potent genotoxic impurity and a common starting material. It can also be formed by the thermal degradation of sodium methyl sulfate.[1][2]
-
Sodium Sulfate (Na₂SO₄): A common inorganic by-product of the synthesis reaction.
-
Methanol (B129727) (CH₃OH): Can be present as a residual solvent or a by-product.
-
Dimethyl Ether (DME): A potential by-product from the reaction of dimethyl sulfate with methanol.[3]
This guide will focus on the quantitative analysis of these four key impurities.
Comparative Analysis of Analytical Methods
The selection of an analytical method depends on the impurity of interest, the required sensitivity, and the available instrumentation. The following table summarizes and compares various analytical techniques for the quantification of impurities in sodium methyl sulfate.
| Impurity | Analytical Method | Principle | Advantages | Disadvantages | Typical Limit of Quantification (LOQ) |
| Dimethyl Sulfate | Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity. | Thermal degradation of the analyte can be a concern.[2] | ~1 ppm[4][5] |
| Sodium Sulfate | Ion Chromatography (IC) with Conductivity Detection | Separation of ions based on their affinity for an ion-exchange resin. | High selectivity for inorganic ions. | Requires a dedicated IC system. | ~0.1% w/w |
| Methanol | Gas Chromatography-Flame Ionization Detection (GC-FID) | Separation of volatile compounds with detection based on ionization in a hydrogen flame. | Robust, widely available, and good for volatile organics. | Potential for co-elution with other volatile impurities.[6] | ~0.5 mg/L[7] |
| Methanol | High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) | Separation based on polarity with detection based on changes in the refractive index of the mobile phase. | Suitable for non-UV absorbing compounds. | Lower sensitivity compared to GC-FID; not suitable for gradient elution. | ~0.1% (v/v) |
| Dimethyl Ether | Gas Chromatography-Flame Ionization Detection (GC-FID) | Separation of volatile compounds with detection based on ionization in a hydrogen flame. | Good sensitivity for volatile hydrocarbons. | Requires a gaseous standard for calibration. | Dependent on sample introduction method. |
Experimental Protocols
Detailed methodologies for the quantification of each key impurity are provided below. These protocols are based on established analytical principles and data from the scientific literature.
Quantitative Analysis of Dimethyl Sulfate by GC-MS
This method is suitable for the trace-level determination of the genotoxic impurity dimethyl sulfate.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron impact (EI) source.
-
Capillary column: DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent.[4][5]
Reagents:
-
Dichloromethane (DCM), HPLC grade
-
Dimethyl sulfate (DMS) reference standard
-
d6-Dimethyl sulfate (d6-DMS) as an internal standard (optional, but recommended for improved accuracy)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of DMS in DCM (e.g., 100 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).
-
If using an internal standard, add a fixed concentration of d6-DMS to each standard.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sodium methyl sulfate sample into a vial.
-
Add a known volume of DCM (e.g., 10 mL).
-
If using an internal standard, add the same fixed concentration of d6-DMS as in the standards.
-
Vortex for 1 minute to dissolve the sample.
-
-
GC-MS Conditions:
-
Injector Temperature: 200 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 240 °C at 15 °C/min.
-
Hold at 240 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
MS Mode: Selected Ion Monitoring (SIM)
-
Monitor m/z 126 for DMS and m/z 132 for d6-DMS.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of DMS to the internal standard (or just the peak area of DMS if no internal standard is used) against the concentration of the standards.
-
Determine the concentration of DMS in the sample from the calibration curve.
-
Quantitative Analysis of Sodium Sulfate by Ion Chromatography (IC)
This method is designed for the accurate determination of sodium sulfate in the sodium methyl sulfate product.
Instrumentation:
-
Ion Chromatograph with a suppressed conductivity detector.
-
Anion-exchange column (e.g., IonPac AS18 or equivalent).[1]
Reagents:
-
Deionized water (18.2 MΩ·cm)
-
Sodium sulfate (Na₂SO₄) reference standard
-
Sodium hydroxide (B78521) (for eluent preparation)
Procedure:
-
Eluent Preparation:
-
Prepare a suitable concentration of sodium hydroxide eluent (e.g., 20-30 mM) in deionized water.
-
-
Standard Preparation:
-
Prepare a stock solution of sodium sulfate in deionized water (e.g., 1000 mg/L).
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range in the sample.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sodium methyl sulfate sample into a volumetric flask.
-
Dissolve and dilute to a known volume with deionized water.
-
Filter the solution through a 0.45 µm ion chromatography syringe filter.
-
-
IC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection: Suppressed conductivity
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the sulfate ion against the concentration of the standards.
-
Determine the concentration of sulfate in the sample from the calibration curve and calculate the amount of sodium sulfate.
-
Quantitative Analysis of Methanol by GC-FID
This method provides a robust and widely used approach for quantifying residual methanol.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID).
-
Capillary column: DB-624 (30 m x 0.53 mm, 3 µm film thickness) or equivalent polar column.
Reagents:
-
Deionized water
-
Methanol reference standard
-
n-Propanol as an internal standard (optional)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of methanol in deionized water (e.g., 1000 mg/L).
-
Prepare a series of calibration standards by diluting the stock solution.
-
If using an internal standard, add a fixed concentration of n-propanol to each standard.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sodium methyl sulfate sample and dissolve it in a known volume of deionized water.
-
If using an internal standard, add the same fixed concentration of n-propanol.
-
-
GC-FID Conditions:
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Injection Mode: Split
-
Injection Volume: 1 µL
-
Carrier Gas: Nitrogen or Helium
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 5 minutes.
-
Ramp to 200 °C at 20 °C/min.
-
-
-
Quantification:
-
Construct a calibration curve and determine the methanol concentration in the sample as described for the GC-MS method.
-
Visualizing Reaction and Analytical Workflows
To better understand the context of impurity formation and the analytical process, the following diagrams are provided.
Caption: Synthesis of Sodium Methyl Sulfate and Formation of Impurities.
Caption: General Workflow for the Quantitative Analysis of Impurities.
References
- 1. lcms.cz [lcms.cz]
- 2. semanticscholar.org [semanticscholar.org]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of low ppm levels of dimethyl sulfate in an aqueous soluble API intermediate using liquid-liquid extraction and GC-MS. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Q: Is methanol the only solvent that can be used instead of acetonitrile as the mobile phase in reversed-phase LC? : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. researchgate.net [researchgate.net]
A Comparative Kinetic Study of Methylating Agents: Sodium Methyl Sulfate vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable methylating agent is a critical decision in organic synthesis and drug development, directly impacting reaction efficiency, safety, and scalability. This guide provides an objective comparison of the reaction kinetics of sodium methyl sulfate (B86663) against other commonly used methylating agents, namely dimethyl sulfate and methyl iodide. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in making informed decisions for their specific applications.
Executive Summary
Methylating agents are indispensable reagents for introducing methyl groups onto various nucleophiles. The reactivity of these agents, and thus their reaction kinetics, varies significantly. This guide focuses on the SN2 (bimolecular nucleophilic substitution) reaction pathway, which is the primary mechanism for these methylating agents. In general, the reactivity trend for the methylating agents discussed here is:
Dimethyl Sulfate > Methyl Iodide > Sodium Methyl Sulfate
While dimethyl sulfate exhibits the highest reactivity, leading to faster reaction times, it is also associated with high toxicity. Sodium methyl sulfate, on the other hand, is a less reactive but safer alternative. Methyl iodide offers a balance of reactivity and handling characteristics but can be more expensive. The choice of methylating agent should therefore be a careful consideration of reactivity, safety, cost, and reaction conditions.
Comparative Kinetic Data
The following table summarizes the second-order rate constants for the methylation of different nucleophiles by sodium methyl sulfate, dimethyl sulfate, and methyl iodide. It is important to note that the data are compiled from different studies and experimental conditions, which may not be directly comparable. However, the data provides a valuable overview of the relative reactivities.
| Methylating Agent | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Sodium Methyl Sulfate | Hydroxide Ion | Water | 25 | 8.3 x 10⁻⁸[1] |
| Phenoxide Ion | Water | - | Bimolecular reaction confirmed[2] | |
| Dimethyl Sulfate | Phenols | - | - | Reaction mechanism discussed[3] |
| Methyl Iodide | p-Nitrophenoxide Ion | Acetonitrile (B52724) | - | Non-steady-state kinetics studied[4][5] |
| Ethoxide Ion | - | - | First order in each reactant[6] |
Reaction Mechanism: SN2 Pathway
The methylation reactions discussed proceed via an SN2 mechanism. This is a single-step process where the nucleophile attacks the carbon atom of the methyl group, and simultaneously, the leaving group departs.
References
- 1. pnas.org [pnas.org]
- 2. Research Portal [openresearch.surrey.ac.uk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Non-steady-state kinetic study of the SN2 reaction between p-nitrophenoxide ion and methyl iodide in aprotic solvents containing water. Evidence for a 2-step mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-steady-state kinetic study of the SN2 reaction between p-nitrophenoxide ion and methyl iodide in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
A Comparative Guide to the Economic Viability of Sodium Methyl Sulfate in Large-Scale Industrial Synthesis
In the landscape of industrial organic synthesis, the selection of a methylating agent is a critical decision, balancing reactivity, cost, safety, and environmental impact. While dimethyl sulfate (B86663) (DMS) has long been the industry workhorse due to its high reactivity and low cost, its significant toxicity has prompted a search for viable alternatives.[1][2] This guide provides a comprehensive comparison of sodium methyl sulfate (SMS) with established methylating agents like dimethyl sulfate (DMS), methyl iodide (MeI), and the greener alternative, dimethyl carbonate (DMC), to assess its economic viability for large-scale applications.
Sodium methyl sulfate emerges as a compelling candidate, particularly when sourced as a byproduct from other industrial processes, offering a unique value proposition that combines cost-effectiveness with a more favorable safety profile compared to traditional reagents.[3][4]
Comparative Analysis of Methylating Agents
The choice of a methylating agent is a multi-faceted decision. The following table summarizes the key performance indicators for sodium methyl sulfate and its primary alternatives.
| Parameter | Sodium Methyl Sulfate (SMS) | Dimethyl Sulfate (DMS) | Methyl Iodide (MeI) | Dimethyl Carbonate (DMC) |
| Formula | CH₃NaO₄S | (CH₃)₂SO₄ | CH₃I | C₃H₆O₃ |
| Molecular Wt. | 134.09 g/mol [5] | 126.13 g/mol [1] | 141.94 g/mol | 90.08 g/mol |
| Reactivity | Moderate to High[3][6] | Very High[7][8] | Very High[7] | Low to Moderate[7] |
| Relative Cost | Low to Very Low (especially as a byproduct)[3][4] | Low[1][7] | High[7] | Moderate |
| Safety Profile | Corrosive, toxic, skin/eye irritant.[9][10][11] | Highly toxic, corrosive, suspected carcinogen.[7][12] | Toxic, mutagenic, volatile.[12] | Low toxicity, 'greener' profile.[7][13] |
| Typical Conditions | Alkaline, aqueous or solvent, often requires heat/reflux.[3][4] | Basic conditions, often mild temperatures sufficient.[14] | Basic conditions, often mild temperatures sufficient. | High temperatures, longer reaction times, or specific catalysts required.[7] |
| Key Byproduct | Sodium sulfate (Na₂SO₄)[10] | Sodium methyl sulfate (CH₃NaO₄S) / Sodium sulfate (Na₂SO₄)[6] | Sodium iodide (NaI) | Methanol, CO₂ |
Experimental Protocols: O-Methylation of Phenol (B47542)
To provide a practical comparison, this section details a representative protocol for the synthesis of anisole (B1667542) from phenol, a common industrial O-methylation reaction.
General Reaction: C₆H₅OH + CH₃-X → C₆H₅OCH₃ + H-X
Materials & Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe.
-
Addition funnel.
-
Standard laboratory glassware for workup and purification.
-
Personal Protective Equipment (PPE): chemical resistant gloves, safety goggles, lab coat, fume hood.
Representative Experimental Workflow:
-
Base & Substrate Preparation: Charge the reactor with phenol and a suitable solvent (e.g., water, cyclohexane).[4][15] Add an aqueous solution of a base, such as sodium hydroxide, to deprotonate the phenol, forming sodium phenoxide.
-
Addition of Methylating Agent: Slowly add the chosen methylating agent (Sodium Methyl Sulfate, Dimethyl Sulfate, etc.) to the reactor via the addition funnel, controlling the temperature with the reactor jacket.
-
Reaction: Heat the mixture to the target temperature and maintain for the required reaction time. Monitor the reaction progress using a suitable technique (e.g., GC, TLC).
-
Quenching & Workup: After completion, cool the reactor. If using DMS, the excess reagent is typically destroyed using aqueous NaOH or ammonia.[16] The organic and aqueous layers are then separated.
-
Product Isolation: Wash the organic layer with water and/or brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Purification: Remove the solvent under reduced pressure. The crude anisole can be purified further by distillation.
Reagent-Specific Methodologies:
-
Using Sodium Methyl Sulfate (SMS):
-
This method often utilizes SMS sourced as a waste residue from other processes.[4]
-
Solvent: Water can be used as a solvent, which is environmentally benign.[4]
-
Conditions: The reaction is performed under alkaline conditions and typically requires heating under reflux for several hours to achieve high conversion.[4]
-
Advantage: This process replaces a hazardous raw material (DMS) with a waste byproduct and generates sodium sulfate, a relatively benign and potentially marketable salt.[4][17]
-
-
Using Dimethyl Sulfate (DMS):
-
Handling: Due to its high toxicity, DMS must be handled with extreme caution under stringent safety protocols.[7]
-
Conditions: The reaction is highly exothermic and proceeds readily, often at moderate temperatures (e.g., 40°C).[15]
-
Waste: The reaction generates sodium methyl sulfate as a byproduct. Excess DMS must be carefully neutralized, a process that itself is hazardous.[16]
-
-
Using Dimethyl Carbonate (DMC):
-
Conditions: This "green" alternative is less reactive and requires more forcing conditions, such as higher temperatures (e.g., >120°C) and potentially the use of a catalyst to achieve comparable reaction rates and yields.[7]
-
Advantage: DMC is significantly less toxic than DMS or MeI, making it safer to handle and reducing the environmental impact of the process.[7]
-
Visualizations: Workflows and Relationships
The following diagrams illustrate the logical comparison between the agents and a typical experimental workflow, highlighting key differences.
Caption: Logical relationship of primary industrial methylating agents.
Caption: Generalized workflow for industrial O-methylation.
Conclusion on Economic Viability
The economic viability of sodium methyl sulfate as a large-scale methylating agent is highly compelling, albeit context-dependent. Its primary advantage lies in its potential availability as a low-cost or even negative-cost raw material, as it is a significant byproduct of major industrial processes, including the production of Vitamin B1 and reactions involving dimethyl sulfate.[3][4]
Key Economic Drivers for Sodium Methyl Sulfate:
-
Waste Valorization: Utilizing SMS that would otherwise be classified as industrial waste transforms a disposal cost into a revenue-generating feedstock.[3][4] This is the single most significant factor in its economic favor.
-
Improved Safety Profile: While not entirely benign, SMS is less hazardous than dimethyl sulfate and methyl iodide, potentially reducing costs associated with specialized handling equipment, stringent safety protocols, and employee training.[7][11][12]
-
Benign Byproducts: The primary inorganic byproduct of methylation with SMS is sodium sulfate, a widely used and relatively safe industrial chemical.[10][17] This simplifies waste treatment and offers the possibility of recovery and sale, in contrast to the hazardous waste streams associated with DMS.
-
Process Simplification: In some applications, the use of water as a solvent is possible, eliminating the cost and environmental impact of organic solvents.[4]
References
- 1. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 2. DIMETHYL SULPHATE - Ataman Kimya [atamanchemicals.com]
- 3. CN103467349A - Method utilizing methyl sodium sulfate offscum to synthesize S-methyl-iso-thiourea sulfate - Google Patents [patents.google.com]
- 4. CN103588625A - Method for synthesizing anisol by utilizing methyl sodium sulfate waste residue - Google Patents [patents.google.com]
- 5. Methyl sulfate, sodium salt | CH3NaO4S | CID 2735086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy Sodium methyl sulfate | 512-42-5 [smolecule.com]
- 7. nbinno.com [nbinno.com]
- 8. atamankimya.com [atamankimya.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Sodium methyl sulfate - Sciencemadness Wiki [sciencemadness.org]
- 11. Sodium methyl sulfate - Hazardous Agents | Haz-Map [haz-map.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Sodium methyl sulfate synthesis - chemicalbook [chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. imarcgroup.com [imarcgroup.com]
A Comparative Guide to the Performance of Sodium Methyl Sulfate in the Synthesis of Specific Drug Precursors
For Researchers, Scientists, and Drug Development Professionals
The selection of a methylating agent is a critical decision in the synthesis of drug precursors, impacting not only yield and purity but also process safety and environmental footprint. This guide provides an objective comparison of sodium methyl sulfate's performance against other common methylating agents in the synthesis of key drug precursors. Experimental data is presented to support these comparisons, offering a clear basis for informed reagent selection.
Anisole (B1667542): A Versatile Pharmaceutical Intermediate
Anisole is a precursor for a variety of pharmaceuticals, including antihistamines and analgesics. Its synthesis typically involves the methylation of phenol (B47542).
Performance Comparison of Methylating Agents in Anisole Synthesis
| Methylating Agent | Reaction Conditions | Yield (%) | Purity (%) | Key Considerations |
| Sodium Methyl Sulfate (B86663) | Phenol, NaOH, Water, 105±5℃, 6h | 95.54 | 99.8 | Utilizes a readily available and less hazardous reagent compared to dimethyl sulfate. The process allows for the recovery and recycling of the solvent.[1] |
| Dimethyl Sulfate (DMS) | Phenol, NaOH, Water | 72-75 | High | A highly efficient and reactive methylating agent, but also highly toxic and carcinogenic, requiring stringent handling protocols.[2][3] |
| Dimethyl Carbonate (DMC) | Phenol, K₂CO₃, Gas-Liquid Phase Transfer Catalysis | >99 (selectivity) | High | Considered a "green" methylating agent due to its low toxicity and biodegradable nature. However, it is less reactive than DMS and may require more forcing conditions or specific catalysts.[4] |
| Methyl Iodide (MeI) | Phenol, NaOH | 90 | High | Highly reactive but more expensive than DMS, making it less economically viable for large-scale production. Also poses significant health hazards.[2] |
Experimental Protocol: Synthesis of Anisole using Sodium Methyl Sulfate
This protocol is based on a reported synthesis of anisole from phenol and sodium methyl sulfate.[1]
Materials:
-
Phenol
-
Sodium Hydroxide (B78521) (NaOH)
-
Sodium Methyl Sulfate (CH₃NaSO₄)
-
Water
Procedure:
-
Prepare a solution with a molar ratio of n(phenol):n(sodium hydroxide):n(sodium methyl sulfate) of 1.0:1.2:1.3 in water, with the sodium hydroxide concentration at 20% (w/w).
-
Heat the reaction mixture to 105±5℃.
-
Perform continuous distillation and reflux for 6 hours.
-
After the reaction, cool the mixture and separate the organic and inorganic phases.
-
To the inorganic phase, add methanol to 50% (v/v) to crystallize sodium sulfate.
-
Filter to recover the sodium sulfate.
-
The organic phase, containing anisole, can be purified by distillation.
Reaction Pathway: Anisole Synthesis
Caption: Synthesis of Anisole from Phenol.
S-methyl-iso-thiourea Sulfate: A Precursor for Kinase Inhibitors
S-methyl-iso-thiourea sulfate is a key intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors used in cancer therapy.[5]
Performance Comparison of Methylating Agents in S-methyl-iso-thiourea Sulfate Synthesis
| Methylating Agent | Reaction Conditions | Yield (%) | Key Considerations |
| Sodium Methyl Sulfate | Thiourea (B124793), Water, Reflux, 2h | 79.1 | Utilizes a waste residue from other processes, offering a cost-effective and environmentally friendly approach. The reaction is performed in water, avoiding organic solvents.[5][6] |
| Dimethyl Sulfate (DMS) | Thiourea | Not specified | A common methylating agent for this transformation, but carries the inherent risks of high toxicity. |
| Methyl Iodide (MeI) | Thiourea | Not specified | Another effective but more costly and hazardous alternative to DMS. |
Experimental Protocol: Synthesis of S-methyl-iso-thiourea Sulfate using Sodium Methyl Sulfate
This protocol is based on a patented method utilizing sodium methyl sulfate offscum.[5]
Materials:
-
Sodium Methyl Sulfate offscum (by-product from hemiacetal or vitamin B1 production)
-
Thiourea
-
Water
-
Methanol
Procedure:
-
Take sodium methyl sulfate offscum and thiourea as the primary raw materials, with water as the solvent.
-
Perform a reflux reaction under neutral conditions for 2 hours. The molar ratio of thiourea to sodium methyl sulfate is 1:1.1.[7]
-
After the reaction, the product, S-methyl-iso-thiourea sulfate, can be crystallized from the aqueous solution.
-
Methanol can be used as a crystallization solvent for purification.
Experimental Workflow: S-methyl-iso-thiourea Sulfate Synthesis
Caption: Workflow for S-methyl-iso-thiourea Sulfate Synthesis.
Hydroxyanilino Quinoline (B57606) Derivatives: Scaffolds for Kinase Inhibitors
Conceptual Comparison of Methylating Agents for Hydroxyanilino Quinoline Synthesis
| Methylating Agent | Typical Reaction Conditions | Expected Performance | Key Considerations |
| Sodium Methyl Sulfate (Conceptual) | Base (e.g., NaH, K₂CO₃), Polar aprotic solvent (e.g., DMF) | Moderate to good yield. | A safer and more cost-effective alternative to DMS and MeI. Its lower reactivity might require slightly more forcing conditions. |
| Methyl Iodide (MeI) | NaH, DMF | High yield. | A common and effective reagent for N-methylation of heterocyclic compounds, but it is toxic and a known mutagen.[8] |
| Dimethyl Sulfate (DMS) | Base, Solvent | High yield. | Highly reactive and efficient, but its high toxicity and carcinogenicity are significant drawbacks. |
| Trimethylsilyldiazomethane (TMSD) | Solvent | Good yield. | A safer alternative to diazomethane, but can be expensive. |
Signaling Pathway Context: Kinase Inhibition
Caption: Mechanism of Action for Anilinoquinoline Kinase Inhibitors.
Conclusion
Sodium methyl sulfate presents a viable and often advantageous alternative to more hazardous and expensive methylating agents like dimethyl sulfate and methyl iodide for the synthesis of certain drug precursors. Its performance in anisole synthesis demonstrates high yield and purity, coupled with improved safety and environmental considerations. While its application in more complex syntheses, such as that of hydroxyanilino quinoline derivatives, requires further investigation, its properties suggest it could be a valuable tool in developing safer and more economical synthetic routes in the pharmaceutical industry. The choice of methylating agent will always depend on a careful evaluation of reactivity, selectivity, cost, safety, and environmental impact for each specific application.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Methylation with sodium methyl sulfate? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Methylating Agents for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
The introduction of a methyl group is a fundamental and often critical transformation in pharmaceutical synthesis. The strategic addition of this small alkyl group can profoundly influence a molecule's pharmacological profile, affecting its potency, selectivity, metabolic stability, and solubility. This guide provides a comparative overview of common methylating agents, presenting quantitative data, experimental protocols, and safety considerations to aid researchers in selecting the most appropriate reagent for their specific application.
Performance Comparison of Common Methylating Agents
The choice of a methylating agent is a balance of reactivity, selectivity, cost, safety, and environmental impact. Below is a comparative summary of frequently used methylating agents.
| Methylating Agent | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Characteristics |
| Dimethyl Sulfate (B86663) | (CH₃)₂SO₄ | 126.13 | 188 | Highly efficient and reactive, but also highly toxic and carcinogenic.[1][2][3][4][5] |
| Methyl Iodide | CH₃I | 141.94 | 42.4 | Potent and versatile methylating agent, but toxic, a suspected carcinogen, and volatile.[6][7][8][9][10] |
| Diazomethane | CH₂N₂ | 42.04 | -23 | Highly reactive for methylation of carboxylic acids, phenols, and enols. Extremely toxic and explosive.[11][12][13][14] |
| Dimethyl Carbonate | (CH₃O)₂CO | 90.08 | 90 | A greener, less toxic alternative with moderate reactivity. Requires higher temperatures and catalysis.[15][16][17][18][19][20] |
Green Chemistry Metrics: A Quantitative Comparison
A comparative analysis of methylating agents based on green chemistry principles, such as atom economy and mass index, highlights the environmental impact of these reagents. Lower mass index values indicate a more environmentally friendly process.
| Reaction Type | Methylating Agent | Atom Economy (%) | Mass Index |
| O-Methylation of Phenol (B47542) | Dimethyl Sulfate | 47.3 | 10.4 |
| Methyl Iodide | 32.1 | 14.9 | |
| Dimethyl Carbonate | 48.8 | 3-6 | |
| N-Methylation of Aniline | Dimethyl Sulfate | 47.3 | 10.4 |
| Methyl Iodide | 32.1 | 14.9 | |
| Dimethyl Carbonate | 48.8 | 3-6 |
Data sourced from a comparative evaluation of methylating agents.[21][22][23]
Safety Profile of Methylating Agents
The handling of methylating agents requires strict adherence to safety protocols due to their inherent toxicities.
| Methylating Agent | Oral LD50 (Rat) | Key Safety Precautions |
| Dimethyl Sulfate | 205-440 mg/kg[3] | Fatal if inhaled, toxic if swallowed.[3] Causes severe skin burns and eye damage.[3] Suspected of causing genetic defects and cancer.[3][5] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[2][5] |
| Methyl Iodide | 76 mg/kg[6][7][8][9] | Toxic if swallowed or inhaled, and harmful in contact with skin.[7][8] Suspected of causing cancer.[7] Store in a cool, well-ventilated area away from light.[6][8] |
| Diazomethane | N/A | Extremely toxic and explosive.[11][12][13][14] Should be handled in solution and used immediately after preparation.[12] All work should be conducted in a fume hood behind a safety shield.[12] |
| Dimethyl Carbonate | >5000 mg/kg[15] | Highly flammable liquid and vapor. Use in a well-ventilated area and keep away from ignition sources.[15] |
Experimental Protocols
Below are generalized experimental protocols for common methylation reactions. Researchers should always consult the primary literature for specific substrate and reaction conditions.
O-Methylation of a Phenol using Dimethyl Carbonate
This protocol describes a greener approach to phenol methylation.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the phenolic substrate, an excess of dimethyl carbonate (which can also serve as the solvent), and a catalytic amount of a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 90-160°C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter off the base and wash it with a suitable solvent. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired O-methylated product.
N-Methylation of a Primary Amine using Methyl Iodide
This protocol is a classic method for amine methylation.
-
Reaction Setup: In a well-ventilated fume hood, dissolve the primary amine in a suitable polar aprotic solvent (e.g., acetonitrile, DMF) in a round-bottom flask. Add a base, such as potassium carbonate or triethylamine, to the solution.
-
Addition of Methylating Agent: Cool the mixture in an ice bath and slowly add methyl iodide dropwise with stirring. Caution: Methyl iodide is volatile and toxic.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or crystallization to yield the N-methylated amine.
Visualizing Methylation Workflows and Concepts
General Workflow for a Methylation Reaction
Caption: A generalized workflow for performing a chemical methylation reaction.
Decision Tree for Selecting a Methylating Agent
Caption: A decision tree to guide the selection of a suitable methylating agent.
References
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. kishida.co.jp [kishida.co.jp]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. epa.gov [epa.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. actylislab.com [actylislab.com]
- 7. samratpharmachem.com [samratpharmachem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. westliberty.edu [westliberty.edu]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. LCSS: DIAZOMETHANE [web.stanford.edu]
- 13. Diazomethane - Wikipedia [en.wikipedia.org]
- 14. Diazomethane | CH2N2 | CID 9550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. trc-corp.com [trc-corp.com]
- 18. carlroth.com [carlroth.com]
- 19. researchgate.net [researchgate.net]
- 20. carlroth.com [carlroth.com]
- 21. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. [PDF] Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Sodium Methyl Sulfate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of sodium methyl sulfate (B86663) is crucial for ensuring laboratory safety and environmental protection. As a compound classified as a hazardous waste, it necessitates careful handling and adherence to established protocols.[1] This guide provides procedural, step-by-step guidance for the safe management and disposal of sodium methyl sulfate in a laboratory setting.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to observe the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including impervious gloves, safety goggles with side shields, and a lab coat.[2][3]
-
Ventilation: Handle sodium methyl sulfate in a well-ventilated area or under a chemical fume hood to prevent the formation and inhalation of dust and aerosols.[1][4]
-
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so.[4] Sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1][5]
-
Storage of Waste: Store waste sodium methyl sulfate in a cool, dry, and well-ventilated area in a tightly sealed and clearly labeled container, away from incompatible materials such as strong oxidizing agents and strong acids.[1][4]
Primary Disposal Method: Licensed Chemical Waste Disposal
The most recommended and safest method for the disposal of sodium methyl sulfate is to engage a licensed chemical destruction plant or hazardous waste disposal company.[2][4] This ensures that the waste is managed in compliance with all local, regional, and national environmental regulations.[1][3][6]
Key Steps for Professional Disposal:
-
Waste Segregation: Do not mix sodium methyl sulfate waste with other waste streams.[3]
-
Containerization: Collect solid waste in a designated, compatible, and properly sealed container.[4]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "Sodium Methyl Sulfate," and any associated hazard warnings.
-
Arrange for Pickup: Contact your institution's environmental health and safety (EHS) office or a certified hazardous waste contractor to arrange for collection and disposal.
Alternative for Small Laboratory Quantities: Alkaline Hydrolysis
For very small quantities, alkaline hydrolysis may be considered as a method to render the compound less hazardous before disposal, although this should be performed with extreme caution and only if professional disposal is not feasible. This procedure is based on methods for the decomposition of related toxic compounds like dimethyl sulfate and should be conducted in a chemical fume hood with appropriate PPE.[7]
Experimental Protocol for Alkaline Hydrolysis (Adapted)
Objective: To hydrolyze sodium methyl sulfate into methanol (B129727) and sodium sulfate, which are generally less hazardous.
Materials:
-
Sodium methyl sulfate waste
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
pH indicator strips or a pH meter
-
Stir plate and stir bar
-
Ice bath
-
Appropriate reaction vessel (e.g., beaker or flask)
Procedure:
-
Preparation: In a chemical fume hood, place the reaction vessel in an ice bath on a stir plate.
-
Dilution of Base: Add a volume of cold sodium hydroxide solution to the reaction vessel and begin stirring.
-
Slow Addition of Waste: Slowly and carefully add the sodium methyl sulfate waste to the stirring, cold alkaline solution. The reaction can be exothermic, so maintaining a low temperature is crucial.
-
Maintain Alkaline Conditions: Monitor the pH of the solution and ensure it remains strongly alkaline (pH > 12) throughout the addition and reaction process. Add more NaOH solution if necessary.[7]
-
Reaction Time: Allow the mixture to stir at a controlled temperature for a sufficient period (e.g., several hours) to ensure complete hydrolysis.
-
Neutralization and Disposal: Once the reaction is complete, the resulting solution containing methanol and sodium sulfate can be neutralized to a pH between 5 and 9.[8] This final solution must be disposed of in accordance with local wastewater regulations, which may have specific limits for sulfate content.[1][4]
Important Warning: Never add water directly to sodium methyl sulfate waste, as this can lead to an uncontrolled reaction and the formation of toxic byproducts.[7]
Data Presentation: Disposal Parameters
The following table summarizes key quantitative data relevant to the disposal of sodium methyl sulfate and its hydrolysis products.
| Parameter | Value/Range | Significance | Citation |
| pH for Alkaline Hydrolysis | > 12 | Ensures complete and efficient decomposition of the methyl sulfate ester. | [7] |
| Final pH for Drain Disposal | 5 - 9 | Standard requirement for wastewater to prevent corrosion of plumbing. | [8] |
| Sulfate Discharge Limits | 250 - 1,000 mg/L | Typical regulatory limits for sulfate concentration in discharged wastewater. | [2][4] |
| Stricter Sulfate Limits | 128 - 429 mg/L | Some jurisdictions may enforce more stringent discharge limits. | [1] |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of sodium methyl sulfate.
Caption: Decision workflow for the disposal of sodium methyl sulfate.
Disposal of Contaminated Materials
-
Contaminated Packaging: Containers that held sodium methyl sulfate should be triple-rinsed (or the equivalent). The rinsate should be treated as hazardous waste. The cleaned container can then be offered for recycling or reconditioning, or punctured to be made unusable and disposed of in a sanitary landfill.[2][4]
-
Contaminated PPE and Labware: Disposable items such as gloves and paper towels contaminated with sodium methyl sulfate should be collected in a designated hazardous waste container and disposed of through a licensed waste management service.[3] Non-disposable labware should be decontaminated using the alkaline hydrolysis procedure described above before washing.
References
- 1. saltworkstech.com [saltworkstech.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Removal of sulphate and arsenic from wastewater using calcium sulfoaluminate (ye’elimite) [frontiersin.org]
- 5. fishersci.nl [fishersci.nl]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. echemi.com [echemi.com]
- 8. eCFR :: 40 CFR Part 268 -- Land Disposal Restrictions [ecfr.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Methyl Sulfate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling sodium methyl sulfate (B86663), including detailed operational and disposal plans to foster a culture of safety and build trust in your laboratory practices.
Sodium methyl sulfate is a chemical compound that requires careful handling due to its potential hazards. It is classified as a skin and serious eye irritant, and is considered corrosive and toxic.[1][2][3] Adherence to proper safety protocols is crucial to minimize risks of exposure and ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining appropriate PPE with engineering controls, is essential when working with sodium methyl sulfate.
Engineering Controls:
-
Ventilation: Always handle sodium methyl sulfate in a well-ventilated area.[1][4][5] A chemical fume hood is recommended, especially when generating dust or aerosols.[1][6]
-
Safety Equipment: Ensure that a safety shower and an eye wash station are readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory for all personnel handling sodium methyl sulfate.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be required in situations with a higher risk of splashing.[1][4] | Protects against serious eye irritation from dust or splashes.[1][4] |
| Skin Protection | Chemical-impermeable gloves (materials to be selected based on specific workplace evaluation) and protective clothing. Fire/flame resistant and impervious clothing should be worn.[4][5] Protective boots may also be necessary depending on the scale of handling.[1] | Prevents skin irritation and contact.[1] |
| Respiratory Protection | A dust respirator is required when dusts are generated.[1][6] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter (e.g., P2) should be used.[4][6] For firefighting, a self-contained breathing apparatus (SCBA) is necessary.[4][5][6] | Protects against inhalation of harmful dust particles. |
Operational Plan: Step-by-Step Handling Protocol
Following a systematic procedure for handling sodium methyl sulfate will significantly reduce the risk of accidents and exposure.
1. Preparation and Precautionary Measures:
-
Review the Safety Data Sheet (SDS) before starting any work.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the work area is clean and that all required equipment is functioning correctly.
-
Remove all sources of ignition and use non-sparking tools to prevent fire, as dust can form explosive mixtures with air.[4][5][7]
2. Handling the Chemical:
-
Work within a designated, well-ventilated area, preferably a chemical fume hood.[6]
-
Prevent contact with skin and eyes by wearing the appropriate PPE.[4][5]
-
Wash hands and face thoroughly after handling.[1]
3. Storage:
-
Store sodium methyl sulfate in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[4][5][6][8]
-
Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[7]
4. Accidental Release Measures:
-
In case of a spill, evacuate personnel to a safe area.[4][5]
-
Avoid breathing dust by wearing appropriate respiratory protection.[4][5]
-
For cleanup, use spark-proof tools and explosion-proof equipment.[4][5]
-
Collect the spilled material and place it in a suitable, closed container for disposal.[4][5][8]
5. First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][5]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4][5]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[4][5]
Disposal Plan: Responsible Waste Management
Proper disposal of sodium methyl sulfate and its containers is crucial to protect the environment and comply with regulations.
Chemical Disposal:
-
Waste material must be disposed of in accordance with national and local regulations.[6]
-
Options for disposal include:
-
Do not discharge into sewer systems.[5]
Contaminated Packaging Disposal:
-
Handle uncleaned containers as you would the product itself.[6]
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[5]
-
Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[5]
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[5]
Workflow for Safe Handling of Sodium Methyl Sulfate
Caption: Workflow for the safe handling of sodium methyl sulfate.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Sodium methyl sulfate - Sciencemadness Wiki [sciencemadness.org]
- 3. Sodium methyl sulfate - Hazardous Agents | Haz-Map [haz-map.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.nl [fishersci.nl]
- 8. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
